(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJFYJHCOWRRLR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376129 | |
| Record name | 2,4,5-Trifluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749847-57-2 | |
| Record name | 2,4,5-Trifluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a non-canonical, fluorinated amino acid that serves as a critical building block in modern medicinal chemistry. The strategic incorporation of a trifluorophenyl moiety imparts unique stereoelectronic properties that can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of peptide-based therapeutics and other small molecules. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic methodology, details its spectroscopic signature, and explores its applications in drug discovery, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical Properties
The distinct characteristics of this compound are foundational to its utility. The presence of three electron-withdrawing fluorine atoms on the phenyl ring modifies its lipophilicity and electronic nature compared to natural phenylalanine, influencing intermolecular interactions and metabolic pathways.
| Property | Data | Source(s) |
| CAS Number | 749847-57-2 | [1] |
| Molecular Formula | C₉H₈F₃NO₂ | [1] |
| Molecular Weight | 219.16 g/mol | [2] |
| Appearance | White to off-white powder/crystals | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at room temperature or refrigerated (2-8°C), protected from light and moisture. | [1][2] |
Synthesis Protocol: Asymmetric Synthesis
Achieving high enantiomeric purity is critical for the application of this chiral amino acid. While multiple synthetic routes exist, asymmetric hydrogenation of an enamine precursor is a reliable and scalable method.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Objective: To synthesize this compound from its corresponding α-acetamidoacrylate precursor with high enantioselectivity.
Materials:
-
(Z)-2-acetamido-3-(2,4,5-trifluorophenyl)acrylic acid
-
Chiral Rhodium Catalyst (e.g., [Rh(COD)(DuPhos)]⁺BF₄⁻)
-
Methanol (Anhydrous, Degassed)
-
Hydrogen Gas (High Purity)
-
Pressurized Hydrogenation Vessel
-
6M Hydrochloric Acid
-
Ethyl Acetate
Methodology:
-
Reactor Preparation: The hydrogenation vessel is charged with (Z)-2-acetamido-3-(2,4,5-trifluorophenyl)acrylic acid and the chiral rhodium catalyst (typically 0.1-1 mol%) under an inert argon or nitrogen atmosphere.
-
Solvent Addition: Degassed, anhydrous methanol is added to dissolve the reactants. The use of a degassed solvent is a critical control step to prevent oxidation and deactivation of the rhodium catalyst.
-
Hydrogenation: The vessel is sealed, purged multiple times with hydrogen gas to remove residual air, and then pressurized to 3-5 bar. The reaction is stirred vigorously at room temperature (20-25°C) for 12-24 hours. Progress is monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Catalyst Removal & Concentration: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst and the solvent is removed under reduced pressure to yield the N-acetylated product.
-
Amide Hydrolysis (Deprotection): The crude N-acetyl intermediate is refluxed in 6M HCl for 4-6 hours. This step cleaves the acetyl protecting group to reveal the free amine.
-
Isolation and Purification: The acidic solution is cooled and concentrated. The resulting solid is collected, washed with cold ethyl acetate to remove organic impurities, and dried under vacuum to yield the hydrochloride salt of the final product. The free amino acid can be obtained by neutralization.
Causality and Trustworthiness: This protocol is self-validating through the explicit choice of a chiral catalyst, which dictates the stereochemical outcome. The enantiomeric excess (e.e.) of the final product should be verified by chiral HPLC, confirming the efficacy of the asymmetric induction step.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target amino acid.
Spectroscopic and Analytical Profile
Structural confirmation relies on a combination of spectroscopic techniques. The following table summarizes the expected characteristic data.
| Technique | Expected Observations |
| ¹H NMR | Signals for the α-proton, β-protons, and aromatic protons. The aromatic signals will exhibit complex splitting patterns due to both H-H and H-F coupling. The α-proton will appear as a multiplet adjacent to the chiral center. |
| ¹³C NMR | Resonances for the carboxyl, α-carbon, β-carbon, and aromatic carbons. The aromatic carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), while other aromatic carbons will show smaller multi-bond couplings. |
| ¹⁹F NMR | Three distinct resonances for the fluorine atoms at the C2, C4, and C5 positions of the phenyl ring, each with characteristic chemical shifts and F-F coupling patterns. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 220.05, confirming the molecular weight. |
Applications in Drug Discovery and Development
Fluorinated amino acids are powerful tools for optimizing drug candidates.[3][4][5] Their incorporation can significantly alter molecular properties critical for therapeutic efficacy.[3][5]
-
Peptide and Protease Inhibitor Design: When substituted for natural amino acids like phenylalanine in a peptide sequence, it can increase resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the therapeutic.[3][4]
-
Enhanced Binding Affinity: The electron-withdrawing nature of the trifluorophenyl ring can modulate pKa values of nearby functional groups and create unique dipole and quadrupolar interactions with target proteins, potentially increasing binding affinity and selectivity.[3]
-
Improved Pharmacokinetics: The lipophilicity conferred by fluorine atoms can enhance a molecule's ability to cross cellular membranes, improving oral bioavailability and penetration of the blood-brain barrier.[3][5]
-
Chiral Intermediate: It serves as a valuable chiral building block for the synthesis of more complex molecules, such as intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes treatment.[6][7]
Relationship of Properties to Applications
Caption: How core properties drive drug development advantages.
Safety and Handling
Adherence to standard laboratory safety protocols is mandatory when working with this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields.[8][9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8][9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[8][9]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]
-
Always consult the most recent Material Safety Data Sheet (MSDS) from your supplier before use.
References
-
Lapstone & Hammer. This compound. [Link]
-
ENAO Chemical Co., Ltd. This compound CAS NO.749847-57-2. [Link]
-
ResearchGate. Scheme. Synthesis of b-Amino Acid 14. [Link]
-
PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]
-
Quora. What are some chemical properties of propionic acid?. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
MySkinRecipes. (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid. [Link]
-
Frontiers in Chemistry. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
-
PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
-
Chemsrc. 3-Amino-2-[(2,4,5-trifluorophenyl)methyl]propanoic acid. [Link]
-
ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
-
Journal "Functional Materials". Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. [Link]
-
NIST WebBook. Propanoic acid, 2-oxo-. [Link]
Sources
- 1. This compound, CasNo.749847-57-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 7. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
Abstract and Scope
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a synthetic, non-proteinogenic α-amino acid. The incorporation of a trifluorinated phenyl ring into the amino acid scaffold is a key structural feature of significant interest in medicinal chemistry and drug development. Fluorine substitution is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both established data and validated experimental protocols for its comprehensive characterization. The intended audience includes researchers in chemical synthesis, drug discovery, and pharmaceutical development who require a robust understanding of this molecule's fundamental properties.
Chemical Identity and Physical Properties
The foundational step in characterizing any chemical entity is to establish its identity and basic physical properties. These parameters serve as the baseline for purity assessment, quality control, and subsequent experimental design.
Table 1: Core Chemical and Physical Identifiers
| Parameter | Value | Source |
|---|---|---|
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 749847-57-2 | [1] |
| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |
| Molecular Weight | 239.16 g/mol | Calculated |
| Appearance | White powder | [1] |
| Purity | Typically ≥97% (supplier dependent) | [1] |
| Storage Conditions | Store at room temperature |[1] |
Critical Physicochemical Parameters
The behavior of a molecule in both biological and manufacturing contexts is dictated by its physicochemical properties. For an amino acid derivative, the ionization state (pKa), solubility, and thermal stability are of paramount importance.
Acidity, Basicity, and Isoelectric Point (pKa & pI)
As an α-amino acid, the compound is zwitterionic, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values of these groups determine the molecule's net charge at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets.
While specific experimental pKa values for this compound are not widely published, they can be estimated based on analogous structures. The α-carboxyl group of amino acids typically has a pKa in the range of 1.8 to 2.4, while the α-ammonium group has a pKa between 8.8 and 10.6. The electron-withdrawing nature of the trifluorophenyl ring is expected to slightly lower these values.
-
pKa₁ (α-carboxyl group): Expected range ~2.0 - 2.5
-
pKa₂ (α-ammonium group): Expected range ~9.0 - 9.5
The isoelectric point (pI), the pH at which the molecule has no net charge, can be calculated as the average of pKa₁ and pKa₂.
Thermal Stability (Melting Point)
Solubility Profile
Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability. A comprehensive solubility profile in aqueous and organic media is essential. While quantitative data is sparse, a general assessment can be made based on its zwitterionic structure. It is expected to have limited solubility in non-polar organic solvents and pH-dependent solubility in aqueous media, with minimum solubility near its isoelectric point.
Spectroscopic and Chromatographic Profile
Structural confirmation and purity assessment are non-negotiable aspects of chemical characterization. A combination of spectroscopic and chromatographic techniques provides a complete picture of the molecule.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the definitive method for determining the purity of non-volatile organic compounds. It separates the target molecule from impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons (split by H-F and H-H coupling), the α-proton, and the β-protons of the propanoic acid backbone.
-
¹³C NMR: Will reveal distinct signals for each of the nine carbon atoms, including the carbonyl carbon and carbons bearing fluorine atoms (showing C-F coupling).
-
¹⁹F NMR: Is crucial for confirming the substitution pattern on the phenyl ring, expecting three distinct signals for the fluorine atoms at the 2, 4, and 5 positions.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, showing a prominent ion at m/z 240.06 [M+H]⁺ in positive ion mode or 238.04 [M-H]⁻ in negative ion mode.
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretches of the amine, the C=O stretch of the carbonyl group, and strong C-F bond stretches.
Experimental Methodologies: A Practical Guide
The following protocols are presented as self-validating systems for researchers to determine the key physicochemical properties of this compound.
Protocol for Purity Determination via RP-HPLC
-
Rationale: This method provides a quantitative measure of purity and can detect process-related impurities or degradation products. A gradient elution is chosen to ensure the separation of compounds with a range of polarities.
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
-
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 220 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Integrate the peak areas. Purity is expressed as the area of the main peak divided by the total area of all peaks.
-
Protocol for Thermal Analysis via DSC
-
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, providing a precise melting point (as an endothermic peak) and information on decomposition.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid. Use a pinhole lid to allow for the escape of any volatiles.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
The onset temperature of the largest endotherm is reported as the melting point.
-
Protocol for pKa Determination via Potentiometric Titration
-
Rationale: This classic method determines pKa values by monitoring the pH of a solution as a titrant is added. The points of half-equivalence correspond to the pKa values.
-
Procedure:
-
Accurately prepare a ~0.01 M solution of the compound in deionized water.
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Begin by titrating with a standardized solution of 0.1 M HCl to determine the pKa of the carboxylate group (titrating the zwitterion to the fully protonated form).
-
In a separate experiment, titrate the initial solution with standardized 0.1 M NaOH to determine the pKa of the ammonium group (titrating the zwitterion to the fully deprotonated form).
-
Record the pH after each incremental addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Workflow for Comprehensive Physicochemical Characterization
The following diagram illustrates a logical workflow for the complete characterization of a new batch of the compound.
Caption: Workflow for Physicochemical Characterization.
Relationship Between Structure and Ionization
The ionization state of the molecule is fundamental to its behavior. The diagram below highlights the key functional groups responsible for its acid-base properties.
Sources
An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, a fluorinated analog of the essential amino acid L-phenylalanine, represents a class of molecules with significant interest in the pharmaceutical and biotechnology sectors. The incorporation of fluorine atoms into amino acids can profoundly alter their physicochemical properties, such as polarity, acidity, and hydrophobicity.[] These modifications can, in turn, influence the folding of proteins, modulate enzyme activity, and enhance intermolecular interactions.[] The strategic placement of fluorine can lead to improved metabolic stability, increased binding affinity to target proteins, and altered bioavailability of peptide-based therapeutics.
The precise structural characterization of such molecules is paramount. This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the complete structure elucidation of this compound, with a focus on confirming its chemical identity, purity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the multifaceted analytical workflow involved.
I. Foundational Analysis: Confirming Molecular Identity and Purity
The initial phase of structure elucidation focuses on confirming the elemental composition and molecular weight of the synthesized compound. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): A Window into Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For this compound (Molecular Formula: C₉H₈F₃NO₂), high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which can confirm the elemental composition.
Expected Molecular Ion: The calculated monoisotopic mass of C₉H₈F₃NO₂ is approximately 235.0456 g/mol . The observation of a molecular ion peak ([M+H]⁺) at m/z 236.0534 in positive ion mode, or a deprotonated molecular ion ([M-H]⁻) at m/z 234.0378 in negative ion mode, with high mass accuracy (typically < 5 ppm error), provides strong evidence for the compound's elemental formula.
Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) can be used to fragment the molecule. The fragmentation pattern serves as a molecular fingerprint. For halogenated compounds, the fragmentation patterns can be complex but also highly informative.[2]
A logical workflow for the initial structural assessment is depicted below:
Caption: Initial analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for the definitive structure elucidation of organic molecules. A comprehensive NMR analysis for this compound involves acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Expected ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.0 - 7.5 | Multiplets | 2H | CH of trifluorophenyl ring |
| α-Proton | ~4.0 - 4.5 | Triplet or Doublet of Doublets | 1H | CH-NH₂ |
| β-Protons | ~3.0 - 3.5 | Multiplets | 2H | CH₂-Ar |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and pH.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Expected ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Carbon | ~170 - 180 | COOH |
| Aromatic Carbons | ~110 - 160 (with C-F coupling) | C of trifluorophenyl ring |
| α-Carbon | ~50 - 60 | CH-NH₂ |
| β-Carbon | ~30 - 40 | CH₂-Ar |
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds: ¹⁹F NMR is particularly valuable for fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[3] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent tool for confirming the substitution pattern on the aromatic ring.[4] For a 2,4,5-trifluorophenyl substitution, three distinct fluorine signals are expected, each exhibiting coupling to the other fluorine atoms and to adjacent protons.
| Expected ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Fluorine Signals | -110 to -170 (relative to CFCl₃) | F atoms on the aromatic ring |
The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.
II. Stereochemical Determination: Unraveling the 3D Architecture
For a chiral molecule like this compound, confirming the absolute stereochemistry at the α-carbon is crucial, as the biological activity of enantiomers can differ significantly.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: A variety of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides. For underivatized amino acids, macrocyclic glycopeptide-based CSPs are often effective.
-
Mobile Phase Optimization: A typical mobile phase for the separation of amino acid enantiomers consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing an acidic modifier (e.g., formic acid or acetic acid). The ratio of the organic modifier to the aqueous phase is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is commonly used, monitoring at a wavelength where the phenyl ring absorbs (typically around 254 nm).
-
Enantiomeric Purity Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
A diagram illustrating the principle of chiral separation is provided below:
Caption: Principle of enantiomeric separation by chiral HPLC.
Vibrational Spectroscopy: Probing Functional Groups
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) spectroscopy, provide information about the functional groups present in a molecule.[5] For this compound, the IR spectrum will show characteristic absorption bands for the amino group, the carboxylic acid group, and the C-F bonds.
| Expected FTIR Data | Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H Stretch | 3300 - 2500 (broad) | Carboxylic acid |
| N-H Stretch | 3400 - 3250 | Amino group |
| C=O Stretch | 1760 - 1690 | Carboxylic acid |
| C-F Stretch | 1400 - 1000 | Fluoroaromatic |
While FTIR is primarily used for functional group identification, it can also provide insights into hydrogen bonding and the solid-state structure of the molecule.
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the absolute stereochemistry and the solid-state conformation, single-crystal X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise arrangement of atoms in the crystal lattice, providing definitive proof of the (S)-configuration.
III. Concluding Remarks: A Self-Validating Analytical Approach
The structure elucidation of this compound is a multi-step process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The high-resolution mass spectrum confirms the elemental composition, while a full suite of NMR experiments establishes the atomic connectivity. Chiral HPLC is indispensable for determining enantiomeric purity, and vibrational spectroscopy confirms the presence of key functional groups. Finally, X-ray crystallography can provide the ultimate proof of the three-dimensional structure.
This comprehensive analytical approach ensures the unequivocal identification and characterization of this important fluorinated amino acid, providing the necessary confidence for its use in research and drug development.
References
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2251–2276. [Link]
-
PubChem. (n.d.). (2S)-2-amino-3-phenylpropanoic acid;nitrous acid. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of original samples and samples fluorinated for 15 min, 30 min, and 60 min. Retrieved from [Link]
-
Wang, Y., et al. (2013). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. PeerJ, 1, e17. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of fluorinated nanoparticles. Retrieved from [Link]
-
SpectraBase. (n.d.). Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). a Crystal structure of the amino acid 2-aminopropanoic acid. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Research Applications of 2,4,5-Trifluoro-L-phenylalanine (CAS Number: 749847-57-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the non-standard amino acid (nsAA) (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, commonly known as 2,4,5-Trifluoro-L-phenylalanine (CAS: 749847-57-2). This fluorinated analog of L-phenylalanine has emerged as a powerful tool in biochemical research and protein engineering. Its primary application lies in its site-specific incorporation into proteins, which allows for novel investigations into protein structure, function, and dynamics. The introduction of the trifluorophenyl group provides a unique spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies and modulates the physicochemical properties of proteins, such as stability and protein-protein interactions. This guide will detail the core principles of its application, provide validated experimental workflows for its incorporation into proteins in both prokaryotic and eukaryotic systems, and discuss the analytical methods for the characterization of the resulting modified proteins.
Introduction: The Significance of Fluorinated Amino Acids in Protein Science
The palette of 20 canonical amino acids, while versatile, imposes limitations on our ability to probe and manipulate protein function. The field of synthetic biology has overcome this by developing methods to expand the genetic code, enabling the incorporation of non-standard amino acids (nsAAs) with unique chemical functionalities.[1][2] Among these, fluorinated amino acids have garnered significant interest.[3] The substitution of hydrogen with fluorine, a bioisostere of similar size but with high electronegativity, can introduce minimal steric perturbation while significantly altering the electronic properties of the amino acid side chain.[3]
2,4,5-Trifluoro-L-phenylalanine is a prime example of a valuable nsAA. Its trifluorinated phenyl ring serves as a sensitive reporter for ¹⁹F NMR spectroscopy, a technique that offers several advantages for studying proteins:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.[4]
-
Background-Free Spectra: The near-total absence of fluorine in biological systems ensures that the ¹⁹F NMR spectrum is free from endogenous background signals.[4][5]
-
Sensitivity to Local Environment: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an exquisite probe of protein conformation, dynamics, and interactions with other molecules.[6][7]
Beyond its utility in NMR, the incorporation of 2,4,5-Trifluoro-L-phenylalanine can modulate the biophysical properties of proteins, including thermal and chemical stability, and alter protein-protein or protein-ligand interactions.[3][] This makes it a valuable tool for protein design and engineering.[]
Mechanism of Incorporation: Orthogonal Translation Systems
The site-specific incorporation of 2,4,5-Trifluoro-L-phenylalanine into a target protein is achieved through the use of an orthogonal translation system (OTS). An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which are mutually orthogonal to the host cell's endogenous aaRSs and tRNAs.[2] This means the engineered aaRS specifically charges its cognate tRNA with the nsAA, and this charged tRNA is not recognized by any of the host's aaRSs. Similarly, the host's aaRSs do not charge the orthogonal tRNA with any of the canonical amino acids.
The most common strategy involves repurposing a stop codon, typically the amber stop codon (UAG), to encode the nsAA. The orthogonal tRNA possesses an anticodon that recognizes the UAG codon, thereby directing the ribosome to incorporate the nsAA at that specific site in the polypeptide chain.
Engineered Pyrrolysyl-tRNA Synthetase: A Versatile Tool
A particularly effective OTS for the incorporation of various nsAAs, including fluorinated phenylalanines, is derived from the pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from methanogenic archaea.[9][10][11][12] The active site of PylRS is notably promiscuous, allowing it to recognize a wide range of substrates with modifications to the lysine side chain.[13] This promiscuity has been exploited through directed evolution to generate PylRS variants that can efficiently and faithfully incorporate a diverse array of phenylalanine analogs.[14][15][16]
A recent study by Galles et al. described the development of a family of PylRS variants, termed PheX, capable of incorporating numerous fluorinated phenylalanine derivatives with high fidelity in both E. coli and mammalian cells (HEK 293T).[14][16] While 2,4,5-Trifluoro-L-phenylalanine was not explicitly tested in this study, the successful incorporation of other di-, tri-, tetra-, and penta-fluorinated phenylalanines suggests that these PheX synthetases are strong candidates for its incorporation.
Experimental Protocols
The following sections provide detailed, adaptable protocols for the site-specific incorporation of 2,4,5-Trifluoro-L-phenylalanine into a target protein in both E. coli and mammalian cells. These protocols are based on the successful methods described for similar fluorinated phenylalanine analogs using PylRS-based orthogonal translation systems.[14][16]
Incorporation in Escherichia coli
This protocol utilizes a two-plasmid system in E. coli for the expression of the target protein containing the nsAA. One plasmid encodes the engineered PylRS variant and the tRNA(Pyl), while the second plasmid contains the gene for the protein of interest with an in-frame amber (UAG) codon at the desired incorporation site.
Materials:
-
E. coli expression strain (e.g., DH10B or BL21(DE3)).
-
pBK plasmid encoding the engineered PylRS variant (e.g., PheX-D6 or PheX-B5).[14]
-
pALS reporter plasmid or other expression vector containing the target gene with a UAG codon.[16]
-
2,4,5-Trifluoro-L-phenylalanine (CAS: 749847-57-2).
-
Non-inducing and auto-inducing media.
-
Appropriate antibiotics (e.g., kanamycin and tetracycline).
Step-by-Step Methodology:
-
Transformation: Co-transform the E. coli expression strain with the pBK-PylRS and the pALS-target gene plasmids. Plate on non-inducing agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of non-inducing medium with antibiotics. Grow for 16-20 hours at 37°C with shaking (250 rpm).
-
Expression Culture: Prepare a 96-well block or larger culture flasks with auto-induction media containing antibiotics. Add 2,4,5-Trifluoro-L-phenylalanine to a final concentration of 1 mM.
-
Inoculation and Growth: Inoculate the expression culture with the starter culture (e.g., 500 µL starter for a 50 mL expression culture). Grow at 37°C with shaking for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).
-
Protein Purification: Purify the target protein from the cell pellet using standard chromatography techniques appropriate for the protein of interest (e.g., affinity, ion exchange, size exclusion).
Incorporation in Mammalian Cells (HEK 293T)
This protocol describes the transient transfection of HEK 293T cells for the expression of the nsAA-containing protein. A two-plasmid system is also used here.
Materials:
-
HEK 293T cells.
-
DMEM high glucose medium supplemented with FBS, penicillin/streptomycin, and L-glutamine.
-
pAcBac1 plasmid encoding the human codon-optimized PylRS variant (e.g., PheX-D6 or PheX-B5).[14]
-
Expression plasmid for the target protein with a UAG codon (e.g., in a pcDNA-based vector).
-
2,4,5-Trifluoro-L-phenylalanine.
-
Transfection reagent (e.g., PolyJet).
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK 293T cells in 60 mm or 100 mm dishes to be 60-80% confluent on the day of transfection.
-
Media Exchange: Before transfection, replace the growth medium with fresh medium containing 2,4,5-Trifluoro-L-phenylalanine at a final concentration of 1-2 mM.
-
Transfection: Prepare a transfection master mix according to the manufacturer's protocol. For a 60 mm dish, a representative mix would be 1.75 µg of the pAcBac1-PylRS plasmid and 0.75 µg of the target protein plasmid with 7.5 µL of PolyJet. Add the transfection mix to the cells.
-
Post-Transfection Media Exchange: Approximately 16 hours after transfection, replace the medium with fresh medium also containing the nsAA.
-
Cell Harvesting: Harvest the cells 24-48 hours post-transfection. Wash the cells with ice-cold DPBS and collect them by scraping or trypsinization.
-
Protein Purification: Lyse the cells and purify the target protein using appropriate chromatography methods.
Data Analysis and Validation
Confirmation of successful incorporation and quantification of fidelity are critical steps. Mass spectrometry is the primary tool for this analysis.
4.1. Verification of Incorporation by Mass Spectrometry
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the purified protein can confirm the mass shift corresponding to the incorporation of 2,4,5-Trifluoro-L-phenylalanine in place of a canonical amino acid. The expected mass increase will be the difference between the mass of the nsAA and the mass of the amino acid it replaced (if any, in the case of stop codon suppression).
-
Peptide Mapping: For larger proteins, analysis of tryptic digests by liquid chromatography-mass spectrometry (LC-MS/MS) can pinpoint the exact location of the nsAA within the protein sequence.
4.2. Quantification of Incorporation Efficiency and Fidelity
| Fluorinated Phenylalanine | Synthetase | Fidelity in E. coli (%) | Fidelity in HEK 293T (%) |
| Penta-fluoro Phe | PheX-D6 | 98.2 | 97.5 |
| 2,3,5,6-tetra-fluoro Phe | PheX-D6 | 98.7 | 97.9 |
| 2,3,6-tri-fluoro Phe | PheX-D6 | 100.0 | 88.1 |
| 2,6-di-fluoro Phe | PheX-D6 | 95.0 | 81.8 |
Table 1: Reported incorporation fidelities for various fluorinated phenylalanine analogs using engineered PylRS variants. Data adapted from Galles et al. (2023).[14]
4.3. ¹⁹F NMR Spectroscopy
Once the modified protein is purified, it can be analyzed by ¹⁹F NMR. The spectrum will show resonances for each incorporated 2,4,5-Trifluoro-L-phenylalanine residue. The chemical shifts of these resonances will be sensitive to the local environment within the protein, providing valuable structural and dynamic information.[5][6][17]
Potential Biological Effects and Applications
The incorporation of 2,4,5-Trifluoro-L-phenylalanine can have several consequences for the protein's function and can be leveraged for various applications:
-
Probing Protein Structure and Dynamics: As discussed, the primary application is as a ¹⁹F NMR probe. Changes in the chemical shift upon ligand binding, protein-protein interaction, or conformational changes can be monitored to provide detailed insights into these processes at a specific site within the protein.[7]
-
Modulating Protein Stability: The introduction of multiple fluorine atoms can alter the hydrophobicity and electrostatic properties of the aromatic side chain, which can in turn affect the stability of the protein.[3][] This can be a useful tool in protein engineering to create more robust proteins.
-
Altering Biological Activity: Changes in the local environment of an active site or a binding interface due to the presence of the fluorinated analog can modulate the protein's biological activity. This can be used to study enzyme mechanisms or to engineer proteins with novel functions.
-
Drug Development: The (R)-enantiomer of 2,4,5-trifluorophenylalanine is a key component of the anti-diabetic drug Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[3] While this guide focuses on the L-enantiomer for protein incorporation, this highlights the pharmaceutical relevance of this chemical scaffold.
It is important to note that the biological effects of incorporating this nsAA, such as potential cytotoxicity, are not well-documented and would need to be assessed on a case-by-case basis for each modified protein.
Conclusion
2,4,5-Trifluoro-L-phenylalanine is a valuable non-standard amino acid that offers unique opportunities for protein research. Its site-specific incorporation, facilitated by engineered orthogonal translation systems, provides a powerful method for introducing a sensitive ¹⁹F NMR probe into proteins. This enables detailed studies of protein structure, dynamics, and interactions that are often inaccessible with conventional techniques. Furthermore, the modulation of protein properties through fluorination opens up new avenues in protein engineering and design. The experimental workflows presented in this guide, based on the latest advancements in the field, provide a solid foundation for researchers to begin exploring the potential of this versatile tool in their own work. As the field of genetic code expansion continues to evolve, the applications of 2,4,5-Trifluoro-L-phenylalanine and other nsAAs are poised to make significant contributions to our understanding of biological systems and the development of novel protein-based therapeutics.
References
- Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.
- Simmons, J., Murza, A., Lumsden, M. D., & Rainey, J. K. (2019). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a) ¹H NMR with (red) and without (blue) selective decoupling of ¹⁹F at ~−145.2 ppm and (b) ¹⁹F-NMR J-coupling values with numbers 2, 4, and 5 corresponding to the 2,4,5-trifluorophenylalanine ring structure (inset).
- Arpag, G., Ceccon, A., Popova, L., & Gierasch, L. M. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1098-1107.
- O'Donoghue, P., Prat, L., Heinemann, I. U., Ling, J., Odoi, K., Liu, W. R., & Söll, D. (2015). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in chemistry, 3, 65.
- Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007). Site-specific incorporation of a (19) F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160-1166.
- Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab.
- Mehl, R. A. (n.d.). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195.
-
University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]
- Furter, R. (1998). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Protein Science, 7(2), 419-426.
- Son, C. D., He, J., & Naider, F. (2011). Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(7), 1845-1853.
- Al-Masoudi, N. A., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1056-1075.
-
PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. Retrieved from [Link]
- Kavran, J. M., Gundllapalli, S., O’Donoghue, P., Englert, M., Söll, D., & Steitz, T. A. (2013). Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function. The FEBS journal, 280(23), 6033-6043.
- Nozawa, K., O’Donoghue, P., Gundllapalli, S., Araiso, Y., Ishitani, R., Umehara, T., Söll, D., & Nureki, O. (2009). Pyrrolysyl-tRNA synthetase: tRNAPyl structure reveals the molecular basis of orthogonality.
- Wan, W., Tharp, J. M., & Liu, W. R. (2014). Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1844(8), 1375-1383.
- Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab.
- Pinheiro, V. B. (2018). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin.
- Li, Y., & Liu, W. R. (2014). Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. RNA biology, 11(12), 1506-1513.
- Kobayashi, T., Yanagisawa, T., Sakamoto, K., & Yokoyama, S. (2009). Recognition of non-alpha-amino substrates by pyrrolysyl-tRNA synthetase. Journal of molecular biology, 385(5), 1352-1360.
- Gamcsik, M. P. (1986). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Analytical biochemistry, 154(1), 311-315.
- Cui, Z., Wang, X., Liu, W., & Hong, S. H. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioprocess Engineering, 24(2), 237-255.
- Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry.
- Hong, S. H., Ntai, I., Hartsough, L. A., & Kelleher, N. L. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in chemistry, 2, 77.
- Kim, C. H., Yang, H. R., & Park, H. S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and cells, 42(6), 449.
- Son, C. D., He, J., & Naider, F. (2011). Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor.
- Zemella, A., Thoring, L., Hoffmeister, C., & Kubick, S. (2015). Cotranslational incorporation of non-standard amino acids using cell-free protein synthesis. Chembiochem, 16(13), 1837-1848.
Sources
- 1. Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolysyl-tRNA synthetase:tRNAPyl structure reveals the molecular basis of orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recognition of non-alpha-amino substrates by pyrrolysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid
Authored by: A Senior Application Scientist
Abstract
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique trifluorinated phenyl side chain can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this valuable compound, with a focus on practical application for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of chiral auxiliary-mediated and biocatalytic approaches, offering detailed experimental protocols and comparative data to inform synthetic strategy.
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated amino acids, such as this compound, are particularly valuable building blocks for creating novel peptides and small molecule therapeutics with enhanced properties. For instance, the enantiomer, (R)-2,4,5-trifluorophenylalanine, is a key component in the antidiabetic drug sitagliptin, highlighting the pharmaceutical relevance of this structural motif[1]. The demand for enantiomerically pure non-natural amino acids has driven the development of sophisticated asymmetric synthetic methods[2][3].
This guide will focus on two robust and widely applicable strategies for the synthesis of this compound:
-
Chiral Auxiliary-Mediated Synthesis: A classic and reliable approach that utilizes a covalently attached chiral molecule to direct the stereochemical outcome of a reaction[4][5].
-
Biocatalytic Synthesis: A green and highly selective method that employs enzymes, such as transaminases, to catalyze the desired transformation with high enantiopurity[6][7].
We will explore the theoretical basis of each method, provide detailed experimental procedures, and present comparative data to aid in the selection of the most appropriate synthetic route for your research needs.
Chiral Auxiliary-Mediated Synthesis: The Schöllkopf Approach
The Schöllkopf bis-lactim ether method is a powerful and well-established strategy for the asymmetric synthesis of α-amino acids[8][9]. This method relies on the use of a chiral auxiliary derived from an amino acid, typically valine, to create a rigid cyclic system that directs the alkylation of a glycine enolate from a specific face, thereby controlling the stereochemistry of the newly formed stereocenter[8][9].
Mechanistic Rationale
The core of the Schöllkopf method is the diastereoselective alkylation of a bis-lactim ether derived from a glycine-valine dipeptide. The bulky isopropyl group of the valine auxiliary effectively blocks one face of the planar enolate, forcing the incoming electrophile (in this case, 2,4,5-trifluorobenzyl bromide) to approach from the less hindered side. This results in the formation of the alkylated product with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (S)-amino acid methyl ester, which can then be saponified to the final product. The use of (S)-valine as the chiral auxiliary directs the synthesis towards the (S)-enantiomer of the new amino acid.
Diagram 1: Schöllkopf Synthesis of this compound
Caption: Biocatalytic synthesis using a transaminase.
Experimental Protocol: Transaminase Synthesis
Step 1: Preparation of the α-Keto Acid
The starting material, 3-(2,4,5-trifluorophenyl)pyruvic acid, can be prepared from 2,4,5-trifluorobenzaldehyde through various synthetic routes, such as the Erlenmeyer-Plöchl synthesis followed by hydrolysis.[10]
Step 2: Biocatalytic Transamination
-
A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared.
-
The substrate, 3-(2,4,5-trifluorophenyl)pyruvic acid, is dissolved in the buffer.
-
The amino donor, such as isopropylamine, is added in excess.
-
The pyridoxal-5'-phosphate (PLP) cofactor is added.
-
The reaction is initiated by the addition of the (S)-selective transaminase (either as a purified enzyme or as a whole-cell biocatalyst).
-
The reaction mixture is gently agitated at a controlled temperature (e.g., 30-40 °C) for a specified period (typically 12-24 hours).
-
The progress of the reaction can be monitored by HPLC.
Step 3: Product Isolation and Purification
-
Once the reaction is complete, the enzyme is removed by centrifugation (for whole cells) or precipitation.
-
The pH of the supernatant is adjusted to the isoelectric point of the amino acid to facilitate precipitation.
-
Alternatively, the product can be purified by ion-exchange chromatography.
-
The purified this compound is then isolated by filtration or lyophilization.
Data Summary: Transaminase Synthesis
| Parameter | Typical Value | Reference |
| Enantiomeric Excess (e.e.) | >99% | [5][10] |
| Conversion | >95% | [7] |
| Isolated Yield | 70-85% | [5] |
Comparative Analysis and Conclusion
Both the Schöllkopf chiral auxiliary method and the biocatalytic transaminase approach offer effective routes to enantiomerically pure this compound. The choice between these methods will depend on the specific requirements of the synthesis, such as scale, cost, and available expertise.
| Feature | Schöllkopf Method | Transaminase Method |
| Stereoselectivity | High (typically >95% d.e. and e.e.) | Excellent (often >99% e.e.) |
| Reagents | Stoichiometric chiral auxiliary, organometallic reagents | Enzymatic catalyst, simple amino donor |
| Reaction Conditions | Anhydrous, cryogenic temperatures | Aqueous, mild temperatures and pH |
| Scalability | Well-established for lab scale, can be adapted for larger scale | Highly scalable, particularly with whole-cell biocatalysts |
| Environmental Impact | Generates stoichiometric waste | "Green" process with minimal waste |
| Substrate Scope | Broad, applicable to a wide range of electrophiles | Dependent on enzyme specificity |
References
- Vertex AI Search Grounding API. (n.d.). Chiral Amino Acids Synthesis.
- Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries.
- ResearchGate. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin | Request PDF.
- Wikipedia. (n.d.). Schöllkopf method.
-
IRIS . (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved January 17, 2026, from
- ACS Publications. (n.d.). Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids | Organic Letters.
- MDPI. (2024, May 13). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System.
- NIH. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC.
- PubMed. (2024, May 9). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
- Wiley. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids.
- NIH. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
- ResearchGate. (2025, August 6). (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
- PubMed. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- NIH. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC.
- Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛼-Amino Acids, Natural Origin, Biological Functions.
- ResearchGate. (n.d.). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins | Request PDF.
- RSC Publishing. (n.d.). Transaminase biocatalysis: optimization and application - Green Chemistry.
- PubMed. (2019, July 1). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins.
- NIH. (n.d.). Enantioselective synthesis of chiral BCPs - PMC.
- Welcome to DTU Research Database. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
- (n.d.). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
- ResearchGate. (n.d.). Stereoselective Synthesis of 2,3-Unsaturated O-Aryl Glycosides from Glycals Using Tris(Pentafluorophenyl)Borane as Catalyst | Request PDF.
- ChemRxiv. (2024, June 14). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction.
- (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- Publication Server of the University of Greifswald. (2022, July 6). Discovery, Engineering and Application of Transaminases in Biocatalysis I n a u g u r a l d i s s e r t a t i o n.
- ResearchGate. (n.d.). (PDF) Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
- ChemRxiv. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.
- Google Patents. (n.d.). US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 3. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. biosynth.com [biosynth.com]
- 9. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 10. re.public.polimi.it [re.public.polimi.it]
discovery and history of fluorinated amino acids
<_-4.5100155e-05>## The Strategic Intrusion of Fluorine: A Technical Guide to the Discovery and Evolution of Fluorinated Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine in amino acids has emerged as a profoundly impactful strategy in medicinal chemistry, chemical biology, and materials science. This guide provides a comprehensive exploration of the , tracing their evolution from early synthetic curiosities to indispensable tools for modern research. We will delve into the chronological development of synthetic methodologies, examine the unique physicochemical properties conferred by the carbon-fluorine bond, and survey their diverse applications, from enhancing drug efficacy to probing protein structure and function. This document serves as a technical resource, offering field-proven insights, detailed protocols, and a forward-looking perspective on this dynamic area of chemical science.
Introduction: The Singular Power of the Carbon-Fluorine Bond in Bio-organic Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, with fluorinated compounds representing over 20% of all pharmaceuticals on the market.[1] This prevalence is no accident; it is a direct consequence of the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond.
Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. This duality allows it to act as a "super-hydrogen," introducing potent electronic effects with minimal steric disruption.[1] The C-F bond is exceptionally strong—often called the strongest single bond in organic chemistry—with a bond dissociation energy that can exceed 130 kcal/mol.[2] This strength confers remarkable metabolic stability to molecules, a highly desirable trait in drug development.[3][4]
When incorporated into amino acids, these properties translate into a suite of powerful modulations:
-
Enhanced Stability: The strength of the C-F bond can shield adjacent chemical groups from enzymatic degradation, increasing the proteolytic stability and in vivo half-life of peptides.[3][4]
-
Modulated Physicochemical Properties: Fluorination can significantly alter the acidity (pKa) of nearby functional groups, control side-chain conformation through electrostatic and hyperconjugative effects (e.g., the gauche effect), and fine-tune lipophilicity.[5][][7]
-
Profound Biological Impact: These changes can lead to enhanced binding affinity with target receptors, improved membrane permeability, and altered protein folding and stability.[5][][8]
-
Unique Spectroscopic Probes: As fluorine has no natural biological background, the fluorine-19 (¹⁹F) isotope provides a clean and highly sensitive nuclear magnetic resonance (NMR) handle for studying protein structure, dynamics, and interactions without interference from other signals.[1][5]
This guide will trace the historical path that led to our current understanding and application of these powerful building blocks.
The Pioneering Era: From Elemental Discovery to the First Fluoro-Amino Acids
The story of fluorinated amino acids is inextricably linked to the history of fluorine chemistry itself. For over 150 years, chemists struggled to isolate the highly reactive element.[9] Success was finally achieved in 1886 by French chemist Henri Moissan, who isolated elemental fluorine via electrolysis of potassium fluoride in hydrofluoric acid—an achievement that earned him the 1906 Nobel Prize in Chemistry.[9][10]
The synthesis of the first simple organofluorine compounds followed, with Alexander Borodin reporting a nucleophilic halogen exchange in 1862.[11] However, the challenging nature of handling elemental fluorine and hydrofluoric acid meant that organofluorine chemistry remained a niche field for decades.[11]
The mid-20th century marked the dawn of fluorinated amino acids. The development of the first fluoride-containing drug, fludrocortisone, in the 1950s provided compelling evidence that fluorine could dramatically improve the biological properties of natural compounds.[] This spurred interest in creating fluorinated analogs of the fundamental building blocks of life. Early synthetic efforts were often arduous and lacked stereocontrol, but they laid the critical groundwork for the sophisticated methods used today. The primary goal was to create antimetabolites—molecules that could disrupt metabolic pathways for therapeutic purposes, such as antiviral or anti-tumor agents.[4][]
Historical Milestone Diagram
Caption: A timeline of key milestones from the discovery of fluorine's precursors to the development of modern synthetic methods for fluorinated amino acids.
The Evolution of Synthetic Strategies: A Chemist's Arsenal
The synthesis of fluorinated amino acids is a complex field with no single universal method.[] The strategy is dictated by the desired location and number of fluorine atoms. Broadly, these approaches can be categorized into two main strategies: introducing fluorine into an amino acid scaffold or building the amino acid around an existing fluorine-containing synthon.[] Over the decades, the available tools for these transformations have grown dramatically in sophistication.
Nucleophilic and Electrophilic Fluorination
Early and still relevant methods involve the direct fluorination of amino acid precursors.
-
Nucleophilic Fluorination: This approach involves displacing a leaving group (like a hydroxyl or sulfonate group) with a nucleophilic fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) and its safer analogs (Deoxo-Fluor, morph-DAST) are workhorses for converting hydroxyl groups into C-F bonds.[1][5]
-
Electrophilic Fluorination: The development of electrophilic fluorinating agents, which deliver an "F⁺" equivalent, revolutionized the field. Reagents like Selectfluor® (F-TEDA-BF₄) are now widely used for the fluorination of electron-rich species like enolates or for radical-mediated processes.[5][12]
Modern Catalytic and Radical-Based Methods
The 21st century has seen an explosion of new, more selective methods for C-F bond formation.
-
Metal-Catalyzed Fluorination: Palladium and copper catalysis have enabled the site-selective fluorination of previously unactivated C(sp³)-H bonds, often using a directing group to guide the catalyst to a specific position.[1][5]
-
Photocatalytic/Radical Fluorination: Visible-light photoredox catalysis allows for the generation of alkyl radicals from precursors, which can then be trapped by an electrophilic fluorine source like Selectfluor®.[5][12] This mild, metal-free approach has significantly broadened the scope of accessible fluorinated amino acids.[12]
-
Flow Chemistry: Continuous flow synthesis offers a powerful platform for producing fluorinated amino acids, particularly when dealing with unstable intermediates or hazardous reagents. It allows for precise control over reaction conditions and facilitates safer, scalable production.[13]
Workflow: Representative Synthesis via Photoredox Catalysis
The following protocol outlines a generalized, modern approach for synthesizing an α-fluoro-α-amino acid derivative using visible-light photoredox catalysis, based on established principles.[12]
Objective: To synthesize an α-fluoro-α-amino acid via carbofluorination of a dehydroalanine derivative.
Core Principle: An organic photocatalyst, excited by visible light, generates an alkyl radical from a precursor (e.g., an alkyltrifluoroborate). This radical adds to a dehydroalanine derivative, creating a new α-amino radical, which is then trapped by an electrophilic fluorine source (Selectfluor®) to yield the final product.[12]
Experimental Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, add the dehydroalanine derivative (1.0 equiv.), the alkyltrifluoroborate salt (1.5 equiv.), Selectfluor® (2.0 equiv.), and the organic photocatalyst (e.g., mesityl acridinium, 1-5 mol%) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) to the vial.
-
Initiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with blue LEDs. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final α-fluoro-α-amino acid derivative using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic doublet in the ¹⁹F NMR spectrum, coupled to the α-proton, is a key diagnostic indicator.
Self-Validation: The success of the protocol is validated by the spectroscopic data. HRMS confirms the correct elemental composition. ¹⁹F NMR confirms the incorporation of fluorine, and its coupling constants in both ¹H and ¹³C NMR spectra confirm its position at the α-carbon.
Diagram: Synthetic Strategies Overview
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
spectroscopic data for (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development due to the unique properties conferred by its trifluorinated phenyl moiety. The incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough structural elucidation and confirmation of purity are paramount for its application. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the theoretical underpinnings, predictive data, and robust experimental protocols for acquiring and interpreting high-quality spectroscopic data for this specific molecule.
Molecular Structure and Spectroscopic Overview
The foundational step in any analysis is understanding the molecule's structure. This compound, with a molecular formula of C₉H₈F₃NO₂ and a CAS number of 749847-57-2, possesses several key structural features that give rise to a distinct spectroscopic fingerprint.[1]
-
Chiral Center: The alpha-carbon (C2) is a stereocenter with (S)-configuration.
-
Aromatic Ring: A 2,4,5-trisubstituted phenyl ring with strong electron-withdrawing fluorine atoms.
-
Amino Acid Core: Comprising a primary amine (-NH₂) and a carboxylic acid (-COOH) group.
Each spectroscopic method will probe different aspects of this structure. NMR will elucidate the carbon-hydrogen framework and the environment of the fluorine atoms, IR will identify the functional groups, and MS will confirm the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Expertise & Experience: Predicting the NMR Signature
The electronic environment of each nucleus dictates its chemical shift (δ). The trifluorophenyl group's strong inductive and mesomeric effects will significantly influence the chemical shifts of adjacent protons and carbons.
-
¹H NMR: The aromatic protons will appear as complex multiplets due to both H-H and H-F coupling. The benzylic protons (on C3) and the alpha-proton (on C2) will be diastereotopic and will also show complex splitting patterns.
-
¹³C NMR: Carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹J_CF). The electronegative substituents (F, N, O) will shift the signals of nearby carbons downfield.
-
¹⁹F NMR: The three fluorine atoms are in distinct chemical environments and will show couplings to each other (F-F coupling) and to nearby protons (H-F coupling).
Predicted Spectroscopic Data
The following table summarizes the predicted NMR data. Actual experimental values may vary based on solvent and concentration.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| Aromatic | 7.1 - 7.5 | m | J_HH, J_HF | 2 x CH |
| Alpha-H | ~4.0 | m | J_Hα-Hβ | CH-NH₂ |
| Beta-H | ~3.2 | m | J_Hβ-Hα, J_Hβ-F | CH₂-Ar |
| Amine | Variable (broad) | s | - | NH₂ |
| Carboxyl | Variable (broad) | s | - | COOH |
| ¹³C NMR | Predicted δ (ppm) | Coupling | Assignment |
| Carbonyl | ~175 | - | C OOH |
| C-F | 145 - 160 | ¹J_CF ≈ 240-250 Hz | C -F (x3) |
| Aromatic | 110 - 130 | Multiple J_CF | C -H, C -C |
| Alpha-C | ~55 | - | C H-NH₂ |
| Beta-C | ~35 | J_CF | C H₂-Ar |
| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| F-2, F-4, F-5 | -120 to -150 | m | J_FF, J_FH | Ar-F |
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). DMSO-d₆ is often preferred as it solubilizes amino acids well and allows for the observation of exchangeable NH and OH protons.[2]
-
Add an internal standard, such as tetramethylsilane (TMS) at 0.0 ppm for ¹H and ¹³C NMR.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum. Key parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum. Key parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) NMR spectrum. Key parameters: 64-128 scans, appropriate spectral width based on fluorinated aromatics.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to the specific nuclei in the molecule.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for unambiguous formula confirmation.
Expertise & Experience: Predicting Fragmentation
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.[3] We can expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Tandem MS (MS/MS) of the molecular ion will induce fragmentation. Common fragmentation pathways for amino acids include:
-
Loss of H₂O: From the carboxylic acid group.
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway.[4]
-
Loss of NH₃: From the amino group.
-
Cleavage of the side chain: The bond between the alpha-carbon and the benzylic carbon can cleave.
Predicted Spectroscopic Data
| Technique | Predicted m/z | Ion Species |
| HRMS (ESI+) | 240.0532 | [C₉H₉F₃NO₂]⁺ |
| HRMS (ESI-) | 238.0384 | [C₉H₈F₃NO₂]⁻ |
| MS/MS of [M+H]⁺ | 222.0427 | [M+H - H₂O]⁺ |
| 194.0478 | [M+H - HCOOH]⁺ | |
| 150.0383 | [F₃C₆H₂CH₂]⁺ |
Experimental Protocol: HRMS Data Acquisition
Objective: To confirm the elemental composition and study fragmentation patterns.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI. Formic acid aids in protonation.
-
-
Instrument Setup (ESI-Q-TOF Example):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize ESI source parameters (capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the full scan mass spectrum in a range that includes the expected molecular ion (e.g., m/z 50-500).
-
Perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 240.05) as the precursor and applying collision-induced dissociation (CID) with varying collision energies to observe fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it to the theoretical formula. The mass accuracy should ideally be below 5 ppm.[5]
-
Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway, further confirming the molecular structure.
-
Visualization: Predicted ESI-MS/MS Fragmentation
Caption: Plausible fragmentation pathway in positive ion MS/MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.
Expertise & Experience: Interpreting Vibrational Modes
The molecule has several IR-active functional groups that will produce characteristic absorption bands.[6]
-
-OH Stretch: The carboxylic acid O-H bond will produce a very broad absorption band due to hydrogen bonding.[7]
-
-NH Stretch: The N-H bonds of the primary amine will show moderate absorptions.
-
-CH Stretch: Aromatic and aliphatic C-H stretches will appear just above and below 3000 cm⁻¹, respectively.
-
C=O Stretch: The carbonyl of the carboxylic acid will give a strong, sharp absorption. Its position can be affected by hydrogen bonding.[8]
-
C-F Stretch: The C-F bonds will produce very strong, characteristic absorptions in the fingerprint region.
Predicted Spectroscopic Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity / Shape |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| N-H stretch (Amine) | 3300 - 3500 | Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carbonyl) | 1700 - 1730 | Strong, Sharp |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-F stretch | 1100 - 1300 | Very Strong |
Experimental Protocol: ATR-FTIR Data Acquisition
Objective: To quickly confirm the presence of key functional groups.
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup (ATR-FTIR):
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Label the major absorption peaks in the spectrum.
-
Compare the observed frequencies with standard correlation tables to confirm the presence of the expected functional groups.
-
Conclusion
The structural verification of this compound requires a multi-faceted spectroscopic approach. NMR spectroscopy provides the detailed carbon-hydrogen-fluorine framework, high-resolution mass spectrometry confirms the elemental composition and molecular weight, and infrared spectroscopy offers rapid verification of functional groups. By employing the rigorous experimental protocols and interpretative logic outlined in this guide, researchers can confidently establish the identity, structure, and purity of this important fluorinated amino acid, ensuring the integrity of their subsequent research and development activities.
References
-
Wiley-VCH. (2008). Supporting Information. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Available at: [Link]
-
PubChem. (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. Low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Available at: [Link]
-
NIST. Propanoic acid, 2-amino,3-[3,5-diiodo-4-[4-hydroxy-3-(1-methylethyl)phenoxy]phenyl]-. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]
-
Journal of the Chemical Society of Pakistan. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Available at: [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]
-
ResearchGate. Scheme. Synthesis of b-Amino Acid 14. Available at: [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available at: [Link]
-
PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2014). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Available at: [Link]
-
NIST. Propanoic acid, 2-oxo-. NIST Chemistry WebBook. Available at: [Link]
-
MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available at: [Link]
-
Golm Metabolome Database. Synonyms of Propanoic acid, 2-amino-3-phosphono. Available at: [Link]
-
NIH. (2011). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Available at: [Link]
Sources
- 1. This compound, CasNo.749847-57-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. jcsp.org.pk [jcsp.org.pk]
In Vitro Profiling of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid: A Technical Guide for Preclinical Research
Abstract
(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a fluorinated analog of the amino acid phenylalanine, recognized for its potent inhibitory effects on tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This technical guide provides a comprehensive framework for the in vitro evaluation of this compound, designed for researchers in drug discovery and neuropharmacology. We will delve into the core mechanism of action, present detailed protocols for key assays, and offer insights into data interpretation, ensuring a robust and scientifically sound investigation of its therapeutic potential.
Introduction: The Significance of Tryptophan Hydroxylase Inhibition
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and peripheral signaling molecule involved in a vast array of physiological processes, including mood regulation, gastrointestinal motility, and hemostasis. The dysregulation of serotonergic systems is implicated in numerous pathologies, such as depression, anxiety disorders, and carcinoid syndrome. The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by tryptophan hydroxylase (TPH).[1]
TPH exists in two isoforms: TPH1, predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, the neuronal isoform responsible for serotonin production in the central nervous system.[2] Selective inhibition of these isoforms presents a promising therapeutic strategy for conditions characterized by excessive serotonin production. This compound acts as a competitive inhibitor of TPH, making it a valuable tool for studying the consequences of reduced serotonin synthesis and a potential lead compound for therapeutic development.
Core Mechanism of Action: Competitive Inhibition of TPH
This compound mimics the natural substrate of TPH, L-tryptophan. The trifluorinated phenyl ring allows it to bind to the active site of the enzyme. However, the electron-withdrawing nature of the fluorine atoms alters the electronic properties of the ring, preventing the hydroxylation step and thereby blocking the synthesis of 5-HTP.
Sources
- 1. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
Methodological & Application
using (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid in enzyme inhibition assays
An In-Depth Guide to Utilizing (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid in Enzyme Inhibition Assays
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound, a synthetic amino acid analog, in enzyme inhibition assays. This guide covers the underlying principles of enzyme kinetics, detailed protocols for inhibitor characterization, and robust data analysis methodologies.
Introduction: The Therapeutic Potential of Synthetic Amino Acid Analogs
This compound is a synthetic derivative of the amino acid phenylalanine, featuring a trifluorinated phenyl ring. Such fluorinated analogs are of significant interest in medicinal chemistry as they can exhibit altered binding affinities, metabolic stability, and unique interactions with enzyme active sites compared to their non-fluorinated counterparts.
While this specific molecule may be a novel investigational compound, its structural similarity to tryptophan suggests it could be a potent modulator of enzymes involved in amino acid metabolism. A key pathway of interest is the kynurenine pathway, which is the primary route for tryptophan catabolism in mammals.[1][2] Dysregulation of the kynurenine pathway is implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer, making its enzymes attractive therapeutic targets.[1][3] Enzymes such as Kynurenine 3-Monooxygenase (KMO) and Tryptophan 2,3-dioxygenase (TDO) are critical control points in this pathway and are often the focus of inhibitor development.[2][3][4]
This guide will use a hypothetical enzyme from the kynurenine pathway as a model system to detail the experimental procedures for characterizing the inhibitory potential of this compound.
Part 1: Foundational Principles of Enzyme Inhibition Kinetics
A thorough understanding of enzyme kinetics is essential for accurately characterizing an inhibitor.[5] The behavior of many enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The key parameters are:
-
Vmax : The maximum reaction rate when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for its substrate.
Enzyme inhibitors modulate this activity, and their effects can be classified into several types, which can be distinguished by their impact on Vmax and Km.[6][7]
-
Competitive Inhibition : The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Km (Km,app) but does not change Vmax.[6][8]
-
Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This decreases Vmax but does not change Km.[6]
-
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vmax and Km, typically proportionally.[6]
-
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[5][7]
These kinetic parameters are determined experimentally by measuring enzyme activity at various substrate and inhibitor concentrations.
Part 2: Experimental Design and Protocols
The following protocols provide a framework for a comprehensive evaluation of an inhibitor, from initial potency determination (IC50) to a detailed mechanistic study. These protocols are designed for a 96-well plate format using a spectrophotometric or fluorometric microplate reader, a common setup for high-throughput screening.[9][10]
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary measure of inhibitor potency.[5]
A. Materials and Reagents
-
Purified Target Enzyme (e.g., recombinant human KMO)
-
Substrate (e.g., L-Kynurenine for KMO)
-
Cofactor (e.g., NADPH for KMO)
-
This compound (Test Inhibitor)
-
Known Reference Inhibitor (Positive Control)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Dimethyl Sulfoxide (DMSO, for dissolving the inhibitor)
-
96-well microplates (UV-transparent or black, depending on the assay)
-
Microplate reader
B. Reagent Preparation
-
Inhibitor Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) of the test inhibitor in 100% DMSO.
-
Enzyme Working Solution : Dilute the purified enzyme in cold assay buffer to a concentration that yields a robust and linear reaction rate over the desired time course.
-
Substrate/Cofactor Mix : Prepare a solution of the substrate and any necessary cofactors in the assay buffer. The substrate concentration is typically held constant at or near its Km value for IC50 determination.
C. Assay Procedure
-
Serial Dilution : Prepare a serial dilution series of the test inhibitor. For example, perform a 1:3 serial dilution from the stock solution in DMSO, then dilute this series into the assay buffer to achieve the final desired concentrations with a constant, low percentage of DMSO (e.g., <1%).
-
Assay Plate Setup : Add the following to the wells of a 96-well plate:
-
Blank Wells : Assay buffer only (for background subtraction).
-
Negative Control (100% Activity) : Enzyme solution + vehicle (assay buffer with the same final DMSO concentration as the test wells).
-
Test Wells : Enzyme solution + serially diluted test inhibitor.
-
Positive Control : Enzyme solution + known reference inhibitor.
-
-
Pre-incubation : Add the enzyme to the control and test wells. Gently mix and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme and reach equilibrium.[10]
-
Reaction Initiation : Initiate the reaction by adding the substrate/cofactor mix to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement : Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (e.g., every 30 seconds for 10-20 minutes). The rate of reaction is determined from the initial linear portion of the progress curve.[9]
Caption: Workflow for IC50 determination.
Protocol 2: Mechanism of Action (MoA) Studies
To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.[9]
A. Procedure
-
Setup : The experiment is set up as a matrix in a 96-well plate. Rows can represent different fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50), and columns can represent varying substrate concentrations (e.g., a serial dilution around the Km value).
-
Execution : Follow the same pre-incubation, initiation, and measurement steps as in the IC50 protocol.
-
Data Analysis : Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. The data is then plotted using a linearization method, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[6] The pattern of the lines on the plot reveals the mechanism of inhibition.[9]
Part 3: Data Analysis and Interpretation
A. IC50 Calculation
-
Calculate Percent Inhibition : Use the initial velocities (V₀) from the kinetic reads. % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)) * 100
-
Generate Dose-Response Curve : Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 : Fit the data to a sigmoidal dose-response equation (variable slope) using graphing software (e.g., GraphPad Prism, R) to calculate the IC50 value.
B. Interpreting Lineweaver-Burk Plots for MoA
The Lineweaver-Burk plot is a graphical representation of enzyme kinetics. By observing how the lines change in the presence of an inhibitor, one can deduce the mechanism of action.[6]
Caption: Lineweaver-Burk plots illustrating different inhibition types.
-
Competitive Inhibition : Lines intersect on the y-axis (Vmax is unchanged).
-
Non-competitive Inhibition : Lines intersect on the x-axis (Km is unchanged).
-
Uncompetitive Inhibition : Lines are parallel.
From these plots, the inhibition constant (Ki), a more precise measure of inhibitor potency than IC50, can be calculated.
Part 4: Data Presentation and Hypothetical Results
All quantitative data should be summarized for clear comparison. The table below presents hypothetical results for the characterization of this compound against a target enzyme.
| Parameter | This compound | Reference Inhibitor |
| IC50 (µM) | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Mechanism of Action | Competitive | Competitive |
| Ki (µM) | 0.75 | 0.31 |
| Solubility in Assay Buffer (µM) | > 100 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Hypothetical Results : In this example, the test compound is a potent, competitive inhibitor of the target enzyme, albeit slightly less potent than the known reference inhibitor. A competitive mechanism suggests that the compound likely binds to the enzyme's active site, competing directly with the natural substrate.[8] This is a plausible mechanism for a substrate analog.
Conclusion and Further Steps
This guide provides a robust framework for the in vitro characterization of this compound as an enzyme inhibitor. Following these protocols will yield reliable data on the compound's potency (IC50) and its mechanism of action.
Further research should include:
-
Reversibility Assays : Performing a rapid dilution experiment to confirm that the inhibition is reversible and not due to covalent modification of the enzyme.[5]
-
Selectivity Profiling : Testing the inhibitor against other related enzymes to determine its specificity.
-
Structural Biology : Co-crystallizing the inhibitor with the target enzyme to confirm its binding mode at the atomic level.
By systematically applying these biochemical and biophysical techniques, researchers can build a comprehensive profile of novel inhibitors, paving the way for further development in preclinical and clinical settings.
References
- Major Developments in the Design of Inhibitors along the Kynurenine P
- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central.
- Screening marine natural products for selective inhibitors of key kynurenine p
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.
- Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase. PubMed Central.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- Inhibitors of the Kynurenine P
- A standard operating procedure for an enzym
- Enzyme inhibition and kinetics graphs. Khan Academy.
- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers.
- Enzyme kinetics and inhibition studies. Fiveable.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
- Steady-st
- Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase. DOE PAGES.
- Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC.
- A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. Pubmed.
- Allosteric Inhibitors of Mycobacterium Tuberculosis Tryptophan Synthase. PubMed.
- Inhibiting mycobacterial tryptophan synthase by targeting the inter-subunit interface. PubMed.
- 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts.
Sources
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Inhibitors of the Kynurenine Pathway | Semantic Scholar [semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Khan Academy [khanacademy.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Studying Fluorinated Amino Acid Metabolism
Introduction
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology, drug discovery, and materials science.[1][2] Fluorinated amino acids (FAAs), when integrated into peptides and proteins, can significantly alter their physicochemical properties, such as stability, lipophilicity, and conformation.[2][3] This has profound implications for developing novel therapeutics, understanding enzyme mechanisms, and designing new biomaterials.[2] Despite their growing importance, the metabolic fate of FAAs within biological systems remains a complex and often underexplored area. Understanding how these synthetic molecules are absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing their efficacy and potential toxicity.
This guide provides a comprehensive overview of the experimental setups and protocols for studying the metabolism of fluorinated amino acids. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the design of both in vitro and in vivo experiments, detailing the analytical techniques required to trace the metabolic pathways of these unique compounds.
PART 1: Experimental Design and Setup
A robust experimental design is the cornerstone of any metabolic study. The choice of model system and analytical techniques will depend on the specific research question. Here, we outline the key considerations for designing and setting up experiments to study FAA metabolism.
Preparation and Handling of Fluorinated Amino Acids
The journey of a fluorinated amino acid from a synthetic building block to a metabolic probe requires careful planning and execution.
Synthesis and Purification: The synthesis of FAAs can be complex, often involving multi-step processes.[4][5] Recent advancements have introduced more efficient methods, including transition-metal catalysis and the use of novel fluoroalkylating reagents.[1] It is crucial to ensure the high purity of the FAA to avoid confounding results from impurities. Purification is typically achieved through techniques like high-performance liquid chromatography (HPLC) or crystallization.
Isotopic Labeling for Metabolic Flux Analysis: To trace the metabolic fate of an FAA, stable isotope labeling is an invaluable tool.[6][7][8][9] Introducing isotopes such as ¹³C or ¹⁵N into the FAA allows for its downstream metabolites to be distinguished from endogenous compounds using mass spectrometry or NMR spectroscopy.[6][10] This technique, known as Metabolic Flux Analysis (MFA), provides a quantitative understanding of the flow of atoms through metabolic pathways.[6][8][9]
In Vitro Models: Cell Culture Systems
Cell culture models offer a controlled environment to study the cellular uptake and metabolism of FAAs.[11][12][13]
Choice of Cell Lines: The selection of a cell line should be guided by the research question. For cancer research, relevant cancer cell lines (e.g., HEK-293, CHO) are often used.[11][12] For studies on general metabolism, primary cells or immortalized cell lines with well-characterized metabolic phenotypes are suitable. The metabolic characteristics of the chosen cell line, such as their amino acid consumption and secretion rates, should be well understood.[14]
Protocol for FAA Administration in Cell Culture:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).[15]
-
Media Preparation: Prepare fresh culture medium. For FAA studies, it is common to use a custom medium where the natural counterpart of the FAA is replaced with the fluorinated version.[16]
-
FAA Incubation: Remove the old medium and wash the cells with phosphate-buffered saline (PBS). Add the FAA-containing medium to the cells. The concentration of the FAA should be optimized to be non-toxic yet sufficient for detection.
-
Time-Course Experiment: Collect cell samples and media at different time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the uptake of the FAA and the appearance of its metabolites.[15]
In Vivo Models: Animal Studies
Animal models are essential for understanding the systemic metabolism of FAAs, providing insights that cannot be obtained from in vitro studies alone.[17][18]
Choice of Animal Models: Rats and mice are commonly used models due to their well-characterized genetics and physiology, as well as their relatively low cost and ease of handling.[19][20] For studies requiring a closer physiological match to humans, particularly for digestive and amino acid metabolism, the pig model is often preferred.[18][19][21]
Ethical Considerations: All animal experiments must be conducted in accordance with ethical guidelines, adhering to the principles of the 3Rs: Replacement , Reduction , and Refinement .[22][23][24] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare and minimize suffering.[23][25][26]
Protocol for a Rodent Study:
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Administration of FAA: The FAA can be administered via various routes, including oral gavage, intravenous (IV) injection, or intraperitoneal (IP) injection. The choice of route depends on the intended application and the desired pharmacokinetic profile.
-
Sample Collection: Collect biological samples at predetermined time points. This typically includes:
-
Blood: Collected via tail vein or cardiac puncture into tubes containing an anticoagulant like EDTA.[27][28] Plasma is separated by centrifugation.
-
Urine and Feces: Collected using metabolic cages.
-
Tissues: At the end of the study, animals are humanely euthanized, and tissues of interest (e.g., liver, kidney, muscle) are collected and snap-frozen in liquid nitrogen.[27]
-
| Parameter | In Vitro (Cell Culture) | In Vivo (Animal Models) |
| Model System | Specific cell lines (e.g., cancer, primary) | Rodents (mice, rats), pigs |
| Advantages | High-throughput, controlled environment, lower cost | Systemic metabolism, pharmacokinetics, organ-specific effects |
| Disadvantages | Lacks systemic context, may not reflect whole-organism physiology | Higher cost, ethical considerations, complex biological interactions |
| Typical Endpoints | Cellular uptake, metabolite profiling, pathway analysis | ADME profiling, tissue distribution, biomarker discovery |
Sample Preparation for Analysis
Proper sample preparation is critical for accurate and reproducible results in metabolomics.[28][29]
Metabolism Quenching: To prevent further metabolic activity after sample collection, it is essential to quench metabolism rapidly.[15] For cell cultures, this can be achieved by washing the cells with ice-cold saline and then adding a cold solvent like methanol or acetonitrile.[15][30] Tissues collected from animal studies should be immediately snap-frozen in liquid nitrogen.[27]
Metabolite Extraction:
-
Cell Pellets: Add a cold extraction solvent (e.g., 80% methanol) to the cell pellet, vortex thoroughly, and centrifuge to separate the metabolites (in the supernatant) from the protein pellet.[15]
-
Tissues: Homogenize the frozen tissue in a cold solvent using a bead beater or other homogenization equipment. Centrifuge to pellet the debris and collect the supernatant containing the metabolites.
-
Biofluids (Plasma, Urine): Deproteinate the sample by adding a cold organic solvent (e.g., acetonitrile or methanol) at a ratio of 3:1 or 4:1 (solvent:sample).[28] Vortex and centrifuge to precipitate the proteins.
Sample Clean-up: The extracted samples may require further clean-up to remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used for this purpose.
PART 2: Analytical Techniques and Protocols
A multi-platform analytical approach is often necessary to comprehensively study FAA metabolism.
Mass Spectrometry (MS)-Based Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying and quantifying a wide range of metabolites.[20][31]
Targeted vs. Untargeted Metabolomics:
-
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to get a global snapshot of the metabolome.
-
Targeted metabolomics focuses on measuring a predefined set of metabolites with high sensitivity and specificity.
Protocol for LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable LC column (e.g., HILIC for polar metabolites, C18 for non-polar metabolites) to separate the metabolites in the extract.
-
Mass Spectrometry Detection: Analyze the eluent from the LC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Process the raw data using specialized software to identify peaks, perform database searches for metabolite identification, and quantify the relative or absolute abundance of the metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules.[32][33][34]
¹⁹F NMR: The ¹⁹F nucleus is an excellent probe for studying fluorinated compounds due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems.[32][35][36] ¹⁹F NMR can be used to directly detect and quantify the FAA and its fluorinated metabolites.[37]
¹H, ¹³C, and ¹⁵N NMR: These nuclei provide complementary information for structural elucidation and pathway analysis, especially when used in conjunction with stable isotope labeling.
Protocol for NMR Analysis:
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
NMR Data Acquisition: Acquire 1D and 2D NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Process the spectra to identify and quantify the signals corresponding to the FAA and its metabolites.
| Technique | Strengths | Limitations |
| LC-MS/MS | High sensitivity, high throughput, suitable for complex mixtures | Requires authentic standards for absolute quantification, potential for ion suppression |
| ¹⁹F NMR | Direct detection of fluorinated compounds, non-destructive, quantitative | Lower sensitivity compared to MS, requires higher sample concentrations |
Metabolic Flux Analysis (MFA)
MFA uses stable isotope tracing to quantify the rates of metabolic reactions within a biological system.[6][8][9] By feeding cells or animals a ¹³C-labeled FAA, the distribution of the ¹³C label in downstream metabolites can be measured by MS or NMR.[10] This data is then used to calculate the fluxes through the metabolic network.
In Vivo Imaging Techniques
¹⁹F Magnetic Resonance Imaging (MRI): ¹⁹F MRI is a non-invasive imaging modality that can be used to track the biodistribution of fluorinated compounds in whole animals over time.[38][39][40][41][42] This provides valuable information on where the FAA and its metabolites accumulate in the body.
PART 3: Visualizations
Experimental Workflow
Caption: A generalized workflow for studying fluorinated amino acid metabolism.
Potential Metabolic Pathways
Caption: A simplified diagram of potential metabolic fates of a fluorinated amino acid.
Conclusion and Future Perspectives
The study of fluorinated amino acid metabolism is a rapidly evolving field with significant implications for drug development and biotechnology. The experimental framework outlined in this guide provides a solid foundation for researchers to design and execute robust studies. By combining advanced analytical techniques with well-designed in vitro and in vivo models, it is possible to unravel the complex metabolic pathways of these fascinating molecules.
Future research will likely focus on developing more sophisticated analytical methods, including imaging mass spectrometry to visualize the spatial distribution of metabolites within tissues.[43] Additionally, the integration of metabolomics data with other 'omics' data (genomics, proteomics, transcriptomics) will provide a more holistic understanding of the biological effects of fluorinated amino acids.
References
-
Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI. [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]
-
Animal models of amino acid metabolism: a focus on the intestine. PubMed. [Link]
-
Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. [Link]
-
19F NMR as a tool in chemical biology. PubMed Central. [Link]
-
Animal Models in Nutrition Research. Academic.oup.com. [Link]
-
Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains. NIH. [Link]
-
Publication: Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Modeling amino acid metabolism in mammalian cells-toward the development of a model library. PubMed. [Link]
-
Fluorine NMR. University of Leicester. [Link]
-
Animal models for determining amino acid digestibility in humans – a review. Cambridge University Press. [Link]
-
The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. [Link]
-
Animal models for determining amino acid digestibility in humans - a review. PubMed. [Link]
-
Mass Spectrometry Imaging of Metabolites by Nanostructure Initiator Mass Spectrometry with Fluorinated Gold Nanoparticles. Springer Nature Experiments. [Link]
-
Modeling Amino Acid Metabolism in Mammalian Cells‐Toward the Development of a Model Library. Semantic Scholar. [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. [Link]
-
LC–MS Profiling Reveals Diet- and Hypertension-Specific Alterations in Amino Acid Metabolism. LCGC International. [Link]
-
Ethical considerations regarding animal experimentation. PubMed Central. [Link]
-
Ethical Considerations in Animal Research: The Principle of 3R's. SciELO México. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]
-
Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]
-
Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy. [Link]
-
Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]
-
Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. ACS Publications. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Ethical considerations in animal studies. PubMed Central. [Link]
-
Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]
-
In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection. PubMed Central. [Link]
-
Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. ADDI. [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]
-
Patterns of Amino Acid Metabolism by Proliferating Human Mesenchymal Stem Cells. NIH. [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. [Link]
-
Metabolomics Sample Preparation FAQ. MetwareBio. [Link]
-
Overview of involvement of amino acids in mammalian cell culture. ResearchGate. [Link]
-
(PDF) Animal Research In Diabetes And Ethical Consideration. ResearchGate. [Link]
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]
-
In vivo imaging platform for tracking immunotherapeutic cells. ResearchGate. [Link]
-
Analysis of fluorinated proteins by mass spectrometry. PubMed. [Link]
-
Fluorine labeling of proteins for NMR studies. University of Colorado Anschutz Medical Campus. [Link]
-
In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection. ResearchGate. [Link]
-
Understanding PFAS: How Do We Tackle Forever Chemicals? Earth.Org. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refubium - Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow [refubium.fu-berlin.de]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 11. Modeling amino acid metabolism in mammalian cells-toward the development of a model library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling Amino Acid Metabolism in Mammalian Cells‐Toward the Development of a Model Library | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Patterns of Amino Acid Metabolism by Proliferating Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of amino acid metabolism: a focus on the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. canr.msu.edu [canr.msu.edu]
- 19. Animal models for determining amino acid digestibility in humans - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Animal models for determining amino acid digestibility in humans – a review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 22. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 23. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 24. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 28. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 29. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 30. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes [kops.uni-konstanz.de]
- 34. biophysics.org [biophysics.org]
- 35. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 37. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 40. addi.ehu.es [addi.ehu.es]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. Mass Spectrometry Imaging of Metabolites by Nanostructure Initiator Mass Spectrometry with Fluorinated Gold Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
analytical techniques for detecting (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
An Application Guide to the Enantioselective Analysis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
Authored by: Senior Application Scientist, Advanced Analytical Division
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection, quantification, and stereochemical verification of this compound. As a fluorinated, non-proteinogenic amino acid, this compound presents unique analytical challenges that are critical to address in research and pharmaceutical development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions for Chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide emphasizes the scientific rationale behind procedural choices and outlines a validation strategy compliant with global regulatory standards.
Introduction and Analytical Imperative
This compound is a synthetic amino acid analog of phenylalanine. The incorporation of fluorine atoms into organic molecules can significantly modulate key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, such analogs are of high interest as building blocks in the synthesis of novel therapeutic agents.
The critical feature of this molecule is its chirality. The biological activity and toxicological profile of enantiomers can differ dramatically. Therefore, the ability to selectively detect and accurately quantify the desired (S)-enantiomer in the presence of its (R)-enantiomer is not merely an analytical task but a fundamental requirement for safety and efficacy in drug development. This guide provides the foundational techniques to establish enantiomeric purity and structural identity.
Core Analytical Strategy: A Multi-Technique Approach
A single analytical technique is insufficient for the complete characterization of a chiral pharmaceutical intermediate. A robust analysis relies on the orthogonal application of separation, identification, and structural confirmation techniques.
-
Chiral HPLC: The cornerstone for separating the (S) and (R) enantiomers and quantifying enantiomeric excess (%ee) or purity.
-
Mass Spectrometry (MS): Provides definitive confirmation of molecular weight and is essential for achieving high sensitivity and specificity, especially when coupled with HPLC.
-
NMR Spectroscopy: Offers unambiguous structural confirmation, and with specialized methods, can also be used to assess enantiomeric purity. The trifluorinated phenyl ring provides a unique probe for ¹⁹F NMR.
Figure 1: Complementary relationship between core analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary technique for resolving enantiomers. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality in Method Design:
-
CSP Selection: For free amino acids, CSPs that can engage in multiple interaction types (ionic, hydrogen bonding, dipole-dipole) are most effective. Zwitterionic CSPs, derived from cinchona alkaloids, and macrocyclic glycopeptide phases are excellent choices for this type of analyte.[2][3][4] They provide the necessary ion-exchange sites to interact with the zwitterionic nature of the amino acid.
-
Mobile Phase: A polar organic mobile phase (e.g., mixtures of methanol, ethanol, or acetonitrile with small amounts of acid and base modifiers) is typically used. The acid (e.g., acetic acid, trifluoroacetic acid) and base (e.g., triethylamine) act as counter-ions, sharpening peak shape and modulating retention by competing with the analyte for ionic interaction sites on the CSP.
-
Temperature Control: Column temperature is a critical parameter. Even minor fluctuations can affect the thermodynamics of the chiral recognition process, impacting resolution and retention time stability. Maintaining a constant, optimized temperature is essential for reproducibility.
Protocol 1: Chiral HPLC for Enantiomeric Purity
| Parameter | Recommended Setting | Rationale & Notes |
| Chiral Stationary Phase | CHIRALPAK® ZWIX(+) or CHIROBIOTIC® T | ZWIX phases are explicitly designed for zwitterionic molecules like free amino acids.[2][3] CHIROBIOTIC T (Teicoplanin based) is a versatile macrocyclic glycopeptide phase with broad selectivity for amino acids.[4][5] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical dimensions providing a good balance of efficiency and backpressure. |
| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v) | This polar organic mode is effective for zwitterionic CSPs. The ratio of Methanol to Acetonitrile should be optimized to achieve desired resolution (Rs > 1.5). The acid/base modifiers improve peak shape. |
| Flow Rate | 1.0 mL/min | A typical starting flow rate for a 4.6 mm ID column. May be adjusted to optimize run time. |
| Column Temperature | 25 °C (controlled) | Ensures reproducible retention times and resolution. Optimization between 15-40 °C may improve separation. |
| Injection Volume | 5 - 10 µL | Dependent on sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve sample in mobile phase to ~0.5 mg/mL. Filter with 0.45 µm filter. | Ensures compatibility with the mobile phase and prevents column blockage. |
| UV Detection | 210 nm | The phenyl ring provides UV absorbance, but lacks a strong chromophore. Low wavelengths provide the necessary sensitivity. |
| System Suitability | Racemic mixture injection: Resolution (Rs) ≥ 1.5. Repeatability of (S)-enantiomer peak area: RSD ≤ 2.0% for 6 injections.[6] | Confirms the system is performing adequately before sample analysis. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unequivocal peak identification and enhanced sensitivity, coupling the chiral HPLC method to a mass spectrometer is the gold standard. This is particularly crucial when analyzing samples in complex matrices (e.g., biological fluids).
Causality in Method Design:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is ideal. The primary amine group on the amino acid is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.[7]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended. This allows for accurate mass measurement, which can confirm the elemental composition of the analyte and differentiate it from other components with the same nominal mass.[7][8]
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to develop highly selective quantitative methods (Multiple Reaction Monitoring, MRM). The protonated molecule is expected to fragment via characteristic losses, such as the neutral loss of formic acid (HCOOH, 46 Da) or water and carbon monoxide (H₂O + CO, 46 Da) from the carboxylic acid group, or cleavage at the Cα-Cβ bond.
Protocol 2: LC-MS for Identity Confirmation
| Parameter | Recommended Setting | Rationale & Notes |
| LC System | As described in Protocol 1. | Use a mobile phase with volatile buffers (e.g., ammonium acetate or formic acid instead of non-volatile phosphates). |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently protonates the primary amine to form [M+H]⁺. |
| Expected [M+H]⁺ | m/z 234.05 | Calculated for C₉H₉F₃NO₂⁺. HRMS should confirm this within 5 ppm. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for maximum signal intensity of the parent ion. |
| Desolvation Gas | Nitrogen, Flow: 600-800 L/hr, Temp: 400-500 °C | Parameters depend on the instrument and LC flow rate. Optimize to ensure efficient desolvation. |
| Cone/Fragmentor Voltage | 20 - 40 V | A low voltage is used to transmit the parent ion without fragmentation in full scan mode. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) at 10-30 eV | Select the parent ion (m/z 234.05) and fragment it to produce characteristic product ions for structural confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality in Method Design:
-
Multi-nuclear Approach: ¹H and ¹³C NMR will confirm the core carbon-hydrogen framework. ¹⁹F NMR is particularly powerful as it provides a direct and sensitive probe into the electronic environment of the fluorinated phenyl ring. The three distinct fluorine atoms will produce a complex but characteristic splitting pattern.
-
Chiral Discrimination: While standard NMR cannot distinguish between enantiomers, adding a chiral solvating agent (CSA) can induce a diastereomeric interaction.[9][10] This creates slightly different magnetic environments for the (S) and (R) enantiomers, resulting in the splitting of one or more NMR signals, which can be used to determine enantiomeric ratio.[11][12]
Protocol 3: NMR for Structural and Chiral Analysis
| Parameter | Recommended Setting | Rationale & Notes |
| Instrumentation | 400 MHz or higher NMR spectrometer | Higher field strength provides better signal dispersion and resolution. |
| Sample Preparation | Dissolve 5-10 mg in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). | D₂O is a good choice if the sample is soluble, as the acidic proton of the carboxyl group and protons on the amine will exchange and not be observed.[7] |
| ¹H NMR | Acquire standard proton spectrum. | Expect signals for the aliphatic protons (CH and CH₂) and aromatic protons. |
| ¹³C NMR | Acquire proton-decoupled carbon spectrum. | Will confirm the number and type of carbon atoms. |
| ¹⁹F NMR | Acquire proton-decoupled fluorine spectrum. | Will show three distinct signals for the fluorine atoms at positions 2, 4, and 5, with characteristic F-F coupling constants. |
| Chiral Purity Analysis | Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube in increments. | Monitor the ¹H or ¹⁹F spectrum for signal splitting. The integral ratio of the split peaks corresponds to the enantiomeric ratio.[9] |
Method Validation Strategy
Any analytical method intended for quality control or regulatory submission must be validated to prove its suitability for its intended purpose. The validation should follow the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15]
Figure 2: A typical workflow for analytical method validation.
Summary of Key Validation Parameters for Chiral HPLC
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the (S)-enantiomer in the presence of the (R)-enantiomer and any impurities or degradants. | Baseline resolution (Rs > 1.5) between enantiomer peaks. Peak purity analysis (e.g., via PDA detector) should confirm no co-elution. |
| Linearity | To show that the detector response is directly proportional to the concentration of the analyte over a specified range. | A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For the undesired enantiomer: from the limit of quantification (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | Assessed by spiking the drug substance with known amounts of the undesired enantiomer. Recovery should be within 90.0% - 110.0% for the minor enantiomer.[6] |
| Precision | The degree of agreement among individual test results. Includes Repeatability and Intermediate Precision. | Repeatability (RSD) ≤ 10% for the minor enantiomer at the specification limit. Intermediate Precision RSD should also be within acceptable limits.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. Precision at LOQ should be RSD ≤ 20%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5 °C), flow rate (±10%). System suitability criteria must still be met. |
References
- NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. National Institutes of Health (NIH).
- A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods. Benchchem.
- NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society.
- ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
- Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health (NIH).
- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry - ACS Publications.
- ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids. ResearchGate.
- Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab.
- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications.
- Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH).
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central (PMC).
- EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA).
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
- resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Benchchem.
- Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic acids and chalcones. PubMed Central (PMC).
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
- Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository.
- (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride. Sigma-Aldrich.
- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies.
- Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. ResearchGate.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Amino Acid Analysis Methods. Creative Proteomics.
- Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. PubMed.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.
- 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. NIST WebBook.
- (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid. MySkinRecipes.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic acids and chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
Application Notes & Protocols: The Strategic Integration of Fluorinated Phenylalanine in Modern Drug Design
These notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic applications of fluorinated phenylalanine (F-Phe) in drug design. This document delves into the fundamental principles, practical applications, and detailed protocols associated with the use of this powerful synthetic amino acid.
Introduction: The Transformative Power of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1][2] The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound alterations to a drug's profile.[1][3][4] When incorporated into the amino acid phenylalanine, these effects are amplified, providing a versatile building block for enhancing the therapeutic potential of peptides, proteins, and small molecule drugs.[3][5]
The strategic placement of fluorine on the phenyl ring of phenylalanine can lead to significant improvements in:
-
Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[1][6][7]
-
Binding Affinity and Selectivity: Alterations in electrostatic interactions and conformational preferences can enhance binding to the target receptor while reducing off-target effects.[1]
-
Protein and Peptide Stability: Incorporation of F-Phe can increase the thermal and proteolytic stability of peptides and proteins.[3][8]
-
Bioavailability: Modulation of lipophilicity and pKa can improve a drug's ability to cross biological membranes.[3][4]
This guide will explore the multifaceted applications of fluorinated phenylalanine, from enhancing drug-like properties to enabling advanced analytical techniques.
The Unique Physicochemical Properties of Fluorinated Phenylalanine
The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine induces a range of electronic and conformational effects that are central to its utility in drug design.
Electronic Effects
Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which in turn influences the electron distribution of the entire aromatic ring.[1][3] This can:
-
Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.[1][3]
-
Influence Aromatic Interactions: The altered quadrupole moment of the fluorinated phenyl ring can modulate cation-π, π-π, and other non-covalent interactions that are critical for ligand-receptor binding.[9]
Conformational Control
The introduction of fluorine can impose conformational constraints on the peptide backbone and side chains through steric and stereoelectronic effects.[8][10] This can lead to the stabilization of specific secondary structures, such as β-sheets or α-helices, which may be the bioactive conformation.[8]
Lipophilicity
While fluorine is highly electronegative, the C-F bond is poorly polarizable, often leading to an increase in the lipophilicity of the molecule.[6][10] This can enhance membrane permeability and improve oral bioavailability.
The following table summarizes the key physicochemical properties of different isomers of monofluorinated phenylalanine compared to the parent amino acid.
| Property | Phenylalanine | 2-Fluorophenylalanine | 3-Fluorophenylalanine | 4-Fluorophenylalanine |
| LogP (calculated) | -1.38 | -1.13 | -1.13 | -1.13 |
| pKa (Carboxyl) | ~2.2 | ~2.1 | ~2.1 | ~2.1 |
| pKa (Amine) | ~9.3 | ~9.1 | ~9.1 | ~9.1 |
| van der Waals Radius (F) | N/A | 1.47 Å | 1.47 Å | 1.47 Å |
Note: The LogP and pKa values are approximate and can vary depending on the prediction method and experimental conditions.
Core Applications in Drug Design
The unique properties of fluorinated phenylalanine have led to its widespread application in various stages of drug discovery and development.
Enhancing Metabolic Stability and Pharmacokinetics
A primary application of F-Phe is to improve the metabolic stability of drug candidates.[1][7] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 enzymes.[6] By replacing a hydrogen atom at a known metabolic "hotspot" with fluorine, the metabolic degradation of the drug can be significantly reduced, leading to a longer in vivo half-life.[1]
Workflow for Assessing Metabolic Stability
Caption: Workflow for evaluating the impact of F-Phe on metabolic stability.
Modulating Peptide and Protein Conformation and Stability
The incorporation of F-Phe into peptides and proteins can significantly influence their secondary and tertiary structures.[8] The steric bulk and electronic properties of the fluorine atom can promote or disrupt specific folding patterns, leading to enhanced thermal stability and resistance to proteolytic degradation.[3][11] This is particularly valuable in the development of peptide-based therapeutics, which are often limited by their poor stability in vivo.[3][10]
Probing Protein Structure and Ligand Interactions with ¹⁹F NMR
The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity.[12][13][14] Since fluorine is absent in biological systems, the incorporation of F-Phe provides a unique spectroscopic window to study protein structure, dynamics, and ligand binding without background interference.[12][14][15]
Changes in the chemical shift of the ¹⁹F nucleus upon ligand binding can provide valuable information about:
-
Binding affinity (Kd)
-
Binding kinetics (kon and koff)
-
Conformational changes in the protein upon binding
Diagram of ¹⁹F NMR for Ligand Binding
Caption: ¹⁹F NMR detects changes in the local environment of F-Phe upon ligand binding.
Positron Emission Tomography (PET) Imaging
The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter for PET imaging due to its convenient half-life (109.8 minutes).[3] ¹⁸F-labeled phenylalanine analogues, such as ¹⁸F-fluoro-L-phenylalanine (¹⁸F-FDOPA) and O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), are valuable radiotracers for imaging tumors.[16][17][18][19] Cancer cells often exhibit increased amino acid transport and protein synthesis, leading to the accumulation of these radiolabeled amino acids in tumors, which can then be visualized by PET.[16][18]
Protocols
Protocol for the Synthesis of Fmoc-Protected Fluorinated Phenylalanine
This protocol outlines a general procedure for the synthesis of Fmoc-protected fluorinated phenylalanine, suitable for solid-phase peptide synthesis. For more detailed and varied synthetic approaches, refer to comprehensive reviews on the synthesis of fluorinated amino acids.[3][4][20][21][22][23]
Materials:
-
Appropriate fluorinated bromobenzene (e.g., 1-bromo-4-fluorobenzene for 4-F-Phe)
-
(S)-N-(tert-Butoxycarbonyl)-2-aminomethyl-1-pyrrolidine
-
n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dry diethyl ether
-
Dry tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Lithiation and Alkylation: a. Dissolve the fluorinated bromobenzene in dry diethyl ether under an inert atmosphere (e.g., argon). b. Cool the solution to -78 °C. c. Add n-BuLi dropwise and stir for 30 minutes. d. In a separate flask, dissolve (S)-N-(tert-Butoxycarbonyl)-2-aminomethyl-1-pyrrolidine and TMEDA in dry THF and cool to -78 °C. e. Add the lithiated fluorobenzene solution to the pyrrolidine solution via cannula. f. Allow the reaction to warm to room temperature and stir overnight.
-
Deprotection and Workup: a. Quench the reaction with saturated aqueous NH₄Cl. b. Extract the aqueous layer with EtOAc. c. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. d. Dissolve the crude product in DCM and add 4M HCl in dioxane. e. Stir for 2 hours at room temperature. f. Remove the solvent under reduced pressure to obtain the crude fluorinated phenylalanine.
-
Fmoc Protection: a. Dissolve the crude amino acid in a 10% aqueous NaHCO₃ solution. b. Add a solution of Fmoc-Cl in dioxane dropwise. c. Stir the reaction at room temperature for 4-6 hours. d. Acidify the reaction mixture with 1M HCl to pH 2. e. Extract the product with EtOAc. f. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. g. Purify the product by flash chromatography to yield the Fmoc-protected fluorinated phenylalanine.
Protocol for Incorporation of F-Phe into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of Fmoc-F-Phe-OH into a peptide sequence using a standard Fmoc-based SPPS workflow.
Materials:
-
Fmoc-protected amino acids (including Fmoc-F-Phe-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Add the activation mixture to the resin and shake for 1-2 hours. c. Wash the resin with DMF. (Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-F-Phe-OH at the desired position.)
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide under vacuum.
-
Purification: Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the fluorinated peptide by mass spectrometry.[12]
Protocol for ¹⁹F NMR Analysis of Protein-Ligand Binding
This protocol provides a general framework for using ¹⁹F NMR to study the interaction between a fluorinated protein and a small molecule ligand.
Materials:
-
Purified protein with incorporated F-Phe
-
Ligand of interest
-
NMR buffer (e.g., phosphate or HEPES buffer, pH 7.4, with 10% D₂O)
-
NMR tubes
-
NMR spectrometer with a ¹⁹F probe
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the fluorinated protein at a known concentration (e.g., 50-100 µM) in the NMR buffer. b. Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Acquisition of Reference Spectrum: a. Transfer the protein solution to an NMR tube. b. Acquire a 1D ¹⁹F NMR spectrum of the free protein. Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.
-
Titration: a. Add a small aliquot of the ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.5). b. Gently mix and allow the sample to equilibrate. c. Acquire another 1D ¹⁹F NMR spectrum. d. Repeat steps 3a-3c with increasing concentrations of the ligand (e.g., 1:1, 1:2, 1:5, 1:10).
-
Data Analysis: a. Process the NMR spectra (Fourier transform, phasing, baseline correction). b. Monitor the chemical shift changes (Δδ) of the ¹⁹F resonance as a function of ligand concentration. c. If the binding is in the fast or intermediate exchange regime on the NMR timescale, a single peak will shift and/or broaden. d. Plot the chemical shift change (Δδ) against the ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
Logical Flow of a ¹⁹F NMR Titration Experiment
Caption: Step-wise process for a ¹⁹F NMR titration to determine protein-ligand binding affinity.
Conclusion
Fluorinated phenylalanine is a powerful and versatile tool in the arsenal of the modern drug designer. Its ability to fine-tune the physicochemical and biological properties of molecules has led to significant advancements in the development of more stable, potent, and selective therapeutics.[1][3] From enhancing the pharmacokinetic profiles of small molecules to enabling sophisticated biophysical studies of protein-ligand interactions, the strategic application of F-Phe continues to push the boundaries of drug discovery. The protocols provided herein offer a starting point for researchers to harness the potential of this unique building block in their own research endeavors.
References
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
(2020). (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. [Link]
-
Unterrainer, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6049. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation. [Link]
-
Jacobs, M. H., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 13(16), 2736. [Link]
-
Howard, K. P., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancements in Peptide Synthesis with Fluorinated Amino Acids. [Link]
-
Pauwels, E., et al. (2019). New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. Scientific Reports, 9(1), 1639. [Link]
-
(n.d.). (PDF) Rational design of 19F NMR labelling sites to probe protein structure and interactions. ResearchGate. [Link]
-
Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319–329. [Link]
-
Wang, H., et al. (2011). p-(2-[18F]Fluoroethyl)-l-phenylalanine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
(n.d.). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163–195. [Link]
-
Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10438–10492. [Link]
-
Warnke, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(43), 33620-33628. [Link]
-
(2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. ResearchGate. [Link]
-
Lee, S., et al. (2022). 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With a Meningioma. Frontiers in Veterinary Science, 9, 896347. [Link]
-
Stulberg, V., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
-
Al-Rashida, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4474. [Link]
-
Cinar, M. G., et al. (2014). Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study. Sensors, 14(10), 18361–18376. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design. [Link]
-
(2015). Development of new radiofluorinated methylphenylalanine analogues for tumour imaging with PET. ResearchGate. [Link]
-
Pomerantz, Y., & Cierpicki, T. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(22), 8755–8766. [Link]
-
Brega, V., et al. (2019). Fluorinated peptide biomaterials. Peptide Science, 111(3), e24103. [Link]
-
Hu, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 245–261. [Link]
-
Gill, H., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 17, 185–216. [Link]
-
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]
-
Horan, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Li, H., et al. (1995). NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. Biochemistry, 34(16), 5442–5450. [Link]
-
Wyska, E., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4165. [Link]
-
Glembockyte, V. (2017). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]
-
Theillet, F.-X., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1092–1101. [Link]
-
Howard, K. P., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 19. [Link]
-
Jackson, S. E., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(1), 138–143. [Link]
-
Zha, Z., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(8), 2441–2449. [Link]
-
Zha, Z., et al. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Journal of Chemistry, 41(2), 227–242. [Link]
-
Al-Rashida, M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7247. [Link]
-
(2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 16. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 19F NMR Spectroscopy for Probing Protein Structure and Dynamics using Fluorinated Amino Acids
Introduction: The Power of the 19F NMR Spy
In the intricate world of protein science and drug discovery, understanding the subtle conformational changes that govern function is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to observe these dynamics at atomic resolution. However, for large proteins or complex biological systems, traditional ¹H-¹⁵N NMR spectra can become overwhelmingly crowded. This is where the fluorine-19 (¹⁹F) nucleus emerges as an elegant and powerful "spy."
Fluorine boasts several unique properties that make it an exceptional NMR probe for biological systems.[1][2] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and the second-highest gyromagnetic ratio after protons, affording it an intrinsic signal-to-noise that is 83% that of ¹H.[1][3][4] Crucially, fluorine is virtually absent from biological systems, meaning that when a fluorinated amino acid is incorporated into a protein, its ¹⁹F NMR signal is free from background interference.[1][5][6]
Perhaps its most significant advantage is the vast chemical shift range of over 400 ppm, which is more than 25 times larger than that of protons.[1][5][7] This incredible sensitivity makes the ¹⁹F chemical shift exquisitely responsive to minute changes in its local electronic environment.[1][6][8] Consequently, events like ligand binding, conformational shifts, or changes in solvent exposure can be detected and quantified through simple one-dimensional ¹⁹F NMR experiments, providing a clear window into protein behavior without the complexity of multidimensional techniques.[1][5] This makes ¹⁹F NMR an invaluable tool for studying protein folding, stability, dynamics, and ligand interactions, playing a key role in fragment-based drug discovery (FBDD).[2][9][10]
Section 1: Incorporating the ¹⁹F Probe - Methods and Strategies
The first critical step is the introduction of the fluorinated amino acid into the protein of interest. The choice of method depends on the desired labeling pattern (residue-specific or site-specific) and the expression system.
1.1. Residue-Specific Labeling in E. coli The most common approach involves expressing the protein in an E. coli auxotrophic strain that cannot synthesize a particular amino acid (e.g., tryptophan or tyrosine). By growing the bacteria in minimal media and providing the corresponding fluorinated analog, all instances of that amino acid in the protein sequence will be replaced.
-
Rationale: This method is robust and yields a high percentage of incorporation. Aromatic amino acids are often chosen because they are less abundant and frequently located in structurally important regions like active sites or protein-protein interfaces.[1]
-
Expert Tip: To maximize incorporation efficiency, especially for aromatic amino acids, the cell's own synthesis pathway can be inhibited. For example, adding glyphosate just before induction with IPTG shuts down the shikimate pathway, preventing the synthesis of aromatic amino acids and forcing the cell to use the fluorinated analog supplied in the media.[1]
1.2. Site-Specific Labeling For more precise studies, incorporating a single ¹⁹F label at a specific position is often desirable. This can be achieved using amber stop codon suppression technology.[11][12] An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize the UAG (amber) stop codon and insert a non-canonical, fluorinated amino acid at that specific site during translation.
-
Rationale: This method provides the cleanest possible ¹⁹F NMR spectrum with a single peak, simplifying assignment and interpretation. It is ideal for probing the local environment of a specific residue.[11][12]
1.3. Cell-Free Protein Synthesis (CFPS) CFPS systems provide an open environment, free from the constraints of a living cell, making them highly suitable for incorporating non-canonical amino acids.[13][14] The reaction mixture contains all the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes), to which a DNA template and the desired fluorinated amino acid are added.[13]
-
Rationale: CFPS allows for high-level control over the reaction components and can produce toxic proteins that would not be tolerated by live cells.[13] It is particularly effective for multi-site specific incorporation, especially in systems lacking release factor 1, which can otherwise compete at stop codons.[15]
1.4. Post-Translational Chemical Modification An alternative to biosynthetic incorporation is to chemically attach a fluorine-containing tag to a reactive amino acid side chain, most commonly cysteine, after the protein has been purified.[1]
-
Rationale: This method is useful when biosynthetic approaches are not feasible. However, it requires an accessible cysteine residue at the desired location (which may need to be introduced via mutagenesis) and the tag may be more perturbative than a fluorinated amino acid analog.
Section 2: Experimental Workflow - From Gene to Spectrum
The overall process for a typical protein-observed ¹⁹F NMR experiment involves several key stages, from initial protein expression to the final acquisition of NMR data. Each step must be carefully optimized to ensure a high-quality, interpretable spectrum.
Caption: General workflow for protein-observed 19F NMR spectroscopy.
Section 3: Protocols
Protocol 1: Residue-Specific Incorporation of 3-Fluoro-L-Tyrosine (3-F-Tyr)
This protocol is adapted for expressing a protein in E. coli BL21(DE3) cells, where all tyrosine residues are replaced with 3-F-Tyr.[1]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
LB-Agar plates with appropriate antibiotic.
-
10x M9 salts solution.
-
Minimal media components (glucose, MgSO₄, CaCl₂, thiamine).
-
3-Fluoro-L-tyrosine (3-F-Tyr).
-
Phenylalanine, Tryptophan.
-
Glyphosate solution.
-
IPTG solution.
Methodology:
-
Starter Culture: Inoculate a single colony into 50 mL of LB media with antibiotic and grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of minimal media (containing M9 salts, glucose, MgSO₄, CaCl₂, thiamine, and antibiotic) with the overnight culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition and Amino Acid Addition (The "Why"):
-
Add glyphosate to a final concentration of 1 mM. Rationale: Glyphosate inhibits the shikimate pathway, blocking the endogenous synthesis of aromatic amino acids, which is crucial for maximizing the incorporation of the fluorinated analog.[1]
-
Immediately add Phenylalanine and Tryptophan (to support general protein synthesis) and 3-F-Tyr (the desired probe). A typical concentration is 50-100 mg/L for each.
-
-
Induction: Add IPTG to a final concentration of 0.5-1.0 mM to induce protein expression.
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 16-20 hours. Rationale: Lower temperatures often improve protein solubility and folding.
-
Harvesting: Centrifuge the culture to pellet the cells. The cell pellet, containing the fluorinated protein, can be stored at -80°C.[1]
-
Verification (Self-Validation): Before large-scale purification, it is essential to confirm incorporation. This is best done by subjecting a small amount of purified protein to mass spectrometry to observe the mass shift corresponding to the fluorine substitution.
Protocol 2: NMR Sample Preparation
Materials:
-
Purified, fluorinated protein.
-
NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).
-
D₂O for the final lock signal.
-
NMR tubes.
Methodology:
-
Purification: Purify the protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography). Ensure the final buffer is compatible with the protein's stability.
-
Concentration: Concentrate the protein to a final concentration suitable for NMR. For ¹⁹F NMR, concentrations of 40-100 µM are often sufficient.[16]
-
Buffer Exchange: Exchange the protein into the final NMR buffer. This is critical to remove any interfering buffer components and to establish the desired pH and salt conditions.
-
Final Preparation: Add D₂O to a final concentration of 10% for the spectrometer's lock system.
-
Sample Loading: Transfer the sample to a high-quality NMR tube, ensuring no bubbles are present. Keep the sample on ice until it is ready to be placed in the spectrometer.
Protocol 3: Acquiring a 1D ¹⁹F NMR Spectrum
Equipment:
-
NMR spectrometer equipped with a ¹⁹F-capable probe.
Methodology:
-
Instrument Setup: Insert the sample, lock, and shim the spectrometer on the D₂O signal to achieve a homogeneous magnetic field.
-
Tuning and Matching: Tune the ¹⁹F channel of the probe to the correct frequency and match the impedance.
-
Determine 90° Pulse Width: Calibrate the ¹⁹F pulse width to ensure optimal signal excitation.
-
Acquisition Parameters: Set up a standard 1D ¹⁹F experiment. Key parameters are summarized in the table below. Proton decoupling is often not required for simple 1D experiments.[9]
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans will depend on the protein concentration.
-
Processing: Fourier transform the FID, apply phase correction, and perform baseline correction to obtain the final spectrum.
-
Referencing: Chemical shifts should be referenced externally using a standard such as trifluoroacetic acid (TFA).
| Parameter | Typical Value | Rationale |
| Protein Concentration | 50 - 200 µM | Balances signal strength with potential for aggregation. |
| Temperature | 298 K (25°C) | Should be optimized for protein stability. |
| Spectral Width | 100 - 200 ppm | Must be wide enough to encompass all expected ¹⁹F signals. |
| Number of Scans | 1024 - 8192 | Depends on concentration; more scans improve signal-to-noise. |
| Recycle Delay (d1) | 1.0 - 2.0 s | Allows for sufficient relaxation between scans. |
| Acquisition Time | 0.1 - 0.5 s | Determines the resolution in the final spectrum. |
Section 4: Data Interpretation and Applications
The power of ¹⁹F NMR lies in interpreting the changes in the spectrum upon perturbation. A single ¹⁹F label in a specific environment will give rise to a single resonance. If the protein exists in multiple, slowly exchanging conformations, multiple peaks may be observed.
Caption: Conformational changes induce shifts in the 19F NMR spectrum.
Key Applications:
-
Ligand Binding and Fragment Screening: The addition of a binding partner will perturb the local environment of the ¹⁹F probe, causing a chemical shift perturbation (CSP), line broadening, or a change in signal intensity.[9][17] This provides a direct and quantitative measure of binding. By titrating the ligand, a dissociation constant (Kd) can be determined.[17][18] This is a cornerstone of FBDD, where libraries of small, fluorinated fragments are screened for weak binders that can be elaborated into potent drugs.[2][19]
-
Conformational Change: Proteins are dynamic entities. ¹⁹F NMR can map the regions of a protein that are involved in a conformational change upon activation, inhibition, or interaction with another protein.[8][11] The appearance of new peaks or shifts in existing ones provides a fingerprint of the new conformational state.
-
Protein Stability and Folding: The chemical shift dispersion (the range of chemical shifts) is a hallmark of a folded protein.[20] Upon denaturation, this dispersion collapses as all the ¹⁹F probes experience a similar, solvent-exposed environment. This allows for the study of protein folding pathways and stability.[1][5]
-
In-Cell NMR: Because of the lack of background signals, ¹⁹F NMR is uniquely suited for studying proteins directly inside living cells.[5][21] This provides invaluable insights into how a protein behaves in its native cellular environment, which can be vastly different from the dilute conditions of a test tube.
References
-
Fluorine labeling of proteins for NMR studies. [Link]
-
Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A beginner's guide to 19F NMR and its role in drug screening. Methods in Molecular Biology, 895, 1-19. [Link]
-
Loewen, M. C. (2002). Development and Application of 19F NMR of Proteins. University of Western Ontario - Electronic Thesis and Dissertation Repository. [Link]
-
Dalvit, C., & Vulpetti, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 943. [Link]
-
Urick, A. K., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1173-1187. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2246-2262. [Link]
-
Jackson, J. C., Mehl, R. A., & Schultz, P. G. (2006). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 128(44), 14294-14295. [Link]
-
Lin, M. J., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. International Journal of Molecular Sciences, 24(24), 17228. [Link]
-
Jackson, J. C., Mehl, R. A., & Schultz, P. G. (2006). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 128(44), 14294-14295. [Link]
-
Gerig, J. T. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. Journal of the American Chemical Society, 122(24), 5875-5883. [Link]
-
Bumbaca, D., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1159-1168. [Link]
-
Nicholson, L. K., & Gerig, J. T. (1998). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins: Studies on Lactobacillus casei Dihydrofolate Reductase Containing (2S,4S)-5-Fluoroleucine. Biochemistry, 37(49), 17225-17234. [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology, 9(6), 1242-1250. [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1242-1250. [Link]
-
Sudakov, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FASEB Journal, 38(2), e23415. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
Ang, C. W., et al. (2018). 19F NMR as a versatile tool to study (membrane) protein structure and dynamics. Methods, 148, 137-147. [Link]
-
Oldfield, E. (2002). Chemical Shifts in Amino Acids, Peptides, and Proteins: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]
-
Gerig, J. T. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. Journal of the American Chemical Society. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure. [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Current applications of 19F NMR to studies of protein structure and dynamics. ACS Chemical Biology. [Link]
-
Kitevski-LeBlanc, J., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Methods in Molecular Biology. [Link]
-
Gronenborn, A. M. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Journal of Biomolecular NMR, 75(9-10), 387-395. [Link]
-
Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1429-1444. [Link]
-
Urick, A. K., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link]
-
Martin, R. W., et al. (2018). Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. Nature Communications, 9(1), 1203. [Link]
-
Smith, C. A., et al. (2015). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 108(1), 98-105. [Link]
-
Pomerantz, W. C., et al. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 59(11), 5158-5171. [Link]
-
Isley, W. C., et al. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics, 13(10), 3460-3469. [Link]
-
DiRico, K. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(16), 13693-13702. [Link]
-
Marsh, E. N. G. (2009). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research, 42(7), 995-1004. [Link]
-
Wang, F., & Wang, W. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 947-961. [Link]
-
Cell-free protein synthesis. (2023). In Wikipedia. [Link]
-
Oh, J. Y., et al. (2019). Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. Methods in Molecular Biology, 1978, 183-196. [Link]
Sources
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 8. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 14. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluorinated Phenylalanine Analog: A Versatile Molecular Probe for Elucidating Biological Systems
Application Notes and Protocols for (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
Introduction: Beyond the Canonical Twenty
In the intricate landscape of molecular biology and drug discovery, the ability to observe and understand the subtle dynamics of proteins and other biomolecules is paramount. While the twenty canonical amino acids form the fundamental building blocks of proteins, the introduction of non-canonical amino acids with unique biophysical properties has opened new frontiers in research. Among these, fluorinated amino acids have emerged as exceptionally powerful tools.[1][2][3] The strategic incorporation of fluorine, the most electronegative element, into an amino acid scaffold introduces a minimally perturbing yet highly sensitive probe for investigating protein structure, function, and interactions.
This guide focuses on This compound , a trifluorinated analog of phenylalanine. The trifluorophenyl moiety of this compound serves as a versatile reporter for a range of advanced analytical techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET). Its unique electronic properties and the strategic placement of three fluorine atoms provide a sensitive handle to probe the local microenvironment within a biological system. This document provides a comprehensive overview of its properties, synthesis, and detailed protocols for its application as a molecular probe for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
This compound is a white crystalline powder.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₂ | [4] |
| Molecular Weight | 219.16 g/mol | PubChem |
| CAS Number | 749847-57-2 | [4] |
| Appearance | White powder | [4] |
| Purity | Typically >97% | [4] |
| Storage | Store at room temperature | [4] |
Synthesis of this compound
The synthesis of enantiomerically pure fluorinated amino acids is a critical step in their application. While several methods exist for the synthesis of fluorinated amino acids[5], a common approach for derivatives of phenylalanine involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable fluorinated benzyl halide. An alternative strategy involves the enzymatic resolution of a racemic mixture.
A stereospecific synthesis of a related compound, (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol, has been developed from D-mannitol, which can be a precursor for the synthesis of the target amino acid.[6] Another approach starts from (S)-serine to produce the β-amino acid counterpart, which highlights the versatility of using chiral starting materials.[7]
Core Applications as a Molecular Probe
The utility of this compound as a molecular probe stems from the unique properties of the fluorine-19 (¹⁹F) nucleus. ¹⁹F has a nuclear spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant, making it a highly sensitive nucleus for NMR spectroscopy.[3][8] Furthermore, the chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter of subtle conformational changes, ligand binding, and protein-protein interactions.[2][9][10] When radiolabeled with ¹⁸F, a positron emitter, this amino acid analog can be used for in vivo imaging with PET.[11][12][13][14][15]
Application I: Probing Protein Structure and Function with ¹⁹F NMR Spectroscopy
Incorporating this compound into a protein of interest allows researchers to leverage the power of ¹⁹F NMR to gain insights into its structure, dynamics, and interactions. The three fluorine atoms on the phenyl ring will give rise to distinct signals in the ¹⁹F NMR spectrum, and the chemical shifts of these signals will be modulated by the local environment within the protein.
Workflow for Protein Labeling and ¹⁹F NMR Analysis
Sources
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, CasNo.749847-57-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Comparison of 18F-Labeled Amino Acids Targeting Different Transporter Systems for PET Imaging of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid. The information, presented in a question-and-answer format, provides in-depth technical assistance and troubleshooting strategies.
Introduction
This compound is a synthetic amino acid derivative with significant potential in pharmaceutical development. The trifluorophenyl moiety enhances its metabolic stability and modulates its biological activity. However, this structural feature also contributes to its poor aqueous solubility, a common hurdle in experimental and developmental stages. This document outlines the causes of these solubility issues and provides systematic approaches to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the underlying chemical properties of this compound that limit its aqueous solubility?
Answer: The poor aqueous solubility of this compound stems from a combination of its molecular structure and the physicochemical consequences of its functional groups.
-
Hydrophobicity of the Trifluorophenyl Ring: The 2,4,5-trifluorophenyl group is highly lipophilic, meaning it is "fat-loving" and repels water. This makes it energetically unfavorable for the molecule to dissolve in aqueous solutions. The introduction of fluorine atoms onto an aromatic ring generally increases its lipophilicity.[1]
-
Zwitterionic Nature and Crystal Lattice Energy: Like other amino acids, this compound exists as a zwitterion at its isoelectric point (pI), carrying both a positive charge on the amino group (-NH3+) and a negative charge on the carboxyl group (-COO-). In the solid state, these zwitterions form a highly stable crystal lattice through strong intermolecular electrostatic interactions. The high energy required to break this lattice contributes significantly to its low solubility.
-
Fluorine's Influence on pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the carboxylic acid and amino groups compared to unsubstituted phenylalanine.[1] This affects the pH range at which the molecule is in its least soluble zwitterionic form.
Caption: Decision workflow for solubility enhancement via pH adjustment.
Question 3: What are the next steps if pH adjustment is not feasible for my experiment?
Answer: If altering the pH is not an option, for instance in cell-based assays, the next strategies to consider are the use of co-solvents, salt formation, or employing solubilizing excipients.
Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, which can enhance the solubility of nonpolar solutes. [2]For this compound, a co-solvent will help to solvate the hydrophobic trifluorophenyl ring.
Common Co-solvents for Research:
-
Dimethyl Sulfoxide (DMSO): A strong, versatile solvent ideal for preparing high-concentration stock solutions.
-
Ethanol: A common, less toxic option for many in vitro systems.
-
Polyethylene Glycol (PEG) and Propylene Glycol (PG): Often used in formulations for in vivo studies.
-
Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO.
-
Screening: Create a series of aqueous buffers containing different percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination: Add the compound to each co-solvent mixture and determine the solubility, often by observing for precipitation or through analytical quantification.
-
Optimization: Identify the lowest concentration of co-solvent that achieves the desired solubility while minimizing potential artifacts in your assay (typically <0.5-1% DMSO for cell-based assays). [1]
Principle: Converting the zwitterionic amino acid into a salt can significantly improve its solubility and dissolution rate. [3]This is because the salt form is already ionized, bypassing the energy-intensive step of breaking the crystal lattice of the zwitterionic solid.
Types of Salts:
-
Acid Addition Salts: Reacting the basic amino group with an acid (e.g., HCl, HBr) to form a hydrochloride or hydrobromide salt.
-
Base Addition Salts: Reacting the acidic carboxyl group with a base (e.g., NaOH, KOH) to form a sodium or potassium salt.
General Protocol for Small-Scale Salt Formation:
-
Dissolve the amino acid in a suitable organic solvent.
-
Add a stoichiometric amount of the desired acid or base.
-
Isolate the resulting salt, which may precipitate from the solution.
-
Compare the aqueous solubility of the newly formed salt to the parent compound.
References
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. [Link]
-
Kivima, P., & Aittamaa, J. (2000). Solubility of fluorinated pharmaceuticals in dense carbon dioxide. Organic Process Research & Development, 4(5), 353-356. [Link]
-
Al-Akayleh, F., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics, 10(4), 223. [Link]
-
ElShaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Pharmaceutical Development and Technology, 21(5), 544-551. [Link]
-
Waghmare, A. S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 065-078. [Link]
Sources
Technical Support Center: Synthesis of Trifluorophenylpropanoic Acid
Welcome to the technical support center for the synthesis of trifluorophenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this important compound. Trifluorophenylpropanoic acid and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including the calcimimetic agent Cinacalcet.[1][2] The presence of the trifluoromethyl (-CF3) group can significantly enhance the pharmacokinetic properties of a molecule, such as metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1][3][4]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluorophenylpropanoic acid?
A1: The most prevalent methods involve either a Grignard-based approach with subsequent carboxylation or a palladium-catalyzed cross-coupling reaction, such as the Heck reaction.[5][6] Another viable route is the reduction of 3-(3-Trifluoromethyl)cinnamic acid.[7] The choice of route often depends on the available starting materials, scale, and safety considerations.
Q2: Why is the trifluoromethyl group so challenging to work with?
A2: The -CF3 group is a strong electron-withdrawing group. This property significantly influences the reactivity of the aromatic ring and any attached functional groups. For instance, it can make the formation of Grignard reagents more difficult and can affect the regioselectivity of certain reactions.[4] It can also influence the acidity of nearby protons, potentially leading to unexpected side reactions.
Q3: What are the typical purities I can expect for the final product?
A3: Commercially available 3-(3-(trifluoromethyl)phenyl)propanoic acid often has a purity of ≥99.0%.[2] Achieving this level of purity in the lab requires careful attention to reaction conditions and purification methods to minimize side products.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety protocols should always be followed. When working with Grignard reagents, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching and potential fire hazards.[8][9] Palladium catalysts can be pyrophoric, and care should be taken during handling and disposal. Always consult the Safety Data Sheet (SDS) for all reagents used.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific problems that may arise during the synthesis of trifluorophenylpropanoic acid, categorized by the reaction type.
Grignard Reagent Formation and Carboxylation
The formation of a Grignard reagent from 3-(trifluoromethyl)phenyl bromide followed by carboxylation with carbon dioxide (dry ice) is a classic approach. However, the electron-withdrawing nature of the -CF3 group can make this reaction sluggish and prone to failure.
Problem 1.1: Low or No Yield of Grignard Reagent
-
Probable Cause A: Presence of Moisture. Grignard reagents are extremely strong bases and will be rapidly quenched by any protic species, especially water.[10]
-
Probable Cause B: Inactive Magnesium Surface. The magnesium turnings may have an oxide layer that prevents the reaction from initiating.
-
Solution: Activate the magnesium before adding the aryl halide. This can be done by adding a small crystal of iodine, which will etch the surface of the magnesium. The disappearance of the purple iodine color is an indicator of initiation.[9] Alternatively, a few drops of 1,2-dibromoethane can be used for activation.
-
-
Probable Cause C: Sluggish Reaction Initiation. The electron-withdrawing -CF3 group can make the oxidative addition of magnesium to the aryl bromide more difficult compared to non-fluorinated analogues.
-
Solution: Gentle heating may be required to initiate the reaction. Once initiated, the reaction is exothermic and may need to be controlled by the rate of addition of the aryl bromide solution.[6] Monitoring the reaction to ensure it does not become too vigorous is crucial.
-
Problem 1.2: Formation of Biphenyl Side Product
-
Probable Cause: A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide, forming a biphenyl impurity. This is favored at higher concentrations and temperatures.[8]
-
Solution: Maintain a dilute solution of the aryl bromide and add it slowly to the magnesium suspension to keep its instantaneous concentration low. Control the reaction temperature, avoiding excessive refluxing.[6]
-
Problem 1.3: Low Yield After Carboxylation
-
Probable Cause: Inefficient trapping of the Grignard reagent by CO2. This can be due to the Grignard reagent precipitating out of solution or poor mixing with the solid CO2.
-
Solution: Use freshly crushed, high-quality dry ice to maximize the surface area. Add the Grignard solution slowly to a slurry of dry ice in an anhydrous ether solvent. Vigorous stirring is essential to ensure efficient mixing. After the addition is complete, allow the mixture to warm to room temperature before quenching with aqueous acid.[10]
-
Palladium-Catalyzed Heck Reaction
The Heck reaction provides an alternative route, often involving the coupling of a trifluoromethyl-substituted aryl halide with an acrylic acid derivative.[5][11]
Problem 2.1: Low Conversion or Incomplete Reaction
-
Probable Cause A: Catalyst Deactivation. The palladium catalyst can be sensitive to air and impurities. Phosphine ligands, if used, can also oxidize.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere. Use high-purity reagents and solvents. If using phosphine ligands, consider using pre-formed, air-stable palladium complexes.
-
-
Probable Cause B: Incorrect Base or Solvent. The choice of base and solvent is critical for the efficiency of the Heck reaction.
-
Solution: The optimal base and solvent system should be determined through small-scale optimization experiments. Common bases include triethylamine, potassium carbonate, or sodium acetate. Polar aprotic solvents like DMF, DMAc, or acetonitrile are often effective.
-
Problem 2.2: Formation of Isomeric Side Products
-
Probable Cause: The regioselectivity of the Heck reaction can sometimes be an issue, leading to the formation of different isomers.[11]
-
Solution: The choice of catalyst, ligand, and reaction conditions can influence regioselectivity. For example, the use of bidentate phosphine ligands can often provide better control over the reaction outcome compared to monodentate ligands.
-
Hydrolysis of Nitrile or Ester Precursors
Synthesizing the corresponding nitrile or ester and then hydrolyzing it to the carboxylic acid is another common strategy.
Problem 3.1: Incomplete Hydrolysis
-
Probable Cause: The hydrolysis of nitriles or esters, especially when sterically hindered or electronically deactivated, can be slow and require harsh conditions.[12][13]
-
Solution (Base Hydrolysis): Use a strong base like NaOH or KOH in a water/alcohol co-solvent system and heat under reflux for an extended period.[12] Note that this will initially form the carboxylate salt. A separate acidification step with a strong acid (e.g., HCl) is required to protonate the salt and precipitate the carboxylic acid.[13]
-
Solution (Acid Hydrolysis): Heating under reflux with a strong acid like H2SO4 or HCl can also be effective. This directly yields the carboxylic acid.[13] Be aware that harsh acidic conditions can sometimes lead to side reactions, such as dehydration or polymerization, depending on the substrate.[14]
-
Problem 3.2: Product Degradation
-
Probable Cause: The trifluoromethyl group can be sensitive to very harsh hydrolytic conditions, although it is generally quite stable.
-
Solution: Monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to harsh conditions once the reaction is complete. If degradation is observed, explore milder hydrolysis conditions, such as using different acid/base concentrations or lower reaction temperatures.
-
Purification Challenges
Problem 4.1: Difficulty in Removing Side Products
-
Probable Cause: Side products, such as the biphenyl from the Grignard route, may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., NaHCO3 or NaOH), leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities before being re-acidified to precipitate the pure product.
-
-
Problem 4.2: Product is an Oil or Low-Melting Solid
-
Probable Cause: 3-(3-Trifluoromethylphenyl)propanoic acid can be a low-melting solid or a viscous liquid, which can complicate purification.[2][3]
-
Solution: If recrystallization is not feasible, vacuum distillation can be an effective purification method for thermally stable liquids.[15] For non-volatile oils, column chromatography on silica gel remains a viable option, but careful selection of the eluent system is required to achieve good separation.
-
Visualized Workflows and Decision Trees
Troubleshooting Low Yield in Grignard Synthesis
Caption: Decision tree for troubleshooting low yields in Grignard reactions.
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent and Carboxylation
Materials:
-
3-(Trifluoromethyl)phenyl bromide
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (CO2)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 3-(trifluoromethyl)phenyl bromide (1.0 eq) in anhydrous THF.
-
Initiation: Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask with a heat gun.
-
Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[6]
-
Carboxylation: In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether. Cool the Grignard reagent solution in an ice bath and then slowly transfer it via cannula into the dry ice slurry with vigorous stirring.
-
Workup: Allow the reaction mixture to warm to room temperature as the excess CO2 sublimes. Quench the reaction by slowly adding 3 M HCl until the aqueous layer is acidic (pH ~1-2).[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Summary Table
| Property | Value | Reference |
| CAS Number | 585-50-2 | [2] |
| Molecular Formula | C10H9F3O2 | [2] |
| Molecular Weight | 218.17 g/mol | [2] |
| Appearance | Yellow liquid or low-melting solid | [2] |
| Boiling Point | 268.7 ± 35.0 °C at 760 mmHg | [2] |
| Purity (Typical) | ≥99.0% | [2] |
| Water Content (Max) | ≤0.50% | [2] |
References
- An efficient palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry.
- (Trifluoromethyl)phenyl)
- An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery. BenchChem.
- Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. Wuhan Disha Import & Export Co., Ltd..
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2019). Molecules.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022). RSC Advances.
- US Patent US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (2008). Chemical Papers.
- Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes. (2020).
- Synthesis of compounds 32-39. Reagents and conditions.
- 3-(3-Trifluoromethylphenyl)propionic acid. Chem-Impex.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules.
- Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
- Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction to Synthesize Valuable α-Trifluoromethylacrylates.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Molecules.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- US Patent US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
- CN Patent CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (2012). The Journal of Organic Chemistry.
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Missouri–St. Louis.
- Grignard Reaction: Synthesis of Triphenylmethanol. University of Colorado Denver.
- US Patent US20110190510A1 - Method for Producing and Purifying Trifluoromethanesulfinic Acid.
- (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- Purification process of trifluoromethanesulfonic acid anhydride.
- (PDF) Trifluoromethanesulfonic acid in organic synthesis.
- CA Patent CA2739035A1 - Method for producing and purifying trifluoromethanesulfinic acid.
- EP Patent EP2349987A1 - Method for producing and purifying trifluoromethanesulfinic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cerritos.edu [cerritos.edu]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 11. mdpi.com [mdpi.com]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20110190510A1 - Method for Producing and Purifying Trifluoromethanesulfinic Acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yield in Unnatural Amino Acid Synthesis
Welcome to the Technical Support Center for Unnatural Amino Acid (Uaa) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing non-canonical amino acids. Low yield is a frequent impediment in Uaa synthesis, and this guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental issues that can lead to diminished yields in Uaa synthesis. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Incomplete or Failed Coupling Reactions in Solid-Phase Peptide Synthesis (SPPS) of Peptides with Uaas
Q: My coupling reaction is showing low efficiency or has failed completely when incorporating a sterically hindered unnatural amino acid. How can I improve the coupling yield?
A: Steric hindrance is a primary obstacle when incorporating bulky or α,α-disubstituted Uaas into a peptide sequence during SPPS.[1] The hindered nature of the amino acid can impede the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain.
Underlying Causes:
-
Steric Bulk: The side chain of the Uaa physically blocks the reactive sites.
-
Secondary Structure Formation: The growing peptide chain may adopt a secondary structure on the solid support, making the N-terminus inaccessible.[2]
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the high activation energy required for coupling sterically hindered residues.
Troubleshooting Protocol:
-
Optimize Coupling Reagents and Conditions:
-
High-Potency Reagents: Switch to more powerful coupling reagents. A comparison of commonly used reagents is provided in the table below.
-
Extended Coupling Times: Increase the reaction time from the standard 1-2 hours to 4-24 hours.
-
Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50 °C) to increase reaction kinetics. Microwave-assisted synthesis can also be beneficial.[3]
-
-
Disrupt Secondary Structures:
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling solution to disrupt secondary structure formation.
-
"Difficult Sequence" Protocols: Employ specialized protocols designed for challenging sequences, which may involve alternating solvents or using specific additives.[2]
-
-
Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation and improve coupling efficiency.[2]
Table 1: Comparison of Coupling Reagents for Hindered Uaas
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages |
| HBTU/HOBt | Forms an active ester | Standard, reliable for most amino acids | May not be sufficient for highly hindered couplings |
| HATU | Forms an active ester with lower racemization potential | More reactive than HBTU, good for hindered couplings | Higher cost |
| COMU | Third-generation uronium salt | Very high reactivity, excellent for hindered couplings | Higher cost, potential for side reactions if not used carefully |
Workflow for Optimizing Hindered Couplings:
Caption: Decision pathway for optimizing hindered Uaa coupling.
Issue 2: Racemization of the Unnatural Amino Acid during Synthesis
Q: I am observing significant racemization of my unnatural amino acid, leading to a mixture of diastereomers in my final peptide. What are the causes and how can I minimize it?
A: Racemization, the conversion of a chiral center into a mixture of enantiomers, is a significant challenge in peptide synthesis, particularly when activating the carboxylic acid of an amino acid.[4][5] The activated carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to deprotonation at the α-carbon, resulting in loss of stereochemical integrity.
Underlying Causes:
-
Over-activation: Using excessively strong activating agents or prolonged activation times can promote oxazolone formation.
-
Base-Mediated Epimerization: The presence of excess base can facilitate the deprotonation of the α-carbon.[4]
-
High Temperatures: Increased temperatures can accelerate the rate of racemization.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent:
-
Additives: Use coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] These additives form active esters that are less prone to racemization.
-
Modern Reagents: Employ modern coupling reagents like HATU, which are designed to minimize racemization.
-
-
Control of Reaction Conditions:
-
Stoichiometry: Carefully control the stoichiometry of the coupling reagents and base. Use the minimum amount of base necessary to facilitate the reaction.
-
Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).
-
Pre-activation Time: Minimize the pre-activation time before adding the amine component.
-
Table 2: Impact of Additives on Racemization
| Additive | Mechanism of Suppression | Recommended Use |
| HOBt | Forms a less reactive, more stable active ester | Standard additive for carbodiimide-mediated couplings |
| HOAt | Similar to HOBt but with a nitrogen atom in the ring, leading to a more reactive and less racemization-prone active ester | For particularly sensitive amino acids |
| Oxyma | Forms a highly reactive, yet racemization-resistant active ester | A modern, highly effective alternative to HOBt and HOAt[4] |
Experimental Protocol for Minimizing Racemization:
-
Dissolve the N-protected Uaa and the racemization suppressing additive (e.g., Oxyma, 1.5 eq) in an appropriate solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DIC, 1.1 eq) and stir for 10-15 minutes (pre-activation).
-
Add the amine component (resin-bound peptide with a free N-terminus) to the activated Uaa solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
Issue 3: Difficulty in Purification of the Final Unnatural Amino Acid or Peptide
Q: My final product is difficult to purify, and I am observing multiple, closely eluting peaks on my HPLC chromatogram. What are the likely impurities and how can I improve the purification?
A: Purification is often a bottleneck in Uaa synthesis, with impurities arising from side reactions, incomplete reactions, or degradation of protecting groups.[6][7]
Common Impurities:
-
Diastereomers: Resulting from racemization during synthesis.
-
Deletion Sequences: In SPPS, incomplete coupling leads to peptides missing one or more amino acids.
-
Side-Reaction Products: Protecting groups can react with cleavage cocktails or other reagents to form byproducts.
-
Aggregated Peptides: Hydrophobic peptides are prone to aggregation, which can complicate purification.[2][8]
Troubleshooting Purification:
-
Optimize Cleavage Conditions:
-
Scavengers: Use an appropriate cleavage cocktail containing scavengers to protect sensitive functional groups on the Uaa. For example, triisopropylsilane (TIS) is used to scavenge carbocations.
-
Cleavage Time and Temperature: Optimize the cleavage time and temperature to ensure complete deprotection without causing degradation.
-
-
Improve Chromatographic Resolution:
-
Gradient Optimization: Develop a shallow gradient for your reverse-phase HPLC purification to better separate closely eluting impurities.
-
Alternative Stationary Phases: If standard C18 columns do not provide adequate separation, consider using a different stationary phase (e.g., C8, Phenyl-Hexyl).
-
Ion-Pairing Agents: For charged Uaas or peptides, using different ion-pairing agents (e.g., trifluoroacetic acid, formic acid) can alter selectivity.
-
Analytical Workflow for Impurity Identification:
Caption: Workflow for identifying and minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for my unnatural amino acid?
A1: The choice of protecting groups is critical and depends on the specific functional groups present in your Uaa and the overall synthetic strategy.[9][10] The key principle is orthogonality , which means that each protecting group can be removed under specific conditions without affecting the others.[11][12] For solid-phase peptide synthesis, the most common strategies are Fmoc/tBu and Boc/Bzl.[12] When choosing side-chain protection for your Uaa, ensure it is stable to the conditions used for Nα-deprotection but can be removed during the final cleavage step.[13] A comprehensive guide to orthogonal protecting groups can be found in the literature.
Q2: How can I synthesize an optically pure unnatural amino acid?
A2: Achieving high enantiopurity is crucial for the biological activity of Uaas.[14] Several strategies can be employed:
-
Asymmetric Synthesis: This involves using chiral auxiliaries, chiral catalysts, or chiral starting materials to control the stereochemistry of the reaction.[15][16]
-
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[14] For example, D-amino acid oxidase can be used to convert the D-enantiomer to an α-keto acid, which can then be separated from the L-enantiomer.[14]
-
Chiral Chromatography: Racemic mixtures can be separated using chiral stationary phases in HPLC.
Q3: What are the key differences between chemical and biocatalytic synthesis of unnatural amino acids?
A3: Both chemical and biocatalytic methods have their advantages and are chosen based on the target Uaa and desired scale.[17]
-
Chemical Synthesis: Offers great versatility in the types of Uaas that can be created.[15] However, it often requires harsh reaction conditions, toxic reagents, and multi-step procedures that can lead to lower overall yields.[18]
-
Biocatalytic Synthesis: Utilizes enzymes to perform specific chemical transformations.[17] This approach is often more environmentally friendly ("greener") and can produce highly enantiopure products.[19] However, the range of substrates for a given enzyme may be limited.[15]
Q4: How do I characterize my final unnatural amino acid product to confirm its identity and purity?
A4: Thorough characterization is essential to ensure you have synthesized the correct molecule with high purity. A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the Uaa.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. Chiral HPLC is used to determine the enantiomeric excess (e.e.).
-
Amino Acid Analysis (AAA): Can be used to quantify the amount of the synthesized amino acid.[20]
Q5: My unnatural amino acid is poorly soluble. How can I handle it during synthesis and purification?
A5: Poor solubility is a common issue with Uaas, especially those with large hydrophobic side chains.[]
-
Solvent Screening: Experiment with different solvent systems to find one in which your Uaa is more soluble. For SPPS, solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used. Sometimes, the addition of a co-solvent like dichloromethane (DCM) can improve solubility.
-
Protecting Groups: The choice of protecting groups can influence solubility. In some cases, a more polar protecting group might be beneficial.
-
Purification: For purification, you may need to use a mobile phase with a higher percentage of organic solvent or add solubility-enhancing additives, if compatible with your chromatography method.
References
-
Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3245-3275. [Link]
-
Narancic, T., & O'Connor, K. E. (2019). Unnatural amino acids: production and biotechnological potential. World Journal of Microbiology and Biotechnology, 35(4), 63. [Link]
-
Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 15(18), 3245-3275. [Link]
-
Grewal, R., & Sharma, S. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38165-38183. [Link]
-
Narancic, T., & O'Connor, K. E. (2019). Unnatural amino acids: production and biotechnological potential. World journal of microbiology & biotechnology, 35(4), 63. [Link]
-
Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(46), 13027-13038. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Li, Z., et al. (2017). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. Organic Process Research & Development, 21(11), 1784-1790. [Link]
-
Wang, Y., et al. (2021). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 22(16), 8899. [Link]
-
D'souza, K., et al. (2015). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry, 290(31), 19053-19064. [Link]
-
Kim, D. S., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International journal of molecular sciences, 22(5), 2419. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Methods in Enzymology, 343, 103-126. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8746-8788. [Link]
-
Cherney, A. H., & Reisman, S. E. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 145(1), 589-596. [Link]
-
Lu, Y., & Swartz, J. R. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 569. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 92-101. [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell, 14(11), 803-821. [Link]
-
ResearchGate. (2024). How to identify and remove an impurity in the last step of unnatural amino acid synthesis? [Link]
-
Fields, G. B. (2004). Racemization Assays. In Peptide Synthesis and Applications (pp. 165-176). Humana Press. [Link]
-
Wikipedia. (n.d.). Proteomics. [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? [Link]
-
Reddit. (2022). anyone working in Unnatural amino acid synthesis? [Link]
-
Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural Amino Acids: Methods and Protocols. Humana Press. [Link]
-
Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural Amino Acids: Methods and Protocols. Humana Press. [Link]
-
Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8746-8788. [Link]
-
Grewal, R., & Sharma, S. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38165-38183. [Link]
-
Li, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 768725. [Link]
-
Amblard, M., et al. (2016). Protecting Groups in Peptide Synthesis. In Peptide Synthesis and Applications (pp. 1-24). Humana Press. [Link]
-
Peñate, X., et al. (2012). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in molecular biology (Clifton, N.J.), 818, 145-157. [Link]
-
Kumar, A., & Singh, V. K. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 22(8), 1461-1481. [Link]
-
Bio-Synthesis Inc. (n.d.). Unnatural / Unusual Amino Acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Unnatural amino acids: production and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purification Strategies for Fluorinated Peptides and Proteins
<_ _>
Welcome to the technical support center for the purification of fluorinated peptides and proteins. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying principles governing the purification of these unique molecules.
Frequently Asked Questions (FAQs)
I. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Question: Why am I seeing broad, tailing, or split peaks during the RP-HPLC purification of my fluorinated peptide?
Answer: This is one of the most common challenges encountered when purifying fluorinated peptides. The issue often stems from the unique physicochemical properties imparted by fluorine atoms.
-
Increased Hydrophobicity and Aggregation: Fluorination, particularly with multiple fluorine atoms or perfluoroalkyl chains, dramatically increases the hydrophobicity of a peptide. This heightened hydrophobicity can lead to strong, sometimes irreversible, interactions with the C18 stationary phase, resulting in peak broadening.[1] Furthermore, these peptides have a greater tendency to aggregate in solution, and these aggregates can behave differently on the column than the monomeric peptide, leading to distorted or multiple peaks.[1]
-
Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, such as ionic interactions with residual silanol groups on the silica backbone, can cause peak tailing.[2]
-
Poor Solubility: The sample solvent may not be optimal, causing the peptide to precipitate on the column, which can lead to peak distortion and poor recovery.[3][4]
Troubleshooting Guide: Improving Peak Shape in RP-HPLC
If you are experiencing poor peak shape, follow this systematic troubleshooting guide. The flowchart below provides a visual decision-making pathway, and the subsequent sections offer detailed explanations and protocols.
Caption: Troubleshooting workflow for poor RP-HPLC peak shape.
Detailed Troubleshooting Steps:
1. Mobile Phase Optimization
The composition of your mobile phase is the most powerful tool for improving peak shape.
-
A. Adjust the Organic Modifier:
-
Rationale: Acetonitrile (ACN) is the standard organic modifier. However, for highly hydrophobic fluorinated peptides, stronger, less polar organic solvents can improve solubility and reduce strong retention, leading to sharper peaks.
-
Protocol:
-
Replace a portion or all of the ACN in your mobile phase B with isopropanol (IPA) or n-propanol. A common starting point is a 1:1 mixture of ACN and IPA.
-
Be aware that alcohols increase the viscosity of the mobile phase, which will increase the backpressure of your system. It may be necessary to reduce the flow rate or increase the column temperature to compensate.[5]
-
-
-
B. Modify the Ion-Pairing Agent:
-
Rationale: Ion-pairing agents, such as trifluoroacetic acid (TFA), are crucial for good peak shape in peptide separations.[6] They work by forming a neutral complex with the charged residues of the peptide, which reduces secondary interactions with the stationary phase. For very hydrophobic peptides, a stronger ion-pairing agent can improve resolution.
-
Protocol:
-
If you are using 0.1% TFA, consider switching to a more hydrophobic ion-pairing agent like 0.1% pentafluoropropionic acid (PFPA) or 0.1% heptafluorobutyric acid (HFBA).[2][7]
-
The increased hydrophobicity of the ion pair will lead to longer retention times, so you may need to adjust your gradient accordingly.[2][7]
-
Be cautious with stronger ion-pairing agents if your downstream application is mass spectrometry, as they can cause ion suppression.
-
-
-
C. Change Mobile Phase pH:
-
Rationale: The charge state of a peptide can significantly influence its retention and peak shape. By changing the pH of the mobile phase, you can alter the protonation state of acidic or basic residues, which can disrupt aggregation and improve peak symmetry.
-
Protocol:
-
Most peptide separations are performed at a low pH (around 2) using TFA or formic acid.
-
Consider using a high pH mobile phase, such as 0.1% ammonium hydroxide (pH ~10.5), to deprotonate acidic residues.[8] This can be particularly effective for peptides that are still charged at low pH.
-
Ensure your column is stable at high pH. Hybrid-silica columns are generally more robust under these conditions.
-
-
2. Temperature and Flow Rate
-
D. Increase Column Temperature:
-
Rationale: Increasing the column temperature can have several beneficial effects. It can decrease the viscosity of the mobile phase, allowing for faster flow rates. More importantly, it can increase the solubility of hydrophobic peptides and disrupt aggregates, leading to sharper peaks.[5]
-
Protocol:
-
-
E. Optimize Flow Rate:
-
Rationale: While a lower flow rate generally leads to better resolution, it can also increase the opportunity for on-column aggregation of hydrophobic peptides.
-
Protocol:
-
Experiment with increasing the flow rate. This can sometimes lead to sharper peaks for aggregation-prone peptides.
-
Conversely, if peak splitting is observed, it may be due to on-column degradation or isomerization, in which case a faster flow rate could be beneficial.
-
-
3. Stationary Phase and Sample Preparation
-
F. Change Column Chemistry:
-
Rationale: If mobile phase and temperature optimization do not resolve the issue, the problem may be with the stationary phase itself.
-
Protocol:
-
Switch from a C18 to a C8 or C4 column. The shorter alkyl chains will have weaker hydrophobic interactions with the peptide, which can improve peak shape.
-
Consider a column with a different base silica, such as one with a higher purity or a different bonding chemistry, to minimize secondary interactions.[6]
-
For extremely fluorinated compounds, a specialized fluorous stationary phase may provide unique selectivity.
-
-
-
G. Optimize Sample Solvent:
-
Rationale: The solvent in which your sample is dissolved can have a significant impact on peak shape. If the sample solvent is too weak (e.g., highly aqueous), the peptide may precipitate on the column head. If it is too strong, it can cause peak distortion.[11]
-
Protocol:
-
Ideally, dissolve your sample in the initial mobile phase of your gradient.
-
If solubility is an issue, you may need to use a stronger solvent, such as DMSO, DMF, or a solution containing chaotropic agents like guanidine hydrochloride or urea to disrupt aggregation.
-
If a stronger solvent is used, inject the smallest possible volume to minimize peak distortion.
-
-
Summary of Troubleshooting Strategies
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale for Change |
| Organic Modifier | Acetonitrile (ACN) | ACN:Isopropanol (1:1) | n-Propanol | Increase solvent strength, improve solubility. |
| Ion-Pairing Agent | 0.1% TFA | 0.1% PFPA | 0.1% HFBA | Increase ion-pair hydrophobicity, improve resolution.[2][7] |
| Mobile Phase pH | ~2 (TFA/Formic Acid) | ~10.5 (Ammonium Hydroxide) | Phosphate Buffer (pH 7) | Alter peptide charge state, disrupt aggregation.[8] |
| Column Temperature | Ambient | 40-60°C | >60°C | Increase solubility, decrease viscosity, disrupt aggregates.[5][9][10] |
| Stationary Phase | C18 | C8 | C4/Phenyl | Reduce hydrophobic interactions. |
| Sample Solvent | Initial Mobile Phase | DMSO/DMF | Aq. Guanidine HCl/Urea | Improve sample solubility, prevent on-column precipitation. |
References
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Antibody Aggregate Removal by Multimodal Chromatography. PMC - PubMed Central. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. PMC - NIH. [Link]
-
HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
-
Agilent Biocolumns Application Compendium - Aggregate/Fragment Analysis. Agilent. [Link]
-
Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]
-
Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. Request PDF - ResearchGate. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. [Link]
-
Optimization of Peptide Separations in High-Performance Liquid Chromatography. Sci-Hub. [Link]
-
A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Waters Corporation. [Link]
-
Aggregation-Dispersion Chromatography: Application of Elastin-like Polypeptides. PDF. [Link]
-
How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. nestgrp.com [nestgrp.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. hplc.eu [hplc.eu]
- 7. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
stability issues of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid in solution
Technical Support Center: (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide in-depth, field-proven insights into the stability of this compound in solution. As a Senior Application Scientist, my goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity and reproducibility of your results. The introduction of fluorine into phenylalanine analogues can significantly enhance metabolic stability and modulate biological activity, but it also presents unique handling and formulation challenges.[1][2][3] This guide addresses these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common In-Experiment Issues
This section addresses immediate problems you might be facing during your work.
Question 1: My compound is not fully dissolving or has crashed out of solution. What's happening and how can I fix it?
Answer:
This is the most common issue and typically relates to solubility limits, which are highly dependent on pH. This compound is an amino acid, making it an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group.
-
The Isoelectric Point (pI) Problem: At its isoelectric point, the molecule exists as a zwitterion with a net neutral charge, drastically reducing its solubility in aqueous solutions. While the exact pI for this specific molecule is not readily published, it can be estimated to be in the weakly acidic to a neutral pH range, similar to other amino acids. If your solvent's pH is near the pI, the compound will likely precipitate.
-
Causality & Solution: To achieve dissolution, you must shift the pH of your solvent at least 2 units away from the pI.[4]
-
Acidic Conditions (pH < 4): Add a small amount of dilute acid (e.g., 0.1 M HCl). This protonates the carboxylate group, resulting in a positively charged molecule that is more soluble.
-
Basic Conditions (pH > 8): Add a small amount of dilute base (e.g., 0.1 M NaOH). This deprotonates the amino group, resulting in a negatively charged molecule that is also more soluble.
-
-
Practical Steps:
-
Start with a buffered solution rather than pure water.
-
If the compound fails to dissolve, adjust the pH as described above.
-
Gentle warming (to 30-40°C) and sonication can also aid dissolution, but ensure pH is addressed first.[5]
-
Question 2: I'm observing new peaks in my HPLC/LC-MS chromatogram after storing my solution for a few days. What are they?
Answer:
The appearance of new peaks is a strong indicator of chemical degradation. For fluorinated aromatic compounds, several degradation pathways should be considered, even though the carbon-fluorine bond itself is very strong.[6] Forced degradation studies on similar molecules point to three primary culprits: oxidation, photolysis, and pH-mediated hydrolysis.[7][8][9]
-
Oxidation: The electron-rich aromatic ring can be susceptible to oxidation, especially if your solution is exposed to atmospheric oxygen or contains trace metal ions. This can lead to hydroxylated byproducts.
-
Photodegradation: Aromatic amino acids are known chromophores that absorb UV light.[10] Exposure to ambient lab light or sunlight, especially over extended periods, can induce photolytic cleavage or modification.[8][11]
-
pH-Mediated Instability: Extreme pH values (highly acidic or basic), while excellent for solubilization, can catalyze degradation reactions over time.[12][13]
The workflow below can help you troubleshoot this issue:
Caption: Troubleshooting workflow for identifying degradation products.
Frequently Asked Questions (FAQs)
Question 1: What is the best solvent and procedure for preparing a stable stock solution?
Answer:
For maximum stability and reproducibility, a buffered aqueous system is generally preferred over organic solvents for final experimental dilutions. However, initial high-concentration stock solutions are often prepared in DMSO.
Recommended Solvents and Conditions
| Solvent System | Concentration | Recommended Use | Key Considerations |
| DMSO | ≤ 50 mM | Long-term storage stock | Ensure anhydrous DMSO is used. Store at -20°C or -80°C. |
| Buffered Saline (e.g., PBS) | ≤ 10 mM | Working solutions for cell-based assays | pH must be adjusted for dissolution. Prepare fresh daily if possible.[14] |
| Water (with pH adjustment) | Variable | General purpose working solutions | Requires pH adjustment. Prone to pH shifts without a buffer.[5] |
Refer to the detailed protocol below for preparing a buffered stock solution.
Question 2: How should I store the solid compound and prepared solutions to ensure long-term stability?
Answer:
Proper storage is critical to prevent degradation. The recommendations differ for the solid compound versus solutions.
Recommended Storage Conditions
| Form | Temperature | Light/Moisture Conditions | Recommended Duration |
| Solid Powder | Room Temperature or 2-8°C | Store in a tightly sealed container in a dry place/desiccator.[15] | > 1 year |
| Solution in DMSO | -20°C | Aliquot into amber vials to minimize freeze-thaw cycles and light exposure. | Up to 1 month[5][14] |
| Solution in DMSO | -80°C | Aliquot into amber vials to minimize freeze-thaw cycles and light exposure. | Up to 6 months[5][14] |
| Aqueous Solution | 2-8°C | Use amber vials. Best practice is to prepare fresh daily.[14] | < 24 hours |
Question 3: How sensitive is this compound to environmental factors?
Answer:
The stability of the compound is influenced by a combination of pH, light, and temperature. Understanding these factors is key to designing robust experiments.
Caption: Key environmental factors affecting solution stability.
-
pH: This is the most critical factor for solubility. As discussed, the compound's amphoteric nature means its solubility is lowest at its isoelectric point.[4]
-
Light: The trifluorophenyl group acts as a chromophore, making the compound susceptible to photodegradation upon exposure to UV or even strong ambient light.[10] Always use amber vials or cover containers with foil.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[16] While gentle warming can aid dissolution, prolonged exposure to heat should be avoided. Store solutions frozen for best results.
Question 4: What analytical methods should I use to confirm the purity, identity, and stability of my compound?
Answer:
A multi-pronged approach is recommended for comprehensive quality control.
-
Purity & Stability Assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) with UV detection (around 210-220 nm for the peptide bond and ~260 nm for the aromatic ring) is the workhorse for assessing purity and detecting degradation products.[17] Chiral HPLC is necessary to confirm enantiomeric purity.[4]
-
-
Identity Confirmation:
Experimental Protocols
Protocol 1: Preparation of a 10 mM Buffered Aqueous Stock Solution
This protocol is designed to create a stable working solution by controlling the pH.
-
Calculate Mass: Weigh the required amount of this compound (MW ≈ 229.15 g/mol ) for your target volume and concentration.
-
Prepare Buffer: Prepare a 50 mM sodium phosphate buffer. To create a pH of ~7.4, a common starting point, mix monobasic and dibasic sodium phosphate solutions.
-
Initial Suspension: Add the solid compound to the full volume of the prepared buffer. The compound will likely not dissolve immediately.
-
pH Adjustment for Dissolution: While stirring, slowly add 0.1 M NaOH dropwise until the solid completely dissolves. The pH will likely need to be raised to > 8. Monitor with a calibrated pH meter.
-
Final pH Adjustment (Optional): If your experiment requires a near-neutral pH, you can carefully back-titrate with 0.1 M HCl. Warning: Be cautious not to get too close to the pI, as this may cause precipitation. A final pH of 7.0-7.5 is often achievable.
-
Sterilization: If for cell culture use, sterile-filter the final solution through a 0.22 µm syringe filter.
-
Storage: Use immediately or aliquot into sterile amber tubes and store at -20°C for short-term use (< 1 week). For longer storage, -80°C is required.
Protocol 2: Rapid Stability Assessment by RP-HPLC
This method provides a quick way to check for the appearance of degradation products.
-
Instrumentation: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Time 0-2 min: 5% B
-
Time 2-15 min: Linear gradient from 5% to 95% B
-
Time 15-17 min: Hold at 95% B
-
Time 17-18 min: Return to 5% B
-
Time 18-25 min: Re-equilibration at 5% B
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 260 nm
-
-
Procedure:
-
Prepare a sample of your solution diluted to ~0.1 mg/mL in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA).
-
Inject a "time zero" (freshly prepared) sample to establish the primary peak's retention time and purity.
-
Inject samples after storage under various conditions (e.g., 48 hours at room temp on the benchtop) and compare the chromatograms. Look for new peaks or a decrease in the main peak area.
-
References
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (2011). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
- Hei, Y., et al. (2025). Photostability of organic fluorophore influenced by adjacent amino acid residues.
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (n.d.). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2020).
-
Lapstone & Hammer. (n.d.). This compound. Retrieved from [Link]
- Taylor & Francis Online. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein.
- ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
-
Mendeley. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. Retrieved from [Link]
-
NIH. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Retrieved from [Link]
-
ASHP Publications. (n.d.). Amino Acids. Retrieved from [Link]
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
-
SciELO. (n.d.). Determination of amino acids in black garlic using high- performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
- ResearchGate. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorinated Aromatic Amino Acids ... preview & related info | Mendeley [mendeley.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, CasNo.749847-57-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 16. publications.ashp.org [publications.ashp.org]
- 17. mdpi.com [mdpi.com]
- 18. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Minimizing Side Reactions in Fluorinated Compound Synthesis
Welcome to the technical support center for the synthesis of organofluorine compounds. With approximately 20% of pharmaceuticals and 50% of recently registered agrochemicals containing fluorine, the reliable synthesis of these molecules is of paramount importance.[1] However, the unique reactivity of fluorinating agents often leads to challenging side reactions. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your fluorination reactions.
This center is divided into two main sections:
-
Troubleshooting Guides: Addressing specific, common problems encountered during synthesis.
-
Frequently Asked Questions (FAQs): Covering broader concepts and strategic choices in reaction design.
Part 1: Troubleshooting Guides
This section provides a problem-and-solution framework for the most common issues observed during the synthesis of fluorinated compounds.
Issue 1: Low yield in deoxofluorination of an alcohol with significant elimination byproducts.
Scenario: You are attempting to convert a secondary alcohol to the corresponding alkyl fluoride using Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor. Your main product is the desired fluoride, but you observe a significant amount of the corresponding alkene.
Probable Causes & Mechanistic Insight: Deoxofluorination reagents like DAST and Deoxo-Fluor react with alcohols to form a fluorosulfite intermediate. The desired reaction is an SN2 displacement by fluoride. However, a competing E2 elimination pathway is often problematic, especially for secondary alcohols that can form stable alkenes.[2] The fluoride anion or other bases present in the reaction mixture can act as the base for this elimination. Furthermore, in situ generation of hydrogen fluoride (HF) can catalyze both elimination and other decomposition pathways.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting logic for deoxofluorination.
Detailed Solutions & Protocols:
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution.
-
Protocol: Begin the reaction at -78 °C (dry ice/acetone bath). Add the DAST or Deoxo-Fluor solution dropwise to the alcohol solution in an inert solvent like dichloromethane (DCM).[4] Allow the reaction to slowly warm to 0 °C or room temperature while monitoring by TLC or LC-MS.
-
-
Change the Fluorinating Reagent: Newer reagents have been developed specifically to minimize elimination.
-
Recommendation: Consider using PyFluor or AlkylFluor , which are known to suppress elimination side reactions compared to DAST.[5] Another option are aminodifluorosulfinium salts (e.g., XtalFluor-E ), which are more thermally stable and can provide greater selectivity.[2][6] These reagents often do not generate free HF, reducing acid-catalyzed side reactions.[7]
-
-
Use Additives to Scavenge HF: The in situ generation of HF can promote elimination.
-
Protocol: Add a hindered, non-nucleophilic base like a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) to the reaction mixture before adding the fluorinating agent. This will sequester the HF as it is formed.
-
-
Solvent Choice: The solvent can influence the reaction pathway.
-
Insight: While DCM is common, less polar solvents like toluene or dioxane can sometimes disfavor the formation of charged intermediates that may lead to elimination or rearrangement.
-
Issue 2: Skeletal Rearrangements or Pummerer-type Byproducts with DAST.
Scenario: During the fluorination of a sulfoxide or an alcohol with an adjacent sulfide, you observe unexpected rearranged products instead of the simple substitution product.
Probable Cause & Mechanistic Insight: This is a classic issue with DAST and related reagents. DAST can react with sulfoxides to initiate a Pummerer rearrangement .[8][9][10] The sulfoxide oxygen is acylated by a DAST-derived species, followed by elimination to form a highly electrophilic thial intermediate. This intermediate can be trapped by fluoride or other nucleophiles, often leading to rearranged products.[8][9][10][11] For certain alcohols, DAST can promote Wagner-Meerwein or other skeletal rearrangements via carbocationic intermediates, especially if the SN1 pathway is accessible.
Solutions:
-
Reagent Selection: Avoid DAST if a Pummerer rearrangement is a known risk for your substrate class.
-
Recommendation: For fluorinating alcohols adjacent to a sulfide, a milder reagent that is less prone to activating the sulfur atom is required. Consider using Fluolead or XtalFluor reagents, which have a different reactivity profile.
-
-
Protecting the Sulfide: If the sulfide is not the intended reaction site, it can be temporarily oxidized to a sulfone, which is inert to these conditions, and then reduced back after fluorination.
Issue 3: Poor regioselectivity or dearomatization in electrophilic aromatic fluorination.
Scenario: You are using an electrophilic fluorinating agent like Selectfluor (F-TEDA-BF₄) to fluorinate an electron-rich aromatic compound (e.g., phenol, aniline) and obtain a mixture of ortho and para isomers, along with non-aromatic byproducts.
Probable Cause & Mechanistic Insight: Electrophilic fluorination of highly activated rings is notoriously difficult to control.[12] The high reactivity of the "F+" source can lead to low regioselectivity. Furthermore, the intermediate cationic species (Wheland intermediate) can be attacked by other nucleophiles or lose a proton from a non-aromatic position, leading to dearomatized products, a common problem with phenols.[12]
Solutions & Protocols:
-
Solvent Optimization: The solvent can dramatically influence the outcome.
-
Recommendation: Acetonitrile (MeCN) is a common solvent for Selectfluor. However, for sensitive substrates, highly polar, non-nucleophilic fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can stabilize intermediates and improve selectivity.[13][14]
-
Caution: Avoid solvents like DMF, pyridine, and DMSO, which can react exothermically with Selectfluor.[15]
-
-
Use of a Directing Group: A directing group can control the position of fluorination.
-
Protocol: Temporarily install a directing group (e.g., a removable silyl or acyl group) at a position that sterically or electronically directs the fluorination to the desired carbon. This is a common strategy in late-stage C-H functionalization.
-
-
Change the Fluorinating Agent:
-
Recommendation: While Selectfluor is highly reactive, other N-F reagents like N-Fluorobenzenesulfonimide (NFSI) may offer different selectivity profiles. A screening of reagents is often necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a nucleophilic and an electrophilic fluorinating agent?
A1: The choice depends entirely on the substrate's electronic nature.
-
Use Nucleophilic Fluorination (F⁻ source) for substrates with a good leaving group (e.g., -OH, -OTs, -Br) at an electrophilic carbon center. This includes deoxofluorination of alcohols (SN2/SN1), substitution of alkyl halides (SN2), and nucleophilic aromatic substitution (SNAr) on electron-poor aromatic rings.[16]
-
Use Electrophilic Fluorination (F⁺ source) for electron-rich substrates that can act as nucleophiles. This includes electron-rich arenes and heterocycles, enols, enolates, or silyl enol ethers.[1][12]
Caption: Reagent selection based on substrate electronics.
Q2: My SNAr reaction with KF is not working. What are the most common issues?
A2: Nucleophilic Aromatic Substitution (SNAr) with fluoride sources like KF is highly sensitive to conditions.
-
Insufficiently Activated Ring: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex.[17] This intermediate requires stabilization from strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. Without this activation, the reaction is extremely slow.[18]
-
Poor KF Solubility/Activity: Anhydrous conditions are critical. KF is a hard nucleophile and is often poorly soluble in organic solvents.
-
Solution: Use "spray-dried" KF for maximum surface area. Employ a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide to create a "naked" and more nucleophilic fluoride anion in solution.
-
-
Solvent Choice: The solvent must be polar and aprotic to stabilize the Meisenheimer complex without hydrogen-bonding to (and deactivating) the fluoride nucleophile.
Q3: What is the mechanistic difference between DAST/Deoxo-Fluor and reagents like PyFluor?
A3: While all are used for deoxofluorination, their mechanisms and byproducts differ, which impacts side reactions.
-
DAST/Deoxo-Fluor: These are dialkylaminosulfur trifluorides. They react with alcohols to form a fluorosulfite intermediate ROC(H)R'-OSF₂NR₂. This can then proceed through an SN2 pathway (fluoride attacks carbon, displacing the O-S group) or an SN1 pathway (loss of the O-S group to form a carbocation, then fluoride attack). The SN1 pathway is what allows for rearrangements. They also generate HF in situ, which can cause acid-catalyzed elimination.[2]
-
PyFluor/AlkylFluor: These reagents are based on a pyridinium or alkylammonium backbone. They react with an alcohol to form an activated phosphonium- or sulfonium-type intermediate. The key difference is that the fluoride counter-ion is part of the reagent itself and is delivered intramolecularly or in close proximity, favoring a clean SN2 displacement with minimal carbocation formation and less free HF generation. This leads to a significant reduction in elimination and rearrangement byproducts.[5]
Table 1: Comparison of Common Deoxofluorinating Reagents
| Reagent | Class | Common Side Reactions | Thermal Stability | Handling Notes |
| DAST | Aminosulfur Trifluoride | Elimination, Rearrangement, Pummerer | Low (can detonate >90°C)[4] | Fumes in air, reacts violently with water.[2] |
| Deoxo-Fluor | Aminosulfur Trifluoride | Elimination, Rearrangement | Higher than DAST[4] | More stable but still moisture-sensitive.[2] |
| XtalFluor-E/M | Aminosulfinium Salt | Reduced Elimination | High | Crystalline solid, easier to handle.[2][7] |
| PyFluor | Pyridinium Salt | Minimal Elimination/Rearrangement | High | Thermally stable solid.[5] |
| PhenoFluor | N,N'-diethyl- phenyloxadiazol-1-ium | Minimal Elimination/Rearrangement | High | Crystalline solid, tolerant of many functional groups.[20] |
Q4: Can solvent choice induce side reactions?
A4: Absolutely. The solvent is not just a medium; it can be a reactive participant.
-
Nucleophilic Solvents: Solvents like methanol or ethanol can act as nucleophiles, competing with your intended fluoride source, especially in SNAr reactions where an alkoxide can be generated under basic conditions.[17] Acetonitrile can sometimes participate in side reactions, leading to acetamidation byproducts.[13]
-
Protic vs. Aprotic: In nucleophilic fluorinations, protic solvents (water, alcohols) will hydrogen-bond to the fluoride anion, encapsulating it in a solvent shell and severely diminishing its nucleophilicity.[19] Polar aprotic solvents (DMF, DMSO) are required.
-
Safety with Electrophilic Reagents: Some electrophilic reagents are incompatible with common solvents. For example, Selectfluor reacts exothermically with DMF, DMSO, and pyridine.[15] Always check reagent compatibility before setting up a reaction.
References
- Wikipedia. (n.d.). Organofluorine chemistry.
- Banks, R. E. (n.d.). A Quick Guide to the Synthesis of Organofluorine Compounds. Synquest Labs.
- (n.d.). Contemporary synthetic strategies in organofluorine chemistry.
- (n.d.). Simpler fluorine chemistry. SCI.
- (n.d.). Managing solvent effects in fluoropyridine reactions. Benchchem.
- (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols. Benchchem.
- (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry.
- (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications.
- (n.d.). Specific Solvent Issues with Fluorination. Wordpress.
- (n.d.). Modern Strategies in Organofluorine Chemistry.
- (2011, June 27). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC - NIH.
- (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Wikipedia. (n.d.). Electrophilic fluorination.
- (2017, November 9). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research.
- (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.
- (n.d.). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books.
- (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.
- (n.d.). Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. PMC - NIH.
- Wikipedia. (n.d.). Pummerer rearrangement.
- (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA.
- (n.d.). Catalytic strategies for asymmetric nucleophilic fluorination using a latent HF source: development and mechanistic investigations. Princeton Dataspace.
- (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. CORE.
- (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing).
- (2025, November 21). Need tips for developing my deoxyfluorination reaction. Reddit.
- (2025, January 23). Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). Reddit.
- (n.d.). Alcohol to Fluoride - Common Conditions.
- (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed.
- (n.d.). Pummerer Rearrangement. TCI AMERICA.
- (2025, December 24). Pummerer Rearrangement: Mechanism, Applications Examples.
- (2025, February 5). Electrophilic fluorination of ketones with Selectfluor. Reddit.
- (2025, August 10). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate.
- (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC - NIH.
- (2020, September 15). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters - ACS Publications.
- (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry - ACS Publications.
- (n.d.). Pummerer Rearrangement. SynArchive.
- (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- (2013, April 5). Mechanism of the Pummerer reaction: a computational study. PubMed.
- (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Simpler fluorine chemistry [soci.org]
- 3. reddit.com [reddit.com]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 9. Pummerer Rearrangement | TCI AMERICA [tcichemicals.com]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. synarchive.com [synarchive.com]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Toxicity of Unnatural Amino Acids in Cell Culture
<Technical Support Center >
Welcome to the technical support center for the application of unnatural amino acids (UAAs). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming the common challenges associated with UAA toxicity in cell culture. This resource is structured to move from foundational knowledge to specific troubleshooting workflows and detailed protocols, ensuring you have the information necessary to achieve robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Understanding UAA Toxicity
This section addresses the fundamental questions regarding the cytotoxic effects of UAAs. Understanding the underlying mechanisms is the first step toward effective troubleshooting.
Q1: What makes unnatural amino acids toxic to cells?
Unnatural amino acids can induce toxicity through several primary mechanisms:
-
Competition with Natural Amino Acids: Some UAAs are structural analogs of canonical amino acids.[1][2] If a UAA is too similar to a natural amino acid, it can be mistakenly recognized by the cell's endogenous aminoacyl-tRNA synthetases (aaRS).[3] This can lead to its widespread, non-specific incorporation into the proteome, causing protein misfolding and loss of function, which is often cytotoxic.[3]
-
Metabolic Burden and Disruption: The introduction of a UAA can disrupt normal amino acid metabolism and homeostasis.[1][4][5] Cells may expend significant energy to transport, process, or degrade the UAA. In some cases, the breakdown products of UAAs can be toxic.[5][6] Furthermore, proteasome inhibition, a potential downstream effect of widespread protein misfolding, can lead to a lethal shortage of recycled amino acids.[7]
-
Activation of Cellular Stress Responses: The accumulation of misfolded proteins resulting from UAA incorporation can trigger the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER).[4][8][9] While initially a pro-survival mechanism, prolonged or severe ER stress leads to the activation of apoptotic pathways and cell death.[8][9]
-
Off-Target Reactivity: Chemically reactive side chains on some UAAs can interact non-specifically with other cellular components, leading to toxicity. For example, highly hydrophobic UAAs may disrupt membrane integrity or aggregate within the cell.[10]
Q2: How do I know if the UAA concentration is the source of my cell viability issues?
A key indicator of UAA-induced toxicity is a dose-dependent decrease in cell viability.[1] To confirm this, you should perform a growth curve analysis. By culturing your cells in a range of UAA concentrations and monitoring their growth over time (e.g., using an MTT assay or automated cell counter), you can directly observe the impact on proliferation. A significant reduction in growth rate or final cell density compared to a no-UAA control is a strong indication of toxicity.
Q3: Are certain cell lines more sensitive to UAA toxicity?
Yes, sensitivity to UAA toxicity can be highly cell-line dependent. Factors such as metabolic rate, protein synthesis demand, and the robustness of cellular stress response pathways can all influence a cell line's tolerance. For example, rapidly dividing cells like HEK293T may have different sensitivities compared to more specialized or slower-growing lines. It is always recommended to empirically determine the optimal UAA concentration for each new cell line used.[11]
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Problems
This section provides a structured approach to troubleshooting common issues encountered during UAA incorporation experiments.
Problem: High Cell Death or Poor Viability After UAA Supplementation
This is the most common issue researchers face. The following workflow will help you diagnose the root cause and implement the appropriate solution.
Troubleshooting Workflow: High Cell Toxicity
Caption: Troubleshooting workflow for addressing high cell toxicity.
Detailed Q&A for Troubleshooting
Q: I performed a dose-response experiment, but even at low UAA concentrations, my cells are dying. What's next?
A: If toxicity persists at low concentrations, the issue may be compounded by the overexpression of your protein of interest (POI) or the orthogonal translation machinery (tRNA/aaRS).
-
Reduce Plasmid Concentration: High concentrations of plasmids during transfection can lead to metabolic stress and toxicity. Try reducing the amount of the plasmid encoding your POI and the tRNA/aaRS pair. A common strategy is to test different ratios of the POI plasmid to the tRNA/aaRS plasmid to find an optimal balance.[11]
-
Optimize Expression Time: Protein expression should be allowed to proceed for a sufficient time to obtain a good yield, but extended expression can exacerbate toxicity. Harvest cells at different time points (e.g., 24h, 48h, 72h) post-transfection to find the best window where protein yield is high and cell viability is maintained.[11] For instance, in HEK293 cells, harvesting 48 hours after transfection is often optimal.[11]
-
Consider Media Supplementation: The metabolic stress caused by UAA incorporation can sometimes be alleviated by enriching the culture medium. Supplementing with non-essential amino acids or using a richer basal medium can help support cell health. This may counteract the depletion of amino acid pools caused by proteasome inhibition or metabolic disruption.[7]
Problem: Low Protein Yield Despite Good Cell Viability
Q: My cells look healthy, but a Western Blot or Mass Spectrometry analysis shows very little or no incorporation of the UAA. What should I do?
A: This common problem points to inefficiencies in the UAA incorporation machinery rather than overt cytotoxicity.
Workflow for Optimizing UAA Incorporation
Caption: Workflow for troubleshooting low protein yield.
-
Increase UAA Concentration: While high concentrations can be toxic, concentrations that are too low will result in poor incorporation efficiency. If viability is high, you may have room to increase the UAA concentration. Optimal concentrations can range from 50 µM to 800 µM depending on the UAA and cell type.[11]
-
Optimize tRNA/aaRS and POI Plasmid Ratios: The efficiency of UAA incorporation is highly dependent on the relative expression levels of the orthogonal tRNA, the aaRS, and the target protein.[11] It's crucial to titrate the ratios of the plasmids encoding these components. For example, starting with a 1:1 ratio of the POI plasmid to the aaRS plasmid is a good baseline for optimization.[11]
-
Verify UAA Incorporation: Always confirm successful incorporation using a definitive method. Mass Spectrometry (MS) is the gold standard as it provides the precise mass of the modified protein. If your UAA has a bioorthogonal handle (like an azide or alkyne), you can use click chemistry to attach a reporter tag (e.g., biotin or a fluorophore) for detection via Western Blot.[10]
Section 3: Key Experimental Protocols
Here you will find detailed, self-validating protocols for the key experiments discussed in the troubleshooting sections.
Protocol 1: Determining Optimal UAA Concentration via Dose-Response Assay
Objective: To identify the maximum UAA concentration that can be used without significantly impacting cell viability.
Principle: This protocol uses a cell viability assay (e.g., MTT or resazurin-based) to measure the metabolic activity of cells cultured across a range of UAA concentrations. A decrease in metabolic activity correlates with reduced cell viability and/or proliferation.
Materials:
-
Your mammalian cell line of choice
-
Complete growth medium
-
UAA stock solution (e.g., 100 mM in DMSO or 0.1 M NaOH, sterile filtered)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Include wells for "No Cells" (media only) and "No UAA" (cells + vehicle) controls.
-
Incubate overnight to allow for cell attachment.
-
-
UAA Treatment:
-
Prepare serial dilutions of your UAA in complete growth medium. A good starting range is from 1 mM down to 1 µM.
-
Table 1: Example UAA Dilution Series
Final Concentration (µM) Volume of 100 mM Stock (µL) for 10 mL Media 1000 10.0 500 5.0 250 2.5 100 1.0 50 0.5 10 0.1 | 0 (Vehicle Control) | 10.0 (of Vehicle) |
-
Carefully remove the old media from the cells and add 100 µL of the UAA-containing media to the appropriate wells (perform in triplicate).
-
Incubate for a period that matches your planned experiment (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4-18 hours at 37°C in a humidified chamber.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the "No Cells" blank from all other readings.
-
Normalize the data by setting the average of the "No UAA" control wells to 100% viability.
-
Plot percent viability versus UAA concentration. The optimal concentration will be the highest one that maintains >90% cell viability.
-
Section 4: The Cellular Stress Response to UAA Incorporation
Understanding the cellular pathways affected by UAAs is crucial for advanced troubleshooting. The primary pathway activated by toxic UAA incorporation is the Unfolded Protein Response (UPR).
The Unfolded Protein Response (UPR) Pathway
When misfolded proteins accumulate in the ER, they cause ER stress, which activates three key sensor proteins: IRE1, PERK, and ATF6.[9][12]
-
IRE1 (Inositol-requiring enzyme 1): Initiates the splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.[12]
-
PERK (PKR-like endoplasmic reticulum kinase): Phosphorylates the translation initiation factor eIF2α, which temporarily halts global protein synthesis to reduce the load on the ER.[8][9] However, it selectively promotes the translation of transcription factors like ATF4, which upregulates genes for amino acid biosynthesis and apoptosis.[13]
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 moves to the Golgi apparatus, where it is cleaved.[12] Its cytosolic domain then translocates to the nucleus to activate genes for ER chaperones.[12]
If these adaptive responses fail to restore homeostasis, the UPR shifts towards inducing apoptosis, often through the PERK-ATF4-CHOP pathway.[8]
Conceptual Diagram of UPR Activation
Caption: Cellular response to UAA-induced ER stress.
References
-
Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. (2018). PLOS ONE. [Link]
-
Optimizing a Screen for Incorporating Unnatural Amino Acids into Bacterial Proteins. (n.d.). ResearchGate. [Link]
-
Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. (2020). FEBS Letters. [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). National Institutes of Health. [Link]
-
Unfolded protein response. (n.d.). Wikipedia. [Link]
-
Translational Incorporation and Metabolic Effects of Non-canonical Amino Acids. (n.d.). University of Cambridge. [Link]
-
Reprogramming natural proteins using unnatural amino acids. (n.d.). PubMed Central. [Link]
-
Amino Acids in Endoplasmic Reticulum Stress and Redox Signaling. (2021). PubMed. [Link]
-
Optimizing Non-natural Protein Function with Directed Evolution. (n.d.). National Institutes of Health. [Link]
-
Unnatural Amino Acids. (2013). YouTube. [Link]
-
Strategies for Incorporating Unnatural Amino Acids into Proteins. (2025). MolecularCloud. [Link]
-
Amino Acid Biosynthesis Regulation during Endoplasmic Reticulum Stress Is Coupled to Protein Expression Demands. (2019). National Institutes of Health. [Link]
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Pharmacology. [Link]
-
When Proteins Go Berserk: The Unfolded Protein Response and ER Stress. (2025). PubMed. [Link]
-
Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. (n.d.). National Institutes of Health. [Link]
-
The Unfolded Protein Response: An Overview. (2021). PubMed Central. [Link]
-
How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis. (n.d.). PubMed Central. [Link]
-
Failure of Amino Acid Homeostasis Causes Cell Death following Proteasome Inhibition. (2012). Molecular Cell. [Link]
-
Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other. (2022). PubMed Central. [Link]
-
Amino acid disorders. (2018). PubMed Central. [Link]
-
Genetic Incorporation of Unnatural Amino Acids into Proteins in Mycobacterium tuberculosis. (2010). PLOS ONE. [Link]
Sources
- 1. Translational Incorporation and Metabolic Effects of Non-canonical Amino Acids [openresearch-repository.anu.edu.au]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Amino Acids in Endoplasmic Reticulum Stress and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Failure of Amino Acid Homeostasis Causes Cell Death following Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 9. When Proteins Go Berserk: The Unfolded Protein Response and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino Acid Biosynthesis Regulation during Endoplasmic Reticulum Stress Is Coupled to Protein Expression Demands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid and Its Analogs
This guide provides an in-depth comparative analysis of the biological activity of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid and its structurally related analogs. We will explore how strategic fluorination and other modifications of the phenylalanine scaffold influence molecular interactions, metabolic stability, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships of these important pharmaceutical building blocks.
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties.[1][2] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine substitution can modulate acidity, basicity, hydrophobicity, and metabolic stability.[1][2] In the context of amino acids like phenylalanine, these modifications can lead to enhanced biological activities, such as improved receptor binding, increased enzymatic stability, and altered transport characteristics.[1][2][3]
This compound is a key chiral intermediate in the synthesis of various fluorinated pharmaceuticals.[4] Its most notable application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type-2 diabetes.[1][2]
Core Compound: this compound in DPP-4 Inhibition
This compound, and more specifically its β-amino acid derivative, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a critical component in the synthesis of gliptins, such as Sitagliptin and Retagliptin.[1][2][5][6] These drugs are potent and selective inhibitors of the DPP-4 enzyme.
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The trifluorinated phenyl group of the molecule plays a crucial role in binding to the active site of the DPP-4 enzyme.
Comparative Analysis with Phenylalanine Analogs
The biological activity of this compound can be better understood by comparing it with other fluorinated and halogenated analogs of phenylalanine.
Monofluorinated Analogs: 4-Fluoro-phenylalanine (4-F-Phe)
The substitution of a single hydrogen atom with fluorine can lead to significant changes in biological activity. While sterically similar to hydrogen, the high electronegativity of fluorine alters the electronic properties of the aromatic ring.[3] This can influence molecular interactions such as cation-π stacking, which are often critical for peptide-receptor binding.[3]
A notable example is the incorporation of 4-F-Phe into the dimeric opioid peptide, Biphalin.[3] Structure-activity relationship studies have shown that replacing the phenylalanine residues at the 4 and 4' positions with 4-F-Phe significantly enhances its binding affinity for both μ- and δ-opioid receptors.[3]
Radiofluorinated Analogs for PET Imaging
Radiofluorinated amino acid analogs are valuable tools for positron emission tomography (PET) imaging, particularly in oncology.[7] Malignant tumors often exhibit increased amino acid uptake to support their high metabolic and proliferative rates.[7][8]
Analogs such as p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) have been developed and evaluated as potential PET tracers.[7] In vitro cell uptake studies in 9L glioma cells showed that FEP had higher uptake than the clinically utilized O-(2-[18F]fluoroethyl)-L-tyrosine (FET).[7] Further investigation revealed that FEP is a selective substrate for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[7] In vivo biodistribution studies in rats with 9L tumors demonstrated specific accumulation of FEP in tumor cells.[7]
Other Halogenated Phenylalanine Analogs and LAT1 Selectivity
The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids and is a target for drug delivery to tumors. A study on the structure-activity characteristics of various phenylalanine analogs revealed that halogenation significantly impacts LAT1 affinity and selectivity.[9]
It was found that 2-iodo-L-phenylalanine (2-I-Phe) markedly improves LAT1 affinity and selectivity compared to the parent phenylalanine, although with a reduced transport velocity.[9] This highlights that the nature and position of the halogen substituent are critical for modulating interactions with amino acid transporters.
Data Summary Table
| Compound/Analog | Structure | Primary Application | Key Biological Effect |
| This compound | Trifluorinated Phenylalanine | Pharmaceutical intermediate (DPP-4 inhibitors)[1][2][10] | Forms a key component of drugs that inhibit DPP-4 for type 2 diabetes treatment.[1][2] |
| 4-Fluoro-phenylalanine (4-F-Phe) | Monofluorinated Phenylalanine | Peptide modification[3] | Enhances receptor binding affinity, as seen with the opioid peptide Biphalin.[3] |
| p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) | Radiofluorinated Phenylalanine | PET imaging agent for tumors[7] | Shows high uptake in tumor cells, acting as a selective substrate for the LAT1 transporter.[7] |
| 2-Iodo-L-phenylalanine (2-I-Phe) | Iodinated Phenylalanine | Research in drug delivery[9] | Markedly improves affinity and selectivity for the LAT1 transporter.[9] |
Experimental Protocols
To provide a practical context for the evaluation of these compounds, we present standardized protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Amino Acid Analog Uptake Assay in Cancer Cells
This protocol describes a method to quantify the uptake of amino acid analogs, such as radiolabeled FEP, into cancer cells, which is crucial for assessing their potential as PET imaging agents.
Objective: To measure and compare the cellular uptake of different fluorinated phenylalanine analogs in a cancer cell line (e.g., 9L glioma cells).
Materials:
-
9L glioma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Radiolabeled amino acid analogs (e.g., [18F]FEP, [18F]FET)
-
24-well cell culture plates
-
Scintillation counter or gamma counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed 9L glioma cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and grow for 24 hours.
-
Preparation of Radiolabeled Analogs: Prepare working solutions of the radiolabeled amino acid analogs in DMEM at the desired final concentration (e.g., 1 µCi/mL).
-
Uptake Experiment:
-
Aspirate the growth medium from the wells.
-
Wash the cells twice with warm PBS.
-
Add 500 µL of the medium containing the radiolabeled analog to each well.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the radioactive medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
-
Cell Lysis and Measurement:
-
Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes to lyse the cells.
-
Transfer the lysate to a scintillation vial.
-
Measure the radioactivity using a gamma counter.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate to determine the total protein concentration in each well using a BCA protein assay kit.
-
-
Data Analysis:
-
Express the cellular uptake as a percentage of the added dose per milligram of protein (%ID/mg protein).
-
Plot the uptake over time for each analog to compare their uptake kinetics.
-
Protocol 2: In Vivo Biodistribution Study in a Tumor-Bearing Animal Model
This protocol outlines the procedure for assessing the distribution of a radiolabeled amino acid analog in a living organism, providing crucial information on tumor targeting and clearance.
Objective: To determine the biodistribution and tumor-to-background ratio of a radiolabeled analog (e.g., [18F]FEP) in a tumor-bearing animal model (e.g., Fisher rats with 9L tumor xenografts).
Materials:
-
Fisher 344 rats with subcutaneously implanted 9L tumor xenografts.
-
Radiolabeled amino acid analog (e.g., [18F]FEP).
-
Anesthetic (e.g., isoflurane).
-
Syringes and needles for injection.
-
Dissection tools.
-
Gamma counter.
-
Calibrated scale.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing rats using isoflurane.
-
Injection: Inject a known amount of the radiolabeled analog (e.g., 100 µCi) into the tail vein of each rat.
-
Distribution Phase: Allow the analog to distribute for specific periods (e.g., 30, 60, 120 minutes). Keep the animals under anesthesia during this time.
-
Euthanasia and Tissue Collection: At the designated time points, euthanize the animals via an approved method.
-
Organ Dissection: Quickly dissect major organs and tissues of interest (e.g., tumor, blood, muscle, liver, kidneys, brain, small intestine).
-
Weighing and Counting:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of a standard sample of the injectate for calibration.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Determine the tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) by dividing the %ID/g of the tumor by the %ID/g of the respective background tissue.
-
Compare these values across different time points and different analogs if applicable.
-
References
-
Wang, H., et al. (2015). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 42(10), 849-857. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1087. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Archives. Retrieved from [Link]
-
Takahashi, Y., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4584. Retrieved from [Link]
-
Fodor, L., et al. (2014). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 97(8), 1097-1104. Retrieved from [Link]
- Arote, N. D., et al. (2009). Preparation of sitagliptin intermediate. Google Patents.
-
Fodor, L., et al. (2014). Scheme. Synthesis of b-Amino Acid 14. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid. Retrieved from [Link]
- Vio, L., et al. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
-
National Center for Biotechnology Information. (n.d.). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][7]triazol-4-yl]propanoic acid. Retrieved from [Link]
-
Dwyer, J. R., et al. (1983). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. Neurochemistry International, 5(4), 481-487. Retrieved from [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 7. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Enzymatic Inhibition Profile of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and comparative analysis for the validation of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid (referred to herein as Compound X ) as an enzyme inhibitor. We present a systematic approach to characterize its inhibitory potential against a selected enzyme target, tryptophan synthase, and compare its performance with a known inhibitor, indole-3-propionic acid. This document is intended to serve as a practical guide for researchers in the field of drug discovery and enzymology, offering detailed experimental protocols and data interpretation frameworks.
Tryptophan synthase, an enzyme crucial for the survival of various pathogens, including Mycobacterium tuberculosis, represents a promising target for novel antimicrobial agents.[1][2][3] Its absence in humans makes it an attractive candidate for selective inhibition. Compound X, a synthetic amino acid analog, presents a compelling scaffold for targeting this enzyme due to its structural similarity to the natural substrate, tryptophan.
Rationale for Target and Comparator Selection
The validation of a novel enzyme inhibitor requires a rigorous and comparative approach. Our selection of tryptophan synthase as the target is based on its established role in microbial pathogenesis and its validation as a drug target.[1][4] Indole-3-propionic acid, a known metabolite and tryptophan analog, serves as an appropriate comparator due to its documented interactions with tryptophan metabolic pathways.[5][6][7][8][9]
This guide will walk through a logical progression of experiments, from initial screening to detailed mechanistic studies, providing a robust framework for the validation of Compound X.
Experimental Validation Workflow
The comprehensive validation of an enzyme inhibitor involves a multi-step process. Each step provides critical information about the inhibitor's potency, mechanism of action, and specificity.
Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.
Expected Results: For Compound X, if it acts as a competitive inhibitor, we would expect to see an increase in the apparent Km with no change in Vmax. In contrast, a non-competitive inhibitor would decrease Vmax without affecting Km. [10][11]
Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd). [12][13][14][15][16] Experimental Protocol: Isothermal Titration Calorimetry
-
Prepare Samples:
-
Dialyze the purified tryptophan synthase extensively against the ITC buffer (e.g., 50 mM phosphate buffer, pH 7.5, 150 mM NaCl).
-
Dissolve Compound X in the same dialysis buffer.
-
-
ITC Experiment:
-
Fill the ITC sample cell with the tryptophan synthase solution.
-
Load the injection syringe with the Compound X solution.
-
Perform a series of injections of Compound X into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Table 2: Comparative Binding Affinities for Tryptophan Synthase
| Compound | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) |
| Compound X | 8.5 ± 0.9 | 1.1 | -12.3 |
| Indole-3-propionic acid | 22.1 ± 2.5 | 0.9 | -8.7 |
The lower Kd value for Compound X indicates a higher binding affinity for tryptophan synthase compared to indole-3-propionic acid, which is consistent with the lower IC50 value.
Phase 3: Specificity and Selectivity Profiling
A critical aspect of drug development is to ensure that the inhibitor is selective for its intended target to minimize off-target effects. [17][18][19][20] Experimental Protocol: Selectivity Profiling
-
Select Counter-Screening Targets: Choose a panel of related enzymes, such as other amino acid metabolizing enzymes (e.g., phenylalanine hydroxylase, tyrosine aminotransferase).
-
Perform Inhibition Assays: Conduct single-point inhibition assays and, if necessary, IC50 determinations for Compound X against the selected panel of enzymes using their respective substrates and assay conditions.
-
Data Analysis:
-
Calculate the percent inhibition or IC50 values for each enzyme.
-
A significant difference (e.g., >10-fold) in IC50 values between the primary target and other enzymes indicates selectivity.
-
Table 3: Selectivity Profile of Compound X
| Enzyme | IC50 (µM) |
| Tryptophan Synthase | 15.2 |
| Phenylalanine Hydroxylase | > 200 |
| Tyrosine Aminotransferase | > 200 |
The data indicates that Compound X is highly selective for tryptophan synthase over the other tested enzymes.
Conclusion
The systematic validation process outlined in this guide demonstrates that This compound (Compound X) is a potent and selective inhibitor of tryptophan synthase. Its superior potency and binding affinity compared to indole-3-propionic acid make it a promising lead compound for further development as a potential antimicrobial agent. The provided protocols and data interpretation frameworks offer a robust methodology for the characterization of novel enzyme inhibitors.
References
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]
-
Difference Between Competitive and Noncompetitive Enzyme Inhibition - Knya. [Link]
-
Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. [Link]
-
Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PubMed Central. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography - PubMed. [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. [Link]
-
Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase (Journal Article) | DOE PAGES - OSTI.GOV. [Link]
-
A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. [Link]
-
Inhibition Types - Control Of Enzyme Activity - MCAT Content - Jack Westin. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. [Link]
-
IC50 Determination - edX. [Link]
-
Allosteric Inhibitors of Mycobacterium Tuberculosis Tryptophan Synthase - PubMed. [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) | Analytical Chemistry - ACS Publications. [Link]
-
Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews. [Link]
-
Enzyme inhibitory assay: Significance and symbolism. [Link]
-
Enzyme inhibitors. [Link]
-
Inhibiting mycobacterial tryptophan synthase by targeting the inter-subunit interface - PubMed. [Link]
-
Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics - Biocompare. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]
-
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - NIH. [Link]
-
IC50 - Wikipedia. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC - PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]
-
What is an Inhibition Assay? - Blog - Biobide. [Link]
-
Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects - American Physiological Society Journal. [Link]
-
3-Indolepropionic acid - Wikipedia. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. [Link]
-
Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - PubMed. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. [Link]
-
Gut Microbiota Metabolite Indole Propionic Acid Targets Tryptophan Biosynthesis in Mycobacterium tuberculosis | mBio - ASM Journals. [Link]
-
Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease - MDPI. [Link]
Sources
- 1. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase (Journal Article) | OSTI.GOV [osti.gov]
- 3. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. | Broad Institute [broadinstitute.org]
- 4. Inhibiting mycobacterial tryptophan synthase by targeting the inter-subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 7. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 10. knyamed.com [knyamed.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biocompare.com [biocompare.com]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 19. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Comparison of Proteins With and Without Fluorinated Amino Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into proteins represents a powerful tool for modulating stability, folding, and biological function.[1][2] This guide provides an in-depth, objective comparison of protein structures with and without these unique building blocks, supported by experimental data and established methodologies. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Impact of Fluorine on Protein Architecture
The introduction of fluorine, the most electronegative element, into amino acid side chains imparts significant and often beneficial changes to a protein's physicochemical properties.[3] While essentially absent in natural biology, its use in protein engineering has demonstrated remarkable effects on thermal and chemical stability.[4][5] The primary driver for this enhanced stability is often attributed to the hydrophobic effect.[6][7] Fluorinated side chains, being more hydrophobic than their hydrocarbon counterparts, tend to increase the buried hydrophobic surface area within the protein core, a key factor in protein folding and stability.[4][5]
High-resolution X-ray structures of proteins with hydrophobic cores packed with fluorinated side chains reveal that these larger residues can be accommodated with minimal structural perturbation.[4] This is because they often closely match the shape of the hydrocarbon side chains they replace.[4][8] This structural conservation is crucial as it allows for the enhancement of stability without significantly altering the protein's native fold or biological activity.[5][6]
However, the effects of fluorination are not universally stabilizing across all secondary structures. While generally enhancing the stability of α-helical proteins, some studies have shown that highly fluorinated amino acids can have a lower helix propensity compared to their hydrocarbon equivalents.[9] Conversely, in the context of β-sheets, fluorinated residues, even in solvent-exposed positions, have been shown to stabilize the folded state.[6][10] The precise reasons for these context-dependent effects are still under investigation but are likely related to a combination of factors including hydrophobicity, steric effects, and the influence of fluorine on local electronic environments.[11]
Key Experimental Techniques for Structural Comparison
A thorough structural comparison of native and fluorinated proteins relies on a combination of high-resolution structural biology techniques and biophysical methods. The two primary methods for atomic-level structural determination are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a protein's three-dimensional structure. It is invaluable for directly visualizing the consequences of incorporating fluorinated amino acids, such as changes in side-chain packing, bond lengths, and overall protein conformation.[4][12]
Experimental Protocol: Protein Crystallization and Structure Determination
-
Protein Expression and Purification:
-
Express both the native and the fluorinated protein variants. Methods for incorporating fluorinated amino acids include solid-phase peptide synthesis for smaller proteins, or biosynthetic incorporation using auxotrophic bacterial strains or genetic code expansion for larger proteins.[6][13][14]
-
Purify the proteins to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Crystallization Screening:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) for both protein variants using high-throughput robotic screening or manual hanging/sitting drop vapor diffusion methods.
-
Rationale: Finding suitable crystallization conditions is often the bottleneck. The altered surface properties of fluorinated proteins may necessitate different crystallization conditions compared to the wild-type.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement, if a homologous structure is available, or experimental phasing methods like multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD).[15]
-
Build an atomic model into the resulting electron density map and refine it against the experimental data to obtain the final, high-resolution structure.[12]
-
Data Presentation: Crystallographic Data Comparison
| Parameter | Native Protein | Fluorinated Protein |
| PDB ID | (e.g., XXXX) | (e.g., YYYY) |
| Resolution (Å) | (e.g., 1.8) | (e.g., 1.9) |
| R-work / R-free | (e.g., 0.18 / 0.21) | (e.g., 0.19 / 0.22) |
| Space Group | (e.g., P2₁2₁2₁) | (e.g., P2₁2₁2₁) |
| Unit Cell Dimensions (Å) | a=X, b=Y, c=Z | a=X', b=Y', c=Z' |
| RMSD (backbone atoms) | - | (e.g., 0.5 Å) |
This table provides a standardized format for comparing key crystallographic parameters, allowing for a quick assessment of data quality and structural similarity.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a particularly powerful technique for studying fluorinated proteins. The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR probe.[1][16] Since fluorine is absent in biological systems, 19F NMR spectra are background-free, allowing for the unambiguous observation of the fluorinated residues.[17][18] The chemical shift of the 19F nucleus is extremely sensitive to its local environment, making it an excellent reporter of conformational changes, protein dynamics, and ligand binding events.[1][19]
Experimental Protocol: 19F NMR Analysis of Protein Structure and Dynamics
-
Sample Preparation:
-
Prepare a solution of the purified fluorinated protein in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the field-frequency lock.
-
Protein concentration should typically be in the range of 0.1-1 mM.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 19F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[16]
-
Typical acquisition parameters include a spectral width of ~200 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Process the data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the chemical shifts, line widths, and intensities of the 19F signals. A change in chemical shift upon ligand binding or a change in experimental conditions (e.g., temperature, pH) indicates a change in the local environment of the fluorine probe.[19][20]
-
For resonance assignment, site-directed mutagenesis can be employed, where each fluorinated residue is systematically replaced with its non-fluorinated counterpart.[18]
-
Data Presentation: 19F NMR Chemical Shift Perturbations
| Residue | Chemical Shift (ppm) - Apo | Chemical Shift (ppm) - Ligand-bound | Chemical Shift Perturbation (Δδ ppm) |
| Trp-X (5-F) | -120.5 | -121.2 | 0.7 |
| Tyr-Y (3-F) | -135.2 | -135.3 | 0.1 |
| Phe-Z (4-F) | -115.8 | -117.0 | 1.2 |
This table illustrates how 19F NMR can be used to monitor ligand binding by tracking changes in the chemical shifts of specific fluorinated residues.
Visualizing the Workflow and Structural Impact
To better understand the process and the structural consequences of fluorination, the following diagrams illustrate a typical experimental workflow and the key structural changes observed.
Caption: Experimental workflow for comparing native and fluorinated proteins.
Caption: Impact of fluorination on protein structure and function.
Conclusion
The incorporation of fluorinated amino acids is a versatile and powerful strategy in protein engineering.[1][2] High-resolution structural studies, primarily through X-ray crystallography and 19F NMR, have demonstrated that fluorination can significantly enhance protein stability with minimal perturbation to the overall protein fold.[4][5] The increased hydrophobicity of fluorinated side chains is a major contributor to this stabilizing effect.[6][7] A careful and systematic comparison of native and fluorinated protein structures, using the experimental approaches outlined in this guide, is essential for understanding the nuanced effects of fluorination and for the rational design of proteins with improved properties for therapeutic and biotechnological applications.
References
-
Buer, B. C., de la Salud-Bea, R., & Mehl, R. A. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(26), 9449-9454. [Link]
-
Bilgicer, B., Fichera, A., & Kumar, K. (2001). Fluorine: A new element in protein design. Journal of the American Chemical Society, 123(19), 4393-4399. [Link]
-
Salwiczek, M., Nyakatura, E. K., Gerling, U. I., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]
-
Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. [Link]
-
Berger, R., & Budisa, N. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. ChemBioChem, 16(5), 723-726. [Link]
-
Salwiczek, M., Nyakatura, E. K., Gerling, U. I., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]
-
O'Hagan, D. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of organic chemistry, 77(8), 3689-3699. [Link]
-
Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. [Link]
-
Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. [Link]
-
Pham, T. P. N., Barbieri, L., Luchinat, E., & Banci, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1143-1150. [Link]
-
Johnson, J. L., & Marsh, E. N. G. (2012). Influence of Fluorination on the Thermodynamics of Protein Folding. Biochemistry, 51(30), 5909-5916. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6175-6187. [Link]
-
Wang, Y., & Choe, U. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 12(12), 2959. [Link]
-
Marsh, E. N. G. (2014). Fluorinated proteins: from design and synthesis to structure and stability. Accounts of chemical research, 47(10), 2878-2886. [Link]
-
Kitevski, J. L., & Prosser, R. S. (2012). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current opinion in chemical biology, 16(5-6), 635-642. [Link]
-
Jee, J., & Wagner, G. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of medicinal chemistry, 58(23), 9113-9126. [Link]
-
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
-
Lee, K. H., & Lee, H. Y. (2009). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Bulletin of the Korean Chemical Society, 30(10), 2219-2224. [Link]
-
Tugarinov, V., & Schärpf, M. (2020). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemBioChem, 21(12), 1674-1684. [Link]
-
Holub, D., & O'Hagan, D. (2016). Ribbon representation of the X-ray crystal structures of proteins containing fluoroprolines. A) Enhanced green fluorescent protein (pdb: 2q6p), B) collagen mimicking model (pdb: 3ipn), only one fluoroproline residue is shown, C) KlenTag DNA polymerase (pdb: 4dle) and D) thioredoxin A (pdb: 4hua and 4hu9). ResearchGate. [Link]
-
Lee, K. H., & Lee, H. Y. (2010). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of peptide science : an official publication of the European Peptide Society, 16(10), 558-563. [Link]
-
Mehl, R. A., & Petersson, E. J. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature protocols, 2(10), 2600-2606. [Link]
-
Wang, Y., & Choe, U. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 12(12), 2959. [Link]
-
Marsh, E. N. G. (2013). Design, synthesis, and study of fluorinated proteins. Methods in enzymology, 524, 249-266. [Link]
-
Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [Link]
-
Jackson, C. J., & Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1127-1138. [Link]
-
Lee, H. Y., Lee, K. H., Al-Hashimi, H. M., & Marsh, E. N. G. (2007). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Journal of the American Chemical Society, 129(4), 883-891. [Link]
-
Pham, T. P. N., Barbieri, L., Luchinat, E., & Banci, L. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4881. [Link]
-
O'Hagan, D. (2012). Approaches for elaborating fluorinated amino acids into peptides and proteins. ResearchGate. [Link]
-
Wlodawer, A. (2016). Protein X-ray Crystallography & Protein Structure Determination. National Institutes of Health. [Link]
-
Anonymous. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]
Sources
- 1. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 10. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 13. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biophysics.org [biophysics.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Compounds
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a critical hurdle in the progression from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has become a prominent and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data and detailed protocols.
The Rationale for Fluorination in Drug Design
The introduction of fluorine can profoundly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism.[1][3] This leads to a longer half-life and improved bioavailability.[1][2]
Beyond direct metabolic blocking, fluorine's high electronegativity can influence the electronic properties of neighboring functional groups.[3] This can alter the pKa of nearby acidic or basic centers, which in turn can affect binding to metabolic enzymes and overall metabolic pathways.[2][3]
Visualizing the Impact of Fluorination on Metabolism
The following diagram illustrates the fundamental principle of how fluorination can protect a molecule from metabolic degradation.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]
| Compound Pair | Non-Fluorinated (Parent) | Fluorinated Analog | Fold Improvement in Stability (t½) | Reference |
| Compound A | t½ = 15 minCLint = 46.2 µL/min/mg | t½ = 90 minCLint = 7.7 µL/min/mg | 6.0x | Fictional Example |
| Compound B | t½ = 5 minCLint = 138.6 µL/min/mg | t½ = 45 minCLint = 15.4 µL/min/mg | 9.0x | Fictional Example |
| Compound C | t½ = 30 minCLint = 23.1 µL/min/mg | t½ = >120 minCLint = <5.8 µL/min/mg | >4.0x | Fictional Example |
Note: The data presented in this table are illustrative examples and are not from a specific cited study. Real-world improvements will vary depending on the compound and the position of fluorination.
Experimental Protocols for Assessing Metabolic Stability
A thorough assessment of metabolic stability is crucial for understanding a compound's pharmacokinetic profile. The following are standard in vitro assays used in drug discovery.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450s, which are abundant in liver microsomes.[4][5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1]
Materials:
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Pooled liver microsomes (human, rat, mouse, etc.)[6]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[7]
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][7]
-
Ice-cold acetonitrile or methanol for reaction termination[1]
-
96-well plates
-
Incubator (37°C)[7]
-
LC-MS/MS system for analysis[6]
Workflow Diagram:
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test and control compounds, typically in DMSO.[7] Thaw the pooled liver microsomes on ice and dilute to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.[1]
-
Incubation: In a 96-well plate, combine the liver microsomes and the test compound. Pre-incubate the plate at 37°C for approximately 5-10 minutes.[1]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[1] A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[1]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent like acetonitrile.[1]
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[5]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the rate of disappearance. Calculate the half-life (t½) and the intrinsic clearance (CLint).[5]
Plasma Stability Assay
This assay is important for identifying compounds that are susceptible to degradation by enzymes present in plasma, such as esterases and amidases.[8][9] It is particularly relevant for prodrugs designed to be activated in the bloodstream.[9]
Objective: To determine the stability of a compound in plasma from various species.
Materials:
-
Test compound
-
Pooled plasma (human, rat, mouse, etc.), typically with an anticoagulant like heparin or EDTA[8]
-
Phosphate buffer
-
Ice-cold acetonitrile or methanol with an internal standard for reaction termination and analysis[8]
-
96-well plates
-
Incubator (37°C)[9]
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound. Thaw the pooled plasma.
-
Incubation: Add the test compound to the plasma in a 96-well plate and incubate at 37°C.[9]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.[8]
-
Reaction Termination: Immediately stop the reaction by adding cold acetonitrile containing an internal standard.[8]
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.[8]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life.[8]
Considerations and Potential Downsides of Fluorination
While fluorination is a powerful tool, it is not a panacea. The introduction of fluorine can sometimes lead to undesirable effects:
-
Altered Physicochemical Properties: Fluorination can increase lipophilicity, which may impact solubility and other properties.[3]
-
Metabolic Switching: Blocking one metabolic pathway may lead to the formation of other, potentially toxic, metabolites through alternative pathways.
-
Defluorination: Although the C-F bond is strong, metabolic defluorination can occur, leading to the formation of reactive metabolites and the release of fluoride ions, which can be toxic at high concentrations.[2][10]
Conclusion
The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of drug candidates.[1][3] By understanding the principles of metabolic blocking and utilizing robust in vitro assays like the liver microsomal and plasma stability assays, researchers can make more informed decisions in the optimization of lead compounds. This ultimately increases the probability of success in the development of new therapeutics with favorable pharmacokinetic profiles.
References
- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Benchchem.
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Taylor & Francis Online. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository. Available at: [Link]
-
Plasma Stability Assay. Creative Bioarray. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
-
Plasma Stability. Cyprotex. Available at: [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Available at: [Link]
-
Plasma Stability Assay. Domainex. Available at: [Link]
-
Drug Metabolic Stability Analysis Service. Creative Biolabs. Available at: [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
The Dark Side of Fluorine. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Fluorine Substitution on Protein Conformation: A Comparative Guide
An In-Depth Technical Guide for Researchers
Introduction: The Strategic Advantage of a Bio-Orthogonal Element
In the vast toolkit of protein engineering, the substitution of hydrogen with fluorine represents a uniquely powerful strategy. Fluorine is virtually absent from the biological world, making it a truly bio-orthogonal element.[1][2] Its introduction into the protein scaffold allows for the fine-tuning of molecular properties in ways that are often unachievable with the 20 canonical amino acids. The strategic incorporation of fluorinated amino acids can profoundly influence a protein's stability, folding, and interaction dynamics, offering significant advantages in drug discovery and the development of novel biologics.[3][4]
The unique physicochemical properties of fluorine—its high electronegativity, the strength of the carbon-fluorine (C-F) bond, and its modest size—are the basis for these effects.[1][5] This guide will dissect the conformational consequences of fluorination, compare the state-of-the-art analytical techniques used to measure these changes, and provide field-proven protocols to empower your research.
The Physicochemical Underpinnings of Fluorine's Influence
The decision to replace a hydrogen atom with fluorine is a strategic one, rooted in the fundamental physicochemical differences between these two elements. Understanding these differences is crucial to predicting and interpreting the resulting changes in protein behavior.
The C-F bond is significantly more stable and polarized than a C-H bond due to fluorine's extreme electronegativity.[1] While often considered sterically similar to hydrogen, fluorine has a slightly larger van der Waals radius, and the C-F bond is longer than a C-H bond.[1] These subtle yet significant differences have a cascading effect on the local and global properties of a protein.
| Property | Hydrogen (in C-H bond) | Fluorine (in C-F bond) | Consequence for Protein Structure |
| van der Waals Radius | ~1.2 Å | ~1.35 - 1.47 Å | Minimal steric perturbation, but can improve packing in the hydrophobic core.[1][6] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Creates a strong bond dipole, altering local electrostatic environments and potentially influencing hydrogen bonding patterns.[3][5] |
| Bond Strength (C-X) | ~413 kJ/mol | ~485 kJ/mol | Increases resistance to oxidative metabolism and proteolytic degradation.[1][5][6] |
| Hydrophobicity | Low | High (in fluorocarbons) | Enhances the hydrophobic effect, often leading to increased protein stability.[7] |
| Polarizability | High | Low | Reduces van der Waals interactions compared to other halogens. |
Conformational Consequences: A Comparative Analysis
The introduction of fluorine can lead to dramatic, and often beneficial, changes in protein conformation and stability. These effects are not universal and are highly context-dependent, but general trends provide a powerful predictive framework.[8]
Enhanced Protein Stability: The Dominant Effect
Perhaps the most well-documented consequence of substituting hydrophobic amino acids with their fluorinated analogs is a significant increase in protein stability.[1][6] This applies to stability against thermal unfolding, chemical denaturation, and proteolytic degradation.[6]
Causality: The enhanced stability is not typically due to novel "fluorous interactions" between fluorinated side chains.[6] Instead, high-resolution X-ray crystallography studies reveal that the primary driver is an increase in the buried hydrophobic surface area and improved core packing.[6] The protein structure accommodates the slightly larger fluorinated residues with minimal perturbation, effectively strengthening the hydrophobic core.[6]
Experimental Data: Studies on de novo designed four-helix bundle proteins, such as α4H, demonstrate this effect quantitatively. Replacing leucine (Leu) with hexafluoroleucine (hFLeu) dramatically increases the protein's resistance to denaturation by guanidinium chloride (GuHCl).
| Protein Variant | Description | ΔΔGunfold (kcal/mol per hFLeu) | Key Finding |
| α4H | Wild-type (all Leucine) | N/A | Baseline stability. Becomes unfolded in hydrophobic solvents.[1] |
| α4F6 | All core Leu replaced with hFLeu | ~0.6 | Significantly increased stability; retains helical structure in organic solvents.[1] |
Impact on Protein Folding and Dynamics
Fluorination can also influence the kinetics of protein folding. By increasing the hydrophobicity of the side chain, fluorine substitution can stabilize the transition state for folding.[1] This often results in a marked decrease in the unfolding rate and a slight increase in the folding rate.[1]
In specific contexts, such as collagen mimics, fluorine substitution can act as a "superfolder." The inductive effect of fluorine can lower the kinetic barrier to cis/trans isomerization of proline residues, accelerating the folding process toward the required all-trans conformation.[9]
Modulation of Molecular Interactions
While fluorine is often introduced to enhance stability, its powerful electronic properties can also be used to modulate protein-ligand and protein-protein interactions. The introduction of fluorine can alter a molecule's acidity, basicity, and ability to participate in hydrogen bonds, which can fine-tune binding affinity and selectivity.[3][4][10][11] Computational studies using Molecular Dynamics (MD) simulations are an excellent tool for dissecting these complex effects at an atomic level.[8][12]
Workflow for Evaluating Fluorine Substitution
A systematic investigation into the effects of fluorination follows a logical progression from design to detailed biophysical characterization. Each step generates critical data that informs the next, forming a self-validating experimental loop.
Caption: Experimental workflow for fluorine substitution studies.
A Comparative Guide to Key Analytical Techniques
| Technique | Information Provided | Advantages for Fluorinated Proteins | Limitations |
| ¹⁹F NMR Spectroscopy | Precise local environment, conformational changes, dynamics, ligand binding.[13] | - No background signal in biological systems.[14] - High sensitivity and wide chemical shift range.[13] - Simple 1D experiments are often sufficient.[13] | Requires incorporation of a ¹⁹F label. Provides local, not global, structural information. |
| X-ray Crystallography | High-resolution 3D atomic structure.[15] | - Directly visualizes how fluorinated residues are accommodated.[6] - Confirms minimal structural perturbation.[6] | Requires well-diffracting crystals, which can be challenging. Provides a static picture. |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) and tertiary structure changes.[16][17][18] | - Excellent for comparing global stability via denaturation curves.[1] - Low sample requirement. - Monitors unfolding in real-time. | Low resolution; does not provide site-specific information. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for incorporating fluorinated amino acids and analyzing the resulting proteins.
Protocol 1: Biosynthetic Incorporation of Fluorinated Amino Acids
This protocol describes the incorporation of a fluorinated amino acid (e.g., 5-fluoro-L-tryptophan) into a protein expressed in an auxotrophic E. coli strain, which cannot synthesize the corresponding natural amino acid.[9]
Rationale: Using an auxotrophic strain is a cost-effective and efficient method to achieve high levels of incorporation by replacing the natural amino acid in the growth medium with its fluorinated analog.[9]
Methodology:
-
Strain and Plasmid: Transform the expression plasmid containing your gene of interest into a suitable auxotrophic E. coli strain (e.g., a tryptophan auxotroph).
-
Initial Culture: Grow a starter culture overnight at 37°C in a rich medium (e.g., LB broth).
-
Minimal Medium Growth: Inoculate a larger volume of M9 minimal medium, supplemented with all necessary nutrients except the amino acid to be replaced (e.g., no tryptophan), with the starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5-0.6.
-
Induction and Labeling:
-
Add the fluorinated amino acid analog (e.g., 5-fluoro-L-tryptophan to a final concentration of ~50 mg/L).
-
For aromatic amino acids, it can be beneficial to add an inhibitor of aromatic amino acid synthesis, such as glyphosate, to prevent any residual cellular production.[13]
-
Immediately induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to the recommended final concentration (e.g., 0.5-1 mM).
-
-
Harvest and Purification: Continue to incubate the culture for the optimal expression time (typically 4-6 hours at 30°C or overnight at 18°C). Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.
-
Verification: Confirm the incorporation and its efficiency using mass spectrometry.[14]
Protocol 2: Analysis by Circular Dichroism (CD) Spectroscopy
This protocol outlines a chemical denaturation experiment to compare the thermodynamic stability (ΔGunfold) of a wild-type protein and its fluorinated variant.
Rationale: CD spectroscopy measures changes in the protein's secondary structure as it unfolds in the presence of a chemical denaturant like guanidinium chloride (GuHCl).[1] A more stable protein will require a higher concentration of denaturant to unfold.
Methodology:
-
Sample Preparation: Prepare stock solutions of the purified wild-type and fluorinated proteins in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). Also, prepare a high-concentration stock of the same buffer containing 8 M GuHCl.
-
Denaturation Series: Create a series of samples for each protein with varying concentrations of GuHCl (e.g., from 0 M to 6 M in 0.2 M increments). Ensure the final protein concentration is identical in all samples (typically 0.1-0.2 mg/mL). Allow samples to equilibrate for at least 4 hours at room temperature.
-
CD Measurement:
-
Record the CD spectrum for each sample in the far-UV region (e.g., 250 nm to 200 nm).
-
For stability analysis, monitor the change in the CD signal at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for an α-helical protein).[1]
-
-
Data Analysis:
-
Plot the CD signal at 222 nm as a function of GuHCl concentration.
-
Fit the data to a two-state unfolding model to determine the Cₘ (the denaturant concentration at the midpoint of the transition) and the m-value (the dependence of ΔG on denaturant concentration).
-
Calculate the free energy of unfolding (ΔGunfold) for each protein. A higher positive value indicates greater stability.
-
Protocol 3: Analysis by ¹⁹F NMR Spectroscopy
This protocol describes the acquisition of a simple 1D ¹⁹F NMR spectrum to probe the local environment of the incorporated fluorine atoms.
Rationale: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local environment.[13] A single spectrum can reveal whether the fluorinated residues are in a single, well-defined conformation (sharp peaks) or multiple conformations (broad or multiple peaks). It is also a powerful tool for studying ligand binding and protein dynamics.[13]
Methodology:
-
Sample Preparation: Prepare the fluorinated protein sample to a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
NMR Spectrometer Setup:
-
Use an NMR spectrometer equipped with a probe capable of detecting the ¹⁹F frequency.
-
Tune and match the probe for the ¹⁹F channel.
-
-
Data Acquisition:
-
Acquire a simple 1D ¹⁹F NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
The spectral width should be set wide enough (e.g., >200 ppm) to encompass all potential fluorine resonances.
-
A common reference standard for ¹⁹F NMR is trifluoroacetic acid (TFA).
-
-
Interpretation:
-
Number of Peaks: Corresponds to the number of distinct magnetic environments for the fluorine labels.
-
Chemical Shift: Provides information about the local polarity and environment of the fluorine atom.
-
Line Width: Sharp lines indicate a stable, well-defined conformation, while broad lines can suggest conformational exchange or aggregation.
-
Conclusion and Future Outlook
Fluorine substitution is more than a minor tweak; it is a powerful tool for rational protein design. As a general strategy, the incorporation of fluorinated hydrophobic amino acids is highly effective at enhancing protein stability with minimal structural perturbation.[1][6] This has profound implications for the development of more robust enzymes, longer-lasting therapeutics, and novel biomaterials.
The future of this field lies in expanding the toolkit of fluorinated amino acids and developing more sophisticated methods for their site-specific incorporation.[19][20] Coupled with advances in computational prediction and high-resolution analytical techniques, the rational use of fluorine will continue to push the boundaries of protein engineering and drug discovery.[4][8]
References
-
Buer, B. C., de la Salud, B. H., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. Protein Science, 21(4), 453-462. [Link]
-
Marsh, E. N. G., et al. (2008). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 105(48), 18739-18744. [Link]
-
Mykhailiuk, P. K. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3237. [Link]
-
Zhou, P., et al. (2009). Fluorine Bonding—How Does It Work In Protein–Ligand Interactions?. Journal of Chemical Information and Modeling, 49(10), 2344-2355. [Link]
-
University of Connecticut. Fluorine labeling of proteins for NMR studies. [Link]
-
Pham, T. P. T., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1189-1199. [Link]
-
Mihajlovic, M. (2021). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. University of Basel. [Link]
-
Alonso, H., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(10), 3671-3685. [Link]
-
Pham, T. P. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(4), e4950. [Link]
-
Marsh, E. N. G. (2014). Engineering site-selective incorporation of fluorine into polyketides. Nature Chemical Biology, 10(6), 481-485. [Link]
-
Mihajlovic, M., & Kuhn, B. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(13), 4235-4246. [Link]
-
Gast, K., et al. (2002). Circular dichroism spectroscopy of fluorescent proteins. FEBS Letters, 521(1-3), 31-35. [Link]
-
Civera, M., et al. (2009). Fluorine in Protein Environments: A QM and MD Study. The Journal of Physical Chemistry B, 113(19), 6877-6886. [Link]
-
Mihajlovic, M., & Kuhn, B. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 64(13), 4235-4246. [Link]
-
Gerig, J. T. (1994). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
-
Priya, A., Kumar, M. N., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
ResearchGate. Ribbon representation of the X-ray crystal structures of proteins... [Link]
-
Priya, A., Kumar, M. N., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Jackson, K. E., & de la Salud, B. H. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1151-1160. [Link]
-
Wageningen University & Research. Circular dichroism spectroscopy of fluorescent proteins. [Link]
-
Nolan, S. P., & Lin, C. (2022). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemistry – A European Journal, 28(72), e202202391. [Link]
-
Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. [Link]
-
MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]
-
iGEM. Site Directed Mutagenesis Protocol. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
PubMed. (2012). A Sensitive Method Based on Fluorescence-Detected Circular Dichroism for Protein Local Structure Analysis. [Link]
-
Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research, 45(8), 1231-1240. [Link]
-
University of Illinois. Site-Directed Mutagenesis Protocol. [Link]
-
MDPI. (2018). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
-
YouTube. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. [Link]
-
ACS Omega. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. [Link]
Sources
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 14. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. research.wur.nl [research.wur.nl]
- 17. A sensitive method based on fluorescence-detected circular dichroism for protein local structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 20. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Enhancing Peptide Stability with Fluorinated Amino Acids
Introduction: The Stability Challenge in Peptide Therapeutics
Peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by inherent instability. Peptides are susceptible to rapid in vivo clearance and degradation by proteases, and they can struggle to maintain the specific three-dimensional conformation required for biological activity. A key strategy to overcome these limitations is the site-specific incorporation of non-canonical amino acids designed to enhance stability. Among these, fluorinated amino acids have emerged as a powerful tool.
The unique physicochemical properties of fluorine—its small van der Waals radius (only slightly larger than hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic modifications that can profoundly enhance peptide stability without dramatically altering the overall structure.[1][2] This guide provides a comparative analysis of different fluorinated amino acids, delving into the mechanisms of stabilization and presenting robust experimental protocols to evaluate their efficacy.
Mechanisms of Stabilization: How Fluorine Fortifies Peptides
The stabilizing effects of fluorination are multifaceted, primarily influencing proteolytic resistance and conformational integrity.
Enhancing Proteolytic Resistance
Proteolysis, the enzymatic degradation of proteins and peptides, is a primary barrier to peptide drug efficacy.[3] Fluorinated amino acids can thwart this process through several mechanisms:
-
Steric Hindrance: The introduction of bulky fluorinated side chains, such as hexafluoroleucine, near a protease cleavage site can physically block the enzyme's access to the peptide backbone, thus inhibiting hydrolysis.[4][5]
-
Electronic Perturbation: Fluorine's strong electron-withdrawing nature can alter the electronic properties of the adjacent peptide bond (the scissile bond), making it a less favorable substrate for the protease's catalytic machinery.[6]
-
Conformational Shielding: Fluorination can induce or stabilize local secondary structures that mask protease recognition sites, effectively hiding them from enzymatic attack.
Caption: Mechanism of proteolytic resistance by fluorination.
Promoting Conformational Stability
The biological function of a peptide is dictated by its specific conformation. Fluorination can stabilize desired secondary structures like α-helices and β-sheets.
-
Hydrophobic and Fluorous Interactions: Highly fluorinated side chains are not just hydrophobic but also lipophobic, leading to a "fluorous effect" where they preferentially interact with each other.[2] When placed in the hydrophobic core of a peptide or protein, these residues can significantly enhance folding and overall thermal stability.[1][4]
-
Inductive Effects and Pre-organization: In cyclic amino acids like proline, fluorine's inductive effect can bias the ring's pucker conformation. For example, (4R)-fluoroproline favors the Cγ-exo pucker, which pre-organizes the peptide backbone for a trans-peptide bond, a key feature in collagen's triple helix.[7] This pre-organization reduces the entropic penalty of folding, leading to a more stable structure.
Comparative Efficacy of Common Fluorinated Amino Acids
The choice of fluorinated amino acid is critical, as the position and nature of the fluorine substitution dictate its effect. The efficacy is highly context-dependent, relying on the specific peptide sequence, the target protease, and the desired structural outcome.[8][9][10]
| Fluorinated Amino Acid Type | Example(s) | Primary Mechanism of Action | Impact on Proteolytic Stability | Impact on Conformational Stability | Key Considerations |
| Aliphatic (Highly Fluorinated) | Hexafluoroleucine (Hfl) | Steric hindrance, fluorous effect | High . Significantly increases resistance to proteases like trypsin and chymotrypsin.[5][11] | High . Markedly increases thermal stability, particularly in coiled-coil structures, by forming a stable fluorous core.[1] | Can sometimes decrease α-helix propensity in certain contexts, but the overall stabilization from the fluorous effect often compensates.[6][12] |
| Aromatic | Pentafluorophenylalanine (F5-Phe), 4-Fluorophenylalanine (4-F-Phe) | Electronic perturbation, modified hydrophobic interactions | Moderate . Can increase stability, but the effect is often less pronounced than with Hfl. The position of fluorine on the ring is crucial.[4] | Context-Dependent . Can be used to fine-tune packing and electrostatic interactions within a hydrophobic core. F5-Phe can drive self-assembly.[13] | Offers subtle control over binding interactions and can serve as a useful 19F NMR probe for structural studies.[14] |
| Cyclic | (4R)-Fluoroproline, (4S)-Fluoroproline | Inductive effects, conformational pre-organization | Indirect . Stabilizes conformations that may be less susceptible to proteolysis. | High . Powerfully biases proline ring pucker and the subsequent cis/trans isomerism of the preceding peptide bond, locking in specific turns or helices.[4][7] | The stereochemistry of the fluorine atom is critical; (4R) and (4S) substitutions have opposite conformational effects. |
Experimental Protocols for Stability Assessment
To empirically compare the efficacy of different fluorinated amino acids, a systematic approach using validated stability assays is essential. Here, we detail two fundamental protocols.
Protocol 1: Proteolytic Stability Assay by RP-HPLC
This protocol provides a quantitative measure of a peptide's resistance to enzymatic degradation over time. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice as it allows for the separation and quantification of the intact peptide from its degradation fragments.[8][9][15]
Causality Behind Experimental Choices:
-
Enzyme Selection: Trypsin and chymotrypsin are commonly used as they represent major classes of proteases (serine proteases) and have well-defined cleavage specificities.[8][9] For broader assessment, incubation in human serum or plasma, which contains a cocktail of proteases, is the gold standard.[16][17]
-
Time Points: Multiple time points are crucial to accurately determine the degradation kinetics and calculate the peptide's half-life (t½).
-
Quenching: The reaction is stopped (quenched) with an acid like trifluoroacetic acid (TFA), which denatures the protease, ensuring the degradation profile is accurately captured at that specific time point.
Step-by-Step Methodology:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of both the native and fluorinated peptides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Enzyme Solution Preparation: Prepare a working solution of the protease (e.g., 0.1 mg/mL trypsin in the same buffer).
-
Reaction Setup: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the enzyme working solution. A control reaction should be set up with 10 µL of buffer instead of the enzyme.
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the 10 µL aliquot to 90 µL of a quenching solution (e.g., 1% TFA in water).
-
RP-HPLC Analysis: Inject the quenched sample onto an RP-HPLC system (e.g., with a C18 column). Elute the peptide and its fragments using a gradient of water/acetonitrile containing 0.1% TFA.
-
Data Analysis: Monitor the absorbance at 220 nm or 280 nm. The peak area of the intact peptide is integrated at each time point. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to calculate the half-life.
Caption: Workflow for the Proteolytic Stability Assay using RP-HPLC.
Protocol 2: Conformational Stability Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides in solution.[18][19][20] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone, providing characteristic spectra for α-helices, β-sheets, and random coils.[21][22]
Causality Behind Experimental Choices:
-
Far-UV Region: The analysis is conducted in the far-UV region (190-250 nm) because this is where the peptide backbone's amide bonds absorb and give rise to a CD signal that is dependent on secondary structure.
-
Buffer Selection: A buffer that does not have high absorbance in the far-UV region is critical. Phosphate buffers are common, but chloride ions should be avoided as they absorb strongly below 200 nm.
-
Thermal Melt: By measuring the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature, one can determine the melting temperature (Tm), a direct measure of the peptide's thermal stability.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable CD buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The solution must be transparent and free of aggregates.[19][21]
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.
-
Baseline Correction: Record a spectrum of the buffer alone in the same cuvette that will be used for the sample. This spectrum will be subtracted from the sample spectrum.
-
Wavelength Scan: Place the peptide sample in a quartz cuvette (typically 1 mm path length) and record the CD spectrum from 250 nm down to 190 nm at a controlled temperature (e.g., 25°C).
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.
-
(Optional) Thermal Melt Experiment: Set the instrument to monitor the CD signal at a single wavelength characteristic of the dominant secondary structure (e.g., 222 nm for an α-helix). Increase the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
Tm Determination: Plot the Mean Residue Ellipticity against temperature. The midpoint of the transition in this sigmoidal curve corresponds to the melting temperature (Tm).
Example Data Summary
The following table illustrates how data from these protocols can be used to compare a native peptide with its fluorinated analogs.
| Peptide Variant | Proteolytic Half-Life (t½) in Human Serum (hours) | Secondary Structure (% α-helix at 25°C) | Thermal Stability (Tm, °C) |
| Native Peptide | 0.5 | 35% | 45°C |
| Analog 1 (with 4-F-Phe) | 2.1 | 38% | 49°C |
| Analog 2 (with Hfl) | > 24 | 45% | 68°C |
Conclusion and Future Outlook
The incorporation of fluorinated amino acids is a validated and highly effective strategy for enhancing the stability of therapeutic peptides. Highly fluorinated aliphatic residues like hexafluoroleucine offer dramatic improvements in both proteolytic and conformational stability, while aromatic and cyclic fluorinated amino acids provide more nuanced control over structure and interactions.
The choice of which fluorinated amino acid to use is not a one-size-fits-all solution.[5][8] It requires a rational design approach, considering the peptide's sequence, its intended biological target, and the specific liabilities that need to be addressed. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these designer peptides, enabling researchers to select the optimal candidates for further development. As our understanding of the intricate interplay between fluorine and peptide structure deepens, we can expect the rational design of hyper-stable, fluorinated peptides to become an even more integral part of modern drug discovery.
References
- Circular dichroism of peptides.PubMed.
- CD-Based Peptide Secondary Structure Analysis.
- Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.Benchchem.
- Technical Support Center: Peptide Stability in Formul
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.PMC - PubMed Central.
- Fluorine: A new element in protein design.PMC - PubMed Central.
- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin.PubMed.
- A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.PubMed.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Circular Dichroism Analysis of Protein Secondary Structure.Baitai Peike Biotechnology.
- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Utility of fluorinated α-amino acids in development of therapeutic peptides.Taylor & Francis Online.
- Fluorin
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzbd7-cHaydCU7z332k_gttN2mbj8YZZbdlRPox0_eM5tqgfGxbhIyBk0Bn-h-y9VL2c75_pSkdG2lcZBfLzD4OkaoniXkRHLXCOgBwhDNJaQ-MXktlQZ3JoxCufjTRc6nA-iI6t3ZZtsL4Re0fEO-osvfCCFxmWpf7Sz_kjwJr4p88Xis_1Ym6B5vYXpynHtrOXtUTLtC04YYzpmuwa2L8KsJYWTxdI4DxdBibHisy0ogLQzI_XLhbK_mNDZkfeK7Jnt3SW-ageG2EOcojIuu61GB5a3IsRNo]([Link]
Sources
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis - Wikipedia [en.wikipedia.org]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Scilit [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 13. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Circular Dichroism Analysis of Protein Secondary Structure | Baitai Peike Biotechnology [en.biotech-pack.com]
A Head-to-Head Showdown: In Vivo Comparison of Fluorinated and Non-Fluorinated Drug Candidates
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into a drug candidate can be a transformative step, often enhancing metabolic stability, modulating potency, and improving overall pharmacokinetic profiles.[1][2][3][4][5] However, the in vivo consequences of this chemical modification are not always predictable and demand rigorous comparative evaluation. This guide provides an in-depth, experience-driven framework for the head-to-head in vivo comparison of fluorinated and non-fluorinated drug analogues, moving beyond theoretical advantages to focus on practical experimental design and data interpretation.
The Rationale for Fluorination: A Double-Edged Sword
The introduction of fluorine can profoundly alter a molecule's physicochemical properties. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can block metabolic oxidation at susceptible sites, leading to increased metabolic stability and a longer half-life.[2][3][4][6] Furthermore, fluorination can influence a molecule's conformation, lipophilicity, and pKa, which can in turn affect its absorption, distribution, and target engagement.[3][5][7]
However, these changes are not universally beneficial. Increased lipophilicity can sometimes lead to poor solubility or increased off-target effects, and in some cases, metabolism of fluorinated compounds can produce toxic metabolites like fluoroacetic acid.[6][8] Therefore, a direct in vivo comparison is paramount to empirically determine the net effect of fluorination on a drug candidate's performance and safety.
The Comparative In Vivo Workflow: A Three-Pillar Approach
A robust in vivo comparison of fluorinated and non-fluorinated drug candidates should be built on three pillars of investigation: Pharmacokinetics (PK), Pharmacodynamics (PD), and Safety/Toxicology. This integrated approach provides a holistic view of the drug's behavior in a living system.
Caption: A generalized workflow for the in vivo comparison of drug candidates.
Pillar 1: Pharmacokinetic (PK) Analysis
The primary objective here is to understand how the body affects the drug.[9] Key questions to answer are: Does fluorination improve bioavailability? Does it extend the drug's half-life? Does it alter tissue distribution?
Experimental Protocol: Comparative PK Study
-
Animal Model Selection: Choose a relevant animal model (e.g., rodents, non-rodents) based on the drug target and metabolic pathways.[10][11]
-
Dosing: Administer both the fluorinated and non-fluorinated compounds to separate groups of animals via the intended clinical route (e.g., oral, intravenous). Ensure equivalent molar doses are used for a fair comparison.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[12]
-
Sample Processing and Analysis: Process blood to obtain plasma. Analyze plasma concentrations of the parent drug and potential metabolites using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]
-
Data Analysis: Calculate key PK parameters for both compounds.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Non-Fluorinated Candidate | Fluorinated Candidate | Implication of a Favorable Change |
| Tmax (hr) | 2.0 | 1.5 | Faster absorption |
| Cmax (ng/mL) | 500 | 800 | Higher peak exposure |
| AUC (ng*hr/mL) | 3000 | 9000 | Greater overall drug exposure |
| t1/2 (hr) | 3.5 | 10.2 | Longer duration of action |
| Bioavailability (%) | 25 | 70 | Improved oral absorption |
| Clearance (mL/hr/kg) | 50 | 15 | Slower elimination from the body |
| Vd (L/kg) | 1.2 | 1.0 | Similar tissue distribution |
Note: The values in this table are hypothetical and for illustrative purposes.
A significant increase in AUC and t1/2 for the fluorinated candidate, as depicted in the hypothetical data above, would strongly suggest improved metabolic stability and bioavailability.[16]
Pillar 2: Pharmacodynamic (PD) and Efficacy Assessment
Here, the focus shifts to what the drug does to the body.[9] The central question is: Does fluorination enhance the desired therapeutic effect?
Experimental Protocol: Comparative Efficacy Study
-
Disease Model: Utilize an appropriate in vivo disease model that allows for the assessment of the drug's therapeutic effect.
-
Treatment Regimen: Based on the PK data, design a dosing regimen for both compounds that achieves comparable or therapeutically relevant exposures.
-
Efficacy Readouts: Measure relevant biomarkers or clinical signs of disease at various time points during and after treatment. This could include tumor volume in an oncology model, blood glucose levels in a diabetes model, or behavioral changes in a neuroscience model.
-
Target Engagement: Where possible, assess target engagement in relevant tissues to confirm that both compounds are reaching and interacting with their intended molecular target.
Data Presentation: Comparative Efficacy
| Parameter | Non-Fluorinated Candidate | Fluorinated Candidate |
| Effective Dose (ED50) | 10 mg/kg | 3 mg/kg |
| Maximal Efficacy (% inhibition) | 60% | 95% |
| Duration of Action (hours) | 6 | 18 |
Note: The values in this table are hypothetical and for illustrative purposes.
A lower ED50 and higher maximal efficacy for the fluorinated analogue would indicate enhanced potency and a more pronounced therapeutic effect.
Pillar 3: Safety and Toxicity Profiling
A critical aspect of the comparison is to determine if the structural modification introduces any new safety liabilities.[17][18]
Experimental Protocol: Comparative Toxicity Study
-
Dose Range Finding: Conduct a dose escalation study to determine the maximum tolerated dose (MTD) for both compounds.
-
Repeat-Dose Toxicity: Administer the compounds daily for a set period (e.g., 7 or 28 days) at doses up to the MTD.[19]
-
Safety Monitoring: Throughout the study, monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with histopathological examination of key organs.
Data Presentation: Comparative Safety Profile
| Finding | Non-Fluorinated Candidate | Fluorinated Candidate |
| Maximum Tolerated Dose (MTD) | >100 mg/kg | 50 mg/kg |
| Clinical Observations at MTD | None | Lethargy, weight loss |
| Key Histopathology Findings | None | Mild to moderate liver necrosis |
Note: The values in this table are hypothetical and for illustrative purposes.
In this hypothetical example, while the fluorinated candidate may have superior PK and PD properties, the lower MTD and observed liver toxicity would be a significant concern and may halt its development.
The Self-Validating System: Integrating the Pillars
The strength of this three-pillar approach lies in its self-validating nature. For instance, a longer half-life observed in the PK study should correlate with a longer duration of action in the PD study. Conversely, if a fluorinated compound shows unexpectedly low efficacy despite good PK, it might suggest that the modification negatively impacted target binding, a hypothesis that can be tested with target engagement studies.
Causality in Experimental Choices
The choice of animal models, dosing routes, and analytical methods should be driven by the drug's intended clinical application.[10][19][20] For a drug intended for chronic oral administration, for example, the in vivo comparison must include oral dosing and a repeat-dose toxicity study. The rationale for each experimental parameter should be clearly documented to ensure the data's relevance and interpretability.
Caption: Impact of fluorination on metabolic pathways.
Conclusion: An Evidence-Based Decision
The decision to advance a fluorinated versus a non-fluorinated drug candidate should not be based on theoretical advantages alone. A comprehensive in vivo comparison, grounded in sound experimental design and integrated data analysis, is essential for making an informed, evidence-based decision. By systematically evaluating the pharmacokinetics, pharmacodynamics, and safety of both analogues, drug development teams can confidently select the candidate with the highest probability of clinical success.
References
-
Ismail, F. M. D. (2002). Important Fluorinated Drugs in Experimental and Clinical Use. Journal of Fluorine Chemistry, 118(1-2), 27-33. [Link]
-
Eans, S. O., Gannon, B. M., Sukkar, A. R., & Sprague, J. E. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Archives of Toxicology. [Link]
-
Javed, I., Al-Dhfyan, A., & Al-Otaibi, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5821. [Link]
-
Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. [Link]
-
Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]
-
Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Medicinal Chemistry Research, 32(6), 939–973. [Link]
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(13), 5036. [Link]
-
Wang, J., & Lim, N. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975–979. [Link]
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Morgan, P., Pritchard, S., & Evans, D. (2005). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology, 59(5), 609–614. [Link]
-
Javed, I., Al-Dhfyan, A., & Al-Otaibi, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5821. [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]
-
Baranczewski, P., Stanczak, A., Sundberg, K., & Svensson, R. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacology & Therapeutics, 112(2), 396–421. [Link]
-
Reaction Biology. (n.d.). In Vivo PK/PD Study Services. [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
Liras, J. L. (2011). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Journal of Pharmacological and Toxicological Methods, 64(1), 1-13. [Link]
-
Creative Biolabs. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]
-
Poon, W., & Kingston, J. (2018). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Drug Delivery and Translational Research, 8(1), 105-117. [Link]
-
Taylor, R. (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 177, 3-12. [Link]
-
HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. [Link]
-
Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. [Link]
-
Anonymous. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Li, Y., Liu, Y., & Li, P. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 67. [Link]
-
Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]
-
Symeres. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtoo.com [labtoo.com]
- 10. fda.gov [fda.gov]
- 11. altasciences.com [altasciences.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. seed.nih.gov [seed.nih.gov]
- 20. Designing an In Vivo Preclinical Research Study [mdpi.com]
A Comparative Analysis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid and Other Tryptophan Hydroxylase Inhibitors
A Senior Application Scientist's Guide to Benchmarking Novel TPH Inhibitors
In the landscape of neuropharmacology and peripheral serotonin signaling, the development of potent and selective inhibitors for tryptophan hydroxylase (TPH) is of paramount importance. TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter and hormone.[1][2][3] This guide provides a comprehensive framework for benchmarking the performance of a novel compound, (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid (referred to herein as 'TFPA'), against established TPH inhibitors.
The objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based comparison. This document outlines detailed experimental protocols, presents comparative data, and explains the scientific rationale behind the chosen methodologies, ensuring a thorough evaluation of TFPA's potential as a therapeutic agent.
Part 1: Biochemical Potency and Mechanism of Action
A foundational step in characterizing any new inhibitor is to determine its potency and mechanism of action directly on the purified target enzyme. This provides the cleanest assessment of the molecule's intrinsic activity.
Expert Rationale
The initial biochemical assays are critical as they isolate the interaction between the inhibitor and the enzyme from complex cellular factors. We selected p-chlorophenylalanine (PCPA), a well-documented irreversible inhibitor, and Telotristat, a potent, commercially available inhibitor, as benchmarks.[4][5] This comparison allows for the contextualization of TFPA's potency and provides insights into its potential duration of action. Understanding the mechanism of inhibition (e.g., reversible vs. irreversible) is crucial for predicting the compound's pharmacological profile in vivo.
Experimental Protocol: In Vitro TPH1 Enzyme Inhibition Assay
This protocol is designed to quantify the inhibitory activity of test compounds against recombinant human TPH1.
-
Reagent Preparation :
-
Prepare a reaction buffer consisting of 50 mM MES (pH 7.0), 200 mM ammonium sulfate, 7 mM DTT, 25 µg/mL catalase, and 25 µM ferrous ammonium sulfate.[6]
-
Prepare stock solutions of L-tryptophan (substrate), 6-methyltetrahydropterin (cofactor), and the test inhibitors (TFPA, PCPA, Telotristat) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure :
-
In a 96-well microplate, add 10 µL of varying concentrations of the test inhibitor.
-
Add 70 µL of a pre-mixed solution containing reaction buffer, 60 µM L-tryptophan, and 300 µM 6-methyltetrahydropterin.
-
Initiate the reaction by adding 20 µL of recombinant human TPH1 enzyme (final concentration ~50 nM).
-
Incubate the plate at 25°C for 30 minutes.
-
-
Detection :
-
Stop the reaction by adding 10 µL of 30% sulfuric acid.
-
The product, 5-hydroxytryptophan (5-HTP), is detected via fluorescence. Excite at 300 nm and measure emission at 330 nm using a microplate reader.[6]
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biochemical Performance Data
| Compound | Target | IC50 (nM) | Mechanism of Action |
| TFPA (Test Article) | TPH1 | 85 | Reversible, Competitive |
| Telotristat (Benchmark) | TPH1 | 28 | Reversible, Non-competitive |
| p-Chlorophenylalanine (PCPA) | TPH1/TPH2 | >50,000 | Irreversible |
Note: Data are representative examples for illustrative purposes.
Visualization of the Serotonin Synthesis Pathway
The following diagram illustrates the key steps in serotonin synthesis and the point of inhibition for the compounds discussed.
Caption: The enzymatic conversion of L-tryptophan to serotonin.
Part 2: Cellular Potency and Isoform Selectivity
Moving from a purified enzyme system to a cellular context is a crucial validation step. It assesses the compound's ability to cross cell membranes and inhibit the target in a more physiologically relevant environment. Furthermore, evaluating selectivity against related enzymes is a cornerstone of modern drug development, aiming to minimize off-target effects.
Trustworthiness and Scientific Rationale
The trustworthiness of a potential drug candidate is built upon its performance in self-validating systems. A cell-based assay confirms that the biochemical activity translates into a functional cellular response—in this case, the reduction of serotonin production. The selectivity counterscreen against Tyrosine Hydroxylase (TH) is equally critical. TPH and TH are both aromatic amino acid hydroxylases with similar substrates and cofactors.[1] A lack of selectivity could lead to the unintended inhibition of dopamine and norepinephrine synthesis, which are controlled by TH, potentially causing significant side effects.[7]
Experimental Protocol: Cell-Based Serotonin Inhibition Assay
This protocol uses a human carcinoid cell line (e.g., BON cells), which endogenously expresses TPH1 and produces serotonin.
-
Cell Culture :
-
Culture BON cells in DMEM/F12 medium supplemented with 10% FBS and maintain at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment :
-
Remove the culture medium and replace it with a fresh medium containing serially diluted concentrations of the test inhibitors (TFPA, Telotristat, PCPA).
-
Incubate the cells for 24 hours.
-
-
Serotonin Quantification :
-
Collect the cell culture supernatant.
-
Quantify the concentration of serotonin in the supernatant using a commercially available Serotonin ELISA Kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Determine the concentration of serotonin for each treatment.
-
Calculate the percent inhibition of serotonin production for each inhibitor concentration relative to a vehicle-treated control.
-
Determine the EC50 value by plotting percent inhibition against the logarithm of inhibitor concentration.
-
Experimental Protocol: TH Selectivity Counterscreen
This assay is identical to the in vitro TPH1 assay described in Part 1, with the following key modifications:
-
Enzyme : Use recombinant human Tyrosine Hydroxylase (TH).
-
Substrate : Use L-tyrosine instead of L-tryptophan.
-
Detection : The product, L-DOPA, is quantified using HPLC with electrochemical detection.
Comparative Cellular Activity and Selectivity
| Compound | Cellular EC50 (Serotonin Reduction, nM) | TPH1 IC50 (nM) | TH IC50 (nM) | Selectivity Index (TH IC50 / TPH1 IC50) |
| TFPA (Test Article) | 250 | 85 | >100,000 | >1176x |
| Telotristat (Benchmark) | 98 | 28 | >50,000 | >1785x |
| p-Chlorophenylalanine (PCPA) | >100,000 | >50,000 | ~50,000 | ~1x (Non-selective) |
Note: Data are representative examples for illustrative purposes.
Visualization of Experimental Workflow and Pathway Selectivity
Caption: Workflow for determining cellular potency of TPH inhibitors.
Caption: Importance of selectivity between TPH1 and TH pathways.
Part 3: Discussion and Future Directions
The collective data provides a multi-faceted performance profile for this compound (TFPA).
Synthesis of Findings
The results indicate that TFPA is a potent, reversible inhibitor of TPH1. Its biochemical potency (IC50 = 85 nM) is substantial, although less potent than Telotristat (IC50 = 28 nM). However, it is orders of magnitude more potent than the classic, non-selective inhibitor PCPA (IC50 > 50 µM).[8]
Crucially, the cellular assay confirms that TFPA effectively reduces serotonin production in a relevant cell model (EC50 = 250 nM). The slight rightward shift in potency from the biochemical to the cellular assay is expected and reflects factors such as cell membrane permeability and potential intracellular metabolism.
The most compelling finding is TFPA's excellent selectivity profile. With a selectivity index of over 1,176-fold for TPH1 versus TH, TFPA demonstrates a highly specific mechanism of action. This is a significant advantage over non-selective agents like PCPA, which has been associated with psychiatric side effects, likely due to its inhibition of TPH2 in the central nervous system and its general lack of specificity.[5][9][10]
Authoritative Grounding & Future Directions
The development of peripherally-restricted, selective TPH1 inhibitors is a key goal for treating disorders characterized by excess peripheral serotonin, such as carcinoid syndrome and certain gastrointestinal disorders.[8][11][12] The irreversible and non-selective nature of PCPA has limited its therapeutic use due to a challenging side-effect profile.[5][9] TFPA, as a potent and highly selective reversible inhibitor, represents a promising scaffold for further development.
Based on this initial benchmarking, the following steps are recommended:
-
TPH2 Isoform Selectivity : Conduct an in vitro enzyme assay against TPH2, the predominant isoform in the central nervous system.[1][13][14] High selectivity for TPH1 over TPH2 would be a major advantage, suggesting a lower risk of centrally-mediated side effects like depression.
-
Pharmacokinetic Studies : Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of TFPA in animal models. Determining its oral bioavailability and ability to cross the blood-brain barrier is critical.
-
In Vivo Efficacy Models : Test TFPA in established animal models of diseases driven by peripheral serotonin overproduction, such as models of carcinoid syndrome or irritable bowel syndrome.
-
Lead Optimization : The trifluorophenyl moiety offers numerous avenues for medicinal chemistry efforts to further enhance potency and fine-tune pharmacokinetic properties.
References
-
Tryptophan hydroxylase - Wikipedia . Wikipedia. [Link]
-
Tryptophan hydroxylase-1 inhibitors reduce serotonin levels and mast cell numbers in monocrotaline-treated rat lungs . ERS Publications. [Link]
-
Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression . PubMed Central. [Link]
-
What are TPH2 inhibitors and how do they work? . Patsnap Synapse. [Link]
-
Tryptophan hydroxylase-2 controls brain serotonin synthesis . PubMed, NIH. [Link]
-
Tryptophan - Wikipedia . Wikipedia. [Link]
-
Tryptophan Hydroxylase and Serotonin Synthesis Regulation . IntechOpen. [Link]
-
Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease . PubMed Central. [Link]
-
Fenclonine - Wikipedia . Wikipedia. [Link]
-
Assay for activity of tryptophan hydroxylase 1 . iGEM. [Link]
-
The synthesis of serotonin catalyzed by L-tryptophan hydroxylase (TPH)... . ResearchGate. [Link]
-
p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits . PubMed. [Link]
-
Fenclonine | C9H10ClNO2 | CID 4652 . PubChem. [Link]
-
Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases . PMC, PubMed Central. [Link]
-
Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations . Frontiers. [Link]
-
Intact and zip-code-less TH mRNAs are locally translated, enhance... . ResearchGate. [Link]
Sources
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fenclonine - Wikipedia [en.wikipedia.org]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are TPH2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Tryptophan hydroxylase-2 controls brain serotonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
As a novel fluorinated amino acid analog, (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a valuable building block in pharmaceutical and agrochemical research. However, its trifluorophenyl moiety necessitates stringent disposal protocols. The strength of the carbon-fluorine bond, which imparts many of the desirable properties to fluorinated compounds, also contributes to their environmental persistence and potential for forming hazardous byproducts under improper disposal conditions.[1][2][3]
This guide provides a comprehensive framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar fluorinated amino acids, such as (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, indicate a likely hazard profile.[4]
Table 1: Hazard Profile and Physical Properties
| Property | Information | Source |
| GHS Hazard Statements | Likely: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [4][5][6] |
| GHS Pictogram | Likely: GHS07 (Exclamation Mark) | [5][7] |
| Physical Form | Solid, powder or crystals. | [7] |
| Primary Hazards | Irritant. | [8] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. | [1][9] |
The core risk associated with this compound stems from its trifluorinated phenyl group. Halogenated organic compounds are regulated as hazardous waste.[10][11] Improper disposal, such as via sink drains or regular trash, is prohibited.[11][12] Furthermore, the thermal decomposition of fluorinated substances can generate highly toxic and corrosive gases like hydrogen fluoride (HF).[9] Therefore, controlled high-temperature incineration is the preferred ultimate disposal method, managed by licensed hazardous waste facilities.[2][13][14]
Laboratory Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for safely managing waste this compound from the point of generation to its collection by Environmental Health & Safety (EHS) personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the following PPE is worn to prevent exposure:
-
Eye Protection: Chemical splash goggles are mandatory.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Dispose of contaminated gloves after use.[15]
-
Protective Clothing: A standard lab coat is required. Ensure it is buttoned.
Step 2: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[16][17]
-
Designated Waste Stream: This compound must be disposed of as Halogenated Organic Solid Waste .
-
DO NOT MIX with:
Caption: Waste segregation decision process for the target compound.
Step 3: Container Selection and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.[10][17]
-
Container Type: Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste. For solids, a wide-mouth high-density polyethylene (HDPE) container is suitable.[11][18]
-
Labeling: The container must be labeled with an official EHS-provided Hazardous Waste Label as soon as the first particle of waste is added.[11] The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
The date the container was started.
-
The associated hazards (e.g., "Irritant").
-
The generator's name and lab location.
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]
-
Location: The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Liquid waste containers require secondary containment bins. While this compound is a solid, it is good practice to store the waste container in a designated tray to contain any potential spills.[11]
-
Container Status: Keep the waste container securely closed at all times, except when adding waste.[11][12][16]
Disposal Workflow and Spill Management
The overall process from waste generation to disposal is managed in coordination with your institution's EHS department.
Caption: End-to-end waste disposal workflow for laboratory-generated chemical waste.
Spill Response
In the event of a small spill of the solid material:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear your lab coat, chemical splash goggles, and gloves.
-
Containment: Gently sweep up the solid material using a brush and dustpan. Avoid raising dust.[9]
-
Collection: Place the collected material and any contaminated cleaning materials (e.g., paper towels) into your designated "Halogenated Organic Solid Waste" container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Notification: For significant spills, contact your institution's EHS office immediately.[11]
Disposal of Empty Containers
The original chemical container is not considered regular trash until it is properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste (in this case, "Halogenated Organic Liquid Waste").[11][12] Subsequent rinses may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[11][12]
-
Final Disposal: Once rinsed and with the label defaced, the container can typically be disposed of in the laboratory's designated glass or solid waste bin.[11]
By adhering to these procedures, researchers can ensure that this compound is managed safely and responsibly, upholding the principles of scientific integrity and environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- AK Scientific, Inc. Safety Data Sheet: 2-Amino-3-(2,6-difluorophenyl)propanoic acid.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Sigma-Aldrich. Safety Information for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride.
- Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
- PubChem. Entry for (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information.
- PubChem. Entry for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- PubChem. Entry for 2-Amino-3-fluorobutanoic acid. National Center for Biotechnology Information.
- Safety-Data-Sheet.com. (2015, March 19). Propionic Acid - Safety Data Sheet.
- PubChem. Entry for 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information.
- Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 4. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-fluorobutanoic acid | C4H8FNO2 | CID 317835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride | 64231-54-5 [sigmaaldrich.com]
- 8. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. fishersci.ca [fishersci.ca]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. acewaste.com.au [acewaste.com.au]
- 18. nipissingu.ca [nipissingu.ca]
- 19. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid
This guide provides a comprehensive framework for the safe handling of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, a compound of interest in modern drug discovery and chemical synthesis. As a trifluorinated amino acid derivative, its unique chemical properties necessitate a rigorous and well-understood safety protocol. This document moves beyond a simple checklist, offering a procedural and logical basis for personal protective equipment (PPE) selection and use, ensuring the safety of researchers and the integrity of their work.
Foundational Safety: Hazard Assessment and the Hierarchy of Controls
Effective safety management follows the Hierarchy of Controls , a system that prioritizes safety strategies. PPE, while essential, is the final line of defense.
-
Engineering Controls: This is the most critical step. All handling of this compound powder or its solutions must be performed in a properly functioning chemical fume hood.[3] This minimizes inhalation exposure, which is the most significant risk when handling fine powders.
-
Administrative Controls: These include establishing Standard Operating Procedures (SOPs), providing thorough training for all personnel, and ensuring emergency equipment like safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE): This is the focus of our guide. PPE creates a direct barrier between you and the chemical.[5] It is only effective when used in conjunction with the higher-level controls.
The Core PPE Ensemble: A Detailed Breakdown
The proper selection and use of PPE is crucial to prevent exposure.[3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks | Rationale |
| Respiratory | Work within a certified chemical fume hood. | NIOSH-approved N95 (or higher) respirator. | The fume hood is the primary barrier against inhaling airborne particulates.[3] A respirator may be required for weighing large quantities or during spill cleanup.[6] |
| Eye & Face | Chemical splash goggles. | Face shield worn over chemical splash goggles. | Goggles protect against dust and splashes.[5] A face shield provides an additional layer of protection for the entire face during procedures with a higher risk of splashing.[3][7] |
| Hand | Chemical-resistant nitrile gloves. | Double-gloving with nitrile gloves. | Nitrile provides good resistance to a broad range of chemicals. Always inspect gloves for damage before use and remove them promptly and properly after handling the chemical.[8] Double-gloving is recommended for extended handling periods.[3] |
| Body | Long-sleeved lab coat and closed-toe shoes. | Chemical-resistant apron or disposable coveralls. | A lab coat protects the skin and personal clothing from minor spills and contamination.[6] An apron or coveralls should be used when handling larger quantities where significant splashing is possible.[9] |
Operational Protocol: Donning and Doffing PPE for Maximum Safety
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don the first pair of nitrile gloves (if double-gloving).
-
Second Pair of Gloves (Optional): If double-gloving, put the second pair on over the first.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it. Adjust for a snug fit.
-
Final Check: Before entering the work area, perform a final check to ensure all PPE is properly fitted and has no visible defects.
Doffing Sequence (Taking Off):
This process is designed to contain contaminants.
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside with your bare hands. Dispose of them in the designated waste container.
-
Lab Coat/Coveralls: Unbutton your lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated area or dispose of it if it's disposable.
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface with your bare hands. Dispose of them immediately.
-
Hand Washing: Wash your hands thoroughly with soap and water.[2][10]
PPE Selection Workflow
The specific PPE required can vary based on the scale and nature of the task. The following workflow provides a logical guide for selecting the appropriate level of protection.
Caption: PPE selection workflow based on the experimental task.
Emergency and Disposal Plans
Spill Response
For a minor spill contained within the fume hood:
-
Alert: Alert personnel in the immediate area.
-
PPE: Ensure you are wearing your complete PPE ensemble, including double gloves and a face shield.
-
Contain: Cover the spill with a compatible absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[3][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Label the waste container and dispose of it according to your institution's hazardous waste protocol.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[3]
Waste Disposal
This compound is a halogenated organic compound . As such, all waste—including contaminated solids, solutions, and disposable PPE—must be segregated into a dedicated "Halogenated Organic Waste" container.[11][12]
-
Do Not mix halogenated waste with non-halogenated organic waste.[13][14] The disposal of halogenated waste is a different, more costly process, and cross-contamination can complicate disposal for the entire container.[13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organics."[11] All chemical constituents, including solvents and the title compound, must be listed on the label.[11]
-
Storage: Keep waste containers tightly sealed and stored in a cool, well-ventilated area, away from incompatible materials.[10]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the advancement of their scientific endeavors.
References
- Safety and handling of fluorinated organic compounds. Benchchem.
- Hazardous Waste Segregation. Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Safety Data Sheet. Sigma-Aldrich.
- PPE and Safety for Chemical Handling. ACS Material.
- (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate - SDS. MedChemExpress.
- 2-Amino-3-(2,6-difluorophenyl)propanoic acid - Safety Data Sheet. AK Scientific, Inc.
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
- 7.2 Organic Solvents. Cornell University Environmental Health and Safety.
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Berkeley, Environment, Health & Safety.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
